rac Fesoterodine-d14 Fumarate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3,4D3,5D3,6D3,19D,20D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-VCQPCXMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(C)C)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675894 | |
| Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185237-08-4 | |
| Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
rac Fesoterodine-d14 Fumarate chemical properties
An In-Depth Technical Guide to the Chemical Properties of rac-Fesoterodine-d14 Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of rac-Fesoterodine-d14 Fumarate, a critical analytical tool in the development and study of Fesoterodine. As a deuterated analog, its properties are intrinsically linked to the parent compound, Fesoterodine, a prominent therapeutic agent for overactive bladder (OAB). This document delves into the chemical characteristics, pharmacological context, analytical applications, and safety considerations of this stable isotope-labeled compound, offering field-proven insights for its effective use in research and development.
Introduction and Significance
Fesoterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of OAB and its symptoms of urge urinary incontinence, urgency, and frequency.[1][2] It functions as a prodrug, meaning it is converted into its pharmacologically active form within the body.[2][3] For accurate and precise quantification in complex biological matrices during pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, a stable isotope-labeled internal standard is indispensable. rac-Fesoterodine-d14 Fumarate serves this essential role.[4] Its 14 deuterium atoms provide a distinct mass shift, making it easily distinguishable from the unlabeled parent drug in mass spectrometry, while maintaining nearly identical chemical and chromatographic behavior. This ensures high-fidelity quantification by correcting for variability during sample preparation and analysis.[4][5]
Core Chemical and Physical Properties
rac-Fesoterodine-d14 Fumarate is the deuterated fumarate salt of racemic Fesoterodine. The deuterium labeling is specifically on the two isopropyl groups attached to the amine.
Table 1: Physicochemical Properties of rac-Fesoterodine-d14 Fumarate
| Property | Value | Source(s) |
| IUPAC Name | [2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | [4][6] |
| Synonyms | rac-Fesoterodine-d14 (fumarate), Toviaz-d14 | [4][7] |
| CAS Number | 1185237-08-4 | [8] |
| Molecular Formula | C₃₀H₂₇D₁₄NO₇ | [8] |
| Molecular Weight | 541.74 g/mol | [8] |
| Appearance | White to off-white powder | [9] |
| Solubility | Freely soluble in water | [9] |
| pKa | Fesoterodine: ~10.31; Fumaric Acid: pKa₁=2.94, pKa₂=4.46 | [10] |
Pharmacology and Mechanism of Action
The therapeutic utility of Fesoterodine, and by extension the analytical importance of its deuterated form, is rooted in its specific pharmacological activity.
Prodrug Activation
Fesoterodine itself is pharmacologically inactive.[11] After oral administration, it is rapidly and extensively absorbed and then hydrolyzed by ubiquitous, non-specific esterases in the plasma and tissues.[12][13][14] This process, which is not dependent on the Cytochrome P450 (CYP) enzyme system, cleaves the isobutyrate ester to yield the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][14] Due to this rapid conversion, Fesoterodine is not detectable in plasma.[14]
Muscarinic Receptor Antagonism
The active metabolite, 5-HMT, is a potent, competitive antagonist of muscarinic receptors.[3][12][15] While it is not subtype-selective, its clinical effects in OAB are primarily attributed to the blockade of M3 muscarinic receptors located on the detrusor muscle of the urinary bladder.[1][3] Acetylcholine, a neurotransmitter, normally binds to these M3 receptors to stimulate bladder contraction.[1][3] By competitively inhibiting this interaction, 5-HMT reduces involuntary detrusor contractions, increases bladder capacity, and diminishes the urgency and frequency of urination.[3][12][15]
Caption: Metabolic activation of Fesoterodine and its mechanism of action.
Metabolism and Pharmacokinetics
Understanding the metabolic fate of Fesoterodine is crucial for interpreting pharmacokinetic data, where rac-Fesoterodine-d14 Fumarate plays a key analytical role.
The active metabolite, 5-HMT, is further metabolized in the liver via two major pathways involving CYP2D6 and CYP3A4.[12][14] This dual pathway ensures that elimination is not solely reliant on one enzyme, which can be a source of significant patient-to-patient variability. None of the downstream metabolites contribute significantly to the antimuscarinic activity.[12]
-
CYP2D6 Pathway: Leads to the carboxy metabolite.
-
CYP3A4 Pathway: Leads to the N-desisopropyl and carboxy-N-desisopropyl metabolites.
A subset of the population (e.g., ~7% of Caucasians) are "poor metabolizers" for CYP2D6, lacking a functional enzyme.[12] In these individuals, 5-HMT exposure (Cmax and AUC) is increased approximately 1.7- to 2-fold, as clearance is shifted entirely to the CYP3A4 pathway.[12][13] Elimination is primarily through renal excretion of the metabolites.[2]
Caption: Simplified metabolic pathways of Fesoterodine.
Analytical Methodologies and Protocols
The primary application of rac-Fesoterodine-d14 Fumarate is in quantitative analysis. Chromatographic techniques, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for its determination in various matrices.[16][17]
Table 2: Overview of Analytical Methods for Fesoterodine
| Technique | Column | Mobile Phase | Detection | Application | Reference |
| RP-HPLC | Inertsil ODS-3V (150x4.6mm, 5µm) | Phosphate Buffer (pH 3.0) : Methanol (42:58 v/v) | UV at 210nm | Stability-indicating assay in bulk drug | [11] |
| Monolithic LC | C18 monolithic (100x4.6mm) | Acetonitrile : Methanol : 0.03M Ammonium Acetate (pH 3.8) (30:15:55 v/v/v) | UV at 208nm | Dissolution testing of tablets | [18][19] |
| LC-MS/MS | Luna C8(2) (50x3.0mm) | Methanol : 0.1% Formic Acid (90:10 v/v) | ESI-MS/MS | Quantification in pharmaceutical formulations | [17] |
The Role of the Internal Standard
In LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. rac-Fesoterodine-d14 Fumarate is an ideal IS because its physical properties cause it to behave identically to the analyte (unlabeled Fesoterodine) during extraction, chromatography, and ionization. However, its increased mass allows the mass spectrometer to detect it on a separate channel. By calculating the ratio of the analyte peak area to the IS peak area, any variations in sample recovery or instrument response are nullified, leading to highly accurate and precise results.
Example Protocol: Stability-Indicating RP-HPLC Method
The following protocol is a representative example for the determination of Fesoterodine Fumarate in bulk drug substance, adapted from validated methods.[11] This type of method is crucial for quality control, ensuring that the drug is pure and has not degraded into potentially harmful or ineffective byproducts.
1. Objective: To quantify Fesoterodine Fumarate and separate it from potential degradation products.
2. Materials & Reagents:
-
Fesoterodine Fumarate reference standard
-
rac-Fesoterodine-d14 Fumarate (for LC-MS adaptation)
-
HPLC-grade Methanol, Acetonitrile
-
Ammonium dihydrogen orthophosphate, Triethylamine, Orthophosphoric acid
-
High-purity water
3. Chromatographic Conditions:
-
Instrument: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS-3V (150mm × 4.6mm, 5μm particle size).[11]
-
Mobile Phase: A mixture of phosphate buffer and Methanol (42:58 v/v). The buffer is prepared by dissolving 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL of Triethylamine in 1000mL of water, with the pH adjusted to 3.0 using Orthophosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: 210nm.[11]
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Fesoterodine Fumarate reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 80% to 120% of the target assay concentration).[11]
-
Sample Solution: Accurately weigh and dissolve the Fesoterodine Fumarate bulk drug sample in the diluent to the target concentration.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solutions in sequence to establish the calibration curve.
-
Inject the sample solutions for analysis.
-
Calculate the concentration of Fesoterodine Fumarate in the sample by comparing its peak area to the calibration curve.
Caption: Typical bioanalytical workflow using an internal standard.
Stability and Degradation Profile
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Fesoterodine Fumarate has been shown to be susceptible to degradation under certain stress conditions.
-
Acidic, Basic, and Oxidative Stress: Significant degradation occurs under these conditions.[11]
-
Thermal and Photolytic Stress: The compound is relatively more stable under heat and light, though some degradation can be observed under harsh conditions.[11][20]
The primary degradation product is often its active metabolite, 5-HMT, due to hydrolysis of the ester linkage.[11] A validated stability-indicating method must be able to resolve the intact drug peak from all potential degradation product peaks, ensuring that only the active drug is quantified.[11][19]
Safety and Handling
As a chemical used in a laboratory setting, rac-Fesoterodine-d14 Fumarate should be handled with appropriate precautions. Safety Data Sheets (SDS) provide comprehensive hazard information.
-
GHS Classification: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye irritation (Category 2A), and is suspected of damaging fertility or the unborn child (Reproductive Toxicity, Category 2).[21][22][23]
-
Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[22] Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is often recommended.[7]
Conclusion
rac-Fesoterodine-d14 Fumarate is a sophisticated and indispensable tool for pharmaceutical scientists. While its core chemical properties mirror those of the parent drug, its isotopic label provides the analytical power necessary for robust, reliable, and accurate quantification in complex research and clinical settings. A thorough understanding of its chemical nature, the pharmacology of the parent compound, and the principles of the analytical methods in which it is employed is paramount for its effective application in advancing drug development and ensuring therapeutic efficacy and safety.
References
-
Fesoterodine | C26H37NO3 | CID 6918558 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Pfizer. Retrieved from [Link]
-
rac-Fesoterodine-D14 (Fumarate). (n.d.). Veeprho. Retrieved from [Link]
-
What is the mechanism of Fesoterodine Fumarate? (2024, July 17). AAPS. Retrieved from [Link]
-
What is Fesoterodine Fumarate used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Toviaz (Fesoterodine Fumarate Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]
-
Patel, A. S., & Mehta, H. S. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 14(11), 5920-5930. Retrieved from [Link]
-
Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. (n.d.). ScienceDirect. Retrieved from [Link]
-
rac Fesoterodine-d14 Fumarate | C30H41NO7 | CID 46781572 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fesoterodine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. (2011). PubMed. Retrieved from [Link]
-
Malhotra, B., Gandelman, K., & Sachse, R. (2008). Pharmacokinetic profile of fesoterodine. Expert Opinion on Drug Metabolism & Toxicology, 4(6), 837-845. Retrieved from [Link]
-
The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. (2008). ResearchGate. Retrieved from [Link]
-
Fesoterodine Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]
-
This compound : CAS No.1185237-08-4. (n.d.). Om-biochemicals. Retrieved from [Link]
-
Reddy, B. V. R., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 239-245. Retrieved from [Link]
-
Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. (2013). ResearchGate. Retrieved from [Link]
-
Kotla, N. R., et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 5(5), 115-122. Retrieved from [Link]
-
rac Fesoterodine. (2024, April 10). ChemBK. Retrieved from [Link]
-
rac Fesoterodine Fumarate CAS#: 1333234-73-3. (n.d.). ChemWhat. Retrieved from [Link]
-
Fesoterodine fumarate extended-release tablets - Product Monograph. (2023, March 7). Accord Healthcare Inc. Retrieved from [Link]
-
Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. What is Fesoterodine Fumarate used for? [synapse.patsnap.com]
- 2. Fesoterodine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C30H41NO7 | CID 46781572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sussex-research.com [sussex-research.com]
- 8. omsynth.com [omsynth.com]
- 9. Toviaz (Fesoterodine Fumarate Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ijbpas.com [ijbpas.com]
- 17. researchgate.net [researchgate.net]
- 18. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. canbipharm.com [canbipharm.com]
A Technical Guide to the Synthesis and Characterization of rac Fesoterodine-d14 Fumarate
Introduction
Fesoterodine is a competitive antimuscarinic agent indicated for the treatment of overactive bladder syndrome.[1][2][3] Marketed as Toviaz®, it functions as a prodrug, undergoing rapid and extensive hydrolysis by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][4][5][6][7] This active moiety is a potent muscarinic receptor antagonist that relaxes the bladder detrusor muscle, thereby mitigating symptoms of urinary frequency, urgency, and incontinence.[6][8]
In the landscape of modern drug development, isotopically labeled compounds are indispensable tools.[9][10] Deuterium-labeled analogues, in particular, serve critical roles in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[10][11][12] The replacement of hydrogen with deuterium, its stable, non-radioactive isotope, creates a molecule that is chemically identical in its biological interactions but physically distinguishable by mass spectrometry.[12][13] This mass shift allows it to be used as an ideal internal standard for the precise quantification of the parent drug in complex biological matrices.[14][15]
This guide provides an in-depth, scientifically grounded methodology for the synthesis and comprehensive characterization of racemic Fesoterodine-d14 Fumarate. The "-d14" designation specifically refers to the replacement of all fourteen hydrogen atoms on the two N-isopropyl groups with deuterium.[14][16] We will explore the strategic rationale behind the synthetic pathway and detail the rigorous analytical techniques required to verify the structure, purity, and isotopic enrichment of the final compound, providing researchers and drug development professionals with a robust framework for its preparation and validation.
Section 1: Synthesis Strategy and Pathway
The synthesis of rac-Fesoterodine-d14 Fumarate hinges on the strategic, site-specific introduction of the deuterium labels. The N,N-diisopropyl moiety is a metabolically stable position, making it an ideal location for labeling to ensure the internal standard co-elutes with the analyte and behaves similarly during sample extraction and ionization without risk of isotopic exchange.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the molecule at the C-N bond formed during the amination step. This identifies a key ketone precursor and the crucial deuterated reagent, N,N-di(isopropyl-d7)amine. The final steps involve the formation of the isobutyrate ester and conversion to the fumarate salt, which are well-established transformations in Fesoterodine synthesis.[1][2][17]
Caption: Retrosynthetic analysis of rac-Fesoterodine-d14 Fumarate.
Proposed Synthetic Pathway
The forward synthesis employs a reductive amination reaction, a robust and high-yielding method for C-N bond formation. This key step couples a phenylpropyl ketone intermediate with the commercially available N,N-di(isopropyl-d7)amine. This choice is superior to alkylation methods as it minimizes the potential for over-alkylation and provides excellent control over the introduction of the deuterated moiety. The synthesis concludes with esterification and salt formation.
Caption: Proposed synthetic workflow for rac-Fesoterodine-d14 Fumarate.
Section 2: Experimental Protocol - Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of rac Fesoterodine-d14 Fumarate.
Step 2.1: Synthesis of Ketone Precursor (1-(4-hydroxyphenyl)-3-phenylpropan-1-one)
This intermediate can be prepared via several established routes, a common one being the Friedel-Crafts acylation of a protected phenol with 3-phenylpropanoyl chloride, followed by deprotection.
-
Protection: To a solution of phenol (1.0 eq) in dichloromethane (DCM), add benzyl bromide (1.1 eq) and potassium carbonate (1.5 eq). Stir the reaction mixture at room temperature for 12 hours. Upon completion (monitored by TLC), filter the solid and concentrate the filtrate under reduced pressure to yield phenyl benzyl ether.
-
Acylation: Cool a solution of phenyl benzyl ether (1.0 eq) and 3-phenylpropanoyl chloride (1.1 eq) in DCM to 0°C. Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the benzylated ketone precursor.
-
Debenzylation: Dissolve the precursor in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a balloon of H₂ gas at room temperature until TLC indicates the consumption of starting material. Filter the catalyst through Celite and concentrate the filtrate to yield the desired ketone precursor, 1-(4-hydroxyphenyl)-3-phenylpropan-1-one.
Step 2.2: Reductive Amination with Di(isopropyl-d7)amine
This is the critical isotopic labeling step. Sodium triacetoxyborohydride is the reagent of choice due to its mild nature and high selectivity for the iminium intermediate, minimizing reduction of the ketone starting material.
-
Reaction Setup: To a solution of the ketone precursor from Step 2.1 (1.0 eq) and N,N-di(isopropyl-d7)amine (1.2 eq) in 1,2-dichloroethane (DCE), add acetic acid (2.0 eq).
-
Reduction: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Workup: Continue stirring at room temperature for 18 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude amine intermediate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 2.3: Esterification and Salt Formation
The final steps mirror the terminal stages of non-deuterated Fesoterodine synthesis.[2][17]
-
Esterification: Dissolve the purified amine from Step 2.2 (1.0 eq) in DCM and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of isobutyryl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 3 hours.
-
Purification: Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate to yield rac-Fesoterodine-d14 as a free base.
-
Salt Formation: Dissolve the free base in methyl ethyl ketone (MEK). Add a solution of fumaric acid (1.0 eq) in MEK. Stir the mixture, and the product will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold MEK, and dry under vacuum to afford this compound as a white to off-white powder.[1][18]
Section 3: Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, purity, isotopic incorporation, and stability of the synthesized compound.[19][20] A combination of mass spectrometry, NMR spectroscopy, and chromatography provides a self-validating system of analysis.[19][21]
Caption: Analytical workflow for the characterization of the final compound.
3.1 Mass Spectrometry (MS)
Rationale: MS provides direct evidence of successful deuterium incorporation by confirming the expected increase in molecular weight. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1 µg/mL with 50:50 acetonitrile:water.
-
Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Analysis: Inject the sample and acquire full scan mass spectra.
Data Interpretation: The key is to compare the mass of the synthesized compound with its non-deuterated analogue.
| Compound | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| rac Fesoterodine (unlabeled) | 412.2897 | ~412.3 |
| rac Fesoterodine-d14 | 426.3773 | ~426.4 |
The observed mass confirms the incorporation of 14 deuterium atoms.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the gold standard for unambiguous structural elucidation.[21] For isotopically labeled compounds, ¹H NMR is particularly powerful as it confirms deuterium incorporation by the disappearance of specific proton signals.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
Analysis: Record a standard ¹H NMR spectrum.
Data Interpretation: The most significant validation comes from comparing the spectrum of the deuterated compound to an authentic standard of non-deuterated Fesoterodine.
| Proton Environment | Expected ¹H Shift (ppm) - Unlabeled | Expected Observation - d14 Labeled | Rationale |
| Aromatic Protons | ~6.8 - 7.4 | Signals Present | No deuterium incorporation in these positions. |
| -CH₂CO- (hydroxymethyl) | ~4.5 | Signal Present | No deuterium incorporation in this position. |
| -CH(Ph)- | ~4.2 | Signal Present | No deuterium incorporation in this position. |
| -N[CH (CH₃)₂]₂ | ~3.0 (septet) | Signal Absent | Proton replaced by deuterium. |
| -N[CH(CH₃ )₂]₂ | ~1.0 (doublet) | Signal Absent | Protons replaced by deuterium. |
The complete absence of the characteristic septet and doublet for the N-isopropyl groups provides definitive proof of site-specific deuteration.
3.3 High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is used to determine the chemical purity of the synthesized compound and to identify any process-related impurities.[20][22] A validated, stability-indicating method is crucial for ensuring the quality of the material.
Protocol: Purity Analysis
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm).[22]
-
Mobile Phase: A gradient system using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.[22]
-
Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 acetonitrile:water.
Data Interpretation:
-
Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The acceptance criterion is typically ≥98.0%.
-
Impurities: Any individual impurity should be below the standard qualification threshold (e.g., <0.15%). Known impurities of Fesoterodine include various dealkylated or oxidized derivatives.[3][20]
Conclusion
This technical guide has outlined a robust and logical pathway for the synthesis of this compound, a critical tool for advanced pharmaceutical research. The described synthetic strategy, centered on a key reductive amination with a deuterated amine, ensures precise and efficient isotopic labeling. The comprehensive characterization workflow, integrating MS, NMR, and HPLC, provides a self-validating framework to confirm the compound's identity, structural integrity, isotopic enrichment, and chemical purity. By adhering to these detailed protocols, researchers and drug development professionals can confidently produce and validate high-quality this compound for use as an internal standard in crucial bioanalytical and pharmacokinetic studies.
References
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.
- Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.
- Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research.
- Process for the preparation of fesoterodine. Google Patents.
- Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research.
- Chemistry Review(s). accessdata.fda.gov.
-
Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]
- Fesoterodine-impurities. Pharmaffiliates.
-
Fesoterodine Impurities and Related Compound. Veeprho. Available from: [Link]
-
Fesoterodine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available from: [Link]
-
Fesoterodine Fumarate. PubChem, NIH. Available from: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]
-
Fesoterodine Impurities. SynZeal. Available from: [Link]
-
Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
rac Fesoterodine Fumarate CAS#: 1333234-73-3. ChemWhat. Available from: [Link]
-
rac-Fesoterodine-D14 (Fumarate). Veeprho. Available from: [Link]
- FESOTERODINE FUMARATE.
-
The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate. Available from: [Link]
-
Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo. PubMed. Available from: [Link]
-
Fesoterodine Fumarate | CAS#:286930-03-8. Chemsrc. Available from: [Link]
-
Isotope Labeling. Cerno Bioscience. Available from: [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available from: [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available from: [Link]
-
Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. Available from: [Link]
-
Fesoterodine Fumarate. accessdata.fda.gov. Available from: [Link]
-
Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. PubMed. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. US20140378699A1 - Process for the preparation of fesoterodine - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 11. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. metsol.com [metsol.com]
- 14. veeprho.com [veeprho.com]
- 15. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. jocpr.com [jocpr.com]
- 18. Fesoterodine Fumarate [doi.usp.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. daicelpharmastandards.com [daicelpharmastandards.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. academic.oup.com [academic.oup.com]
A Technical Guide to the Mechanism of Action of Fesoterodine-d14 Fumarate: A Deuterated Antimuscarinic Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine is a cornerstone in the management of overactive bladder (OAB), a condition characterized by urinary urgency and frequency. This technical guide provides an in-depth analysis of the mechanism of action of Fesoterodine-d14 Fumarate, a deuterated isotopologue of the parent drug. We will first dissect the bioactivation of Fesoterodine, a prodrug, into its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Subsequently, we will explore the molecular interaction of 5-HMT with its target—the muscarinic receptors in the bladder detrusor muscle—elucidating its role as a competitive antagonist. The core of this guide focuses on the strategic incorporation of deuterium (d14) and the resulting Kinetic Isotope Effect (KIE). We will explain how this modification "hardens" the molecule against metabolic degradation, thereby altering its pharmacokinetic profile to enhance therapeutic potential. This document provides validated experimental protocols for receptor binding and functional assays, complete with data interpretation, to offer a comprehensive resource for professionals in pharmacology and medicinal chemistry.
The Clinical Context: Overactive Bladder and Antimuscarinic Therapy
Overactive bladder (OAB) is a syndrome defined by urinary urgency, often accompanied by frequency and nocturia, with or without urge urinary incontinence.[1] The underlying pathophysiology frequently involves involuntary contractions of the bladder's detrusor muscle during the filling phase.[2] These contractions are primarily mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors.[2][3] Consequently, muscarinic receptor antagonists are the mainstay of oral pharmacotherapy for OAB.[4][5] Fesoterodine is a third-generation antimuscarinic agent specifically developed for the treatment of OAB.[6] It functions as a prodrug, a critical design feature that influences its pharmacological profile.[6][7]
Bioactivation: The Journey from Prodrug to Active Moiety
Fesoterodine itself is pharmacologically inactive.[8] Following oral administration, it is rapidly and extensively absorbed and then hydrolyzed by ubiquitous, nonspecific esterases in the plasma and tissues.[9][10][11] This biotransformation is not dependent on the cytochrome P450 (CYP) enzyme system and quantitatively converts Fesoterodine into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[12][13][14] This rapid and efficient conversion ensures that Fesoterodine is undetectable in plasma, and all subsequent antimuscarinic activity is attributable to 5-HMT.[8][9][12]
Caption: Metabolic activation of Fesoterodine to its active form, 5-HMT.
Molecular Mechanism: Competitive Antagonism at the Muscarinic Receptor
The detrusor smooth muscle of the urinary bladder expresses both M2 and M3 muscarinic receptor subtypes.[3] While M2 receptors are more numerous, the M3 subtype is primarily responsible for mediating the contractile response to acetylcholine.[2][15] The active metabolite, 5-HMT, functions as a potent and competitive muscarinic receptor antagonist.[7][16] It binds to muscarinic receptors on the detrusor muscle, with a high affinity for the M3 subtype, thereby preventing acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[3][16] This antagonism results in the relaxation of the bladder smooth muscle, which in turn increases bladder capacity and reduces the frequency and intensity of involuntary detrusor contractions, alleviating the primary symptoms of OAB.[7][16]
Caption: Competitive antagonism of 5-HMT at the M3 receptor.
The Deuterium Advantage: Enhancing Pharmacokinetics via the Kinetic Isotope Effect
While 5-HMT is the active therapeutic agent, its clinical efficacy is governed by its pharmacokinetic profile, including its rate of elimination. 5-HMT is further metabolized in the liver, primarily by CYP2D6 and CYP3A4, into inactive metabolites which are then excreted.[9][12][17] The rate of this metabolic inactivation determines the half-life and overall exposure of 5-HMT.
This is the rationale for isotopic substitution. The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a powerful tool in medicinal chemistry to optimize a drug's metabolic profile.[18][] This strategy is grounded in the Kinetic Isotope Effect (KIE) .
The Core Principle: Kinetic Isotope Effect (KIE) The bond between carbon and deuterium (C-D) has a lower ground-state vibrational energy than a carbon-hydrogen (C-H) bond due to deuterium's greater mass.[20][21] Consequently, more energy is required to break a C-D bond than a C-H bond.[20] In metabolic reactions where C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate.[22][23][24]
In Fesoterodine-d14 Fumarate, the deuterium atoms are placed at metabolically vulnerable positions on the molecule. This "metabolic hardening" makes the active 5-HMT metabolite more resistant to degradation by CYP450 enzymes.[18] The anticipated benefits of this modification include:
-
Increased Half-Life (t½): Slower metabolism leads to a longer circulation time for the active drug.
-
Greater Drug Exposure (AUC): The total systemic exposure to 5-HMT is increased.
-
Reduced Inter-patient Variability: By slowing a primary metabolic pathway that can vary between individuals (e.g., CYP2D6 poor vs. extensive metabolizers), deuteration can lead to more predictable pharmacokinetics.[25][26]
Caption: The Kinetic Isotope Effect slows the metabolism of deuterated 5-HMT.
Experimental Validation and Protocols
The mechanistic claims described above can be validated through a series of well-established in vitro and in vivo assays.
Radioligand Binding Assay: Quantifying Target Affinity
Causality: This assay is essential to confirm that 5-HMT binds with high affinity to muscarinic receptors, particularly the M3 subtype, validating it as the direct molecular target. It provides a quantitative measure of binding affinity (Ki).[27]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing human muscarinic receptor subtypes (M1, M2, M3, M4, M5) or from relevant tissues (e.g., human bladder).[28]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.
-
Radioligand: Use a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), at a concentration near its Kd value.[29]
-
Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound (5-HMT).
-
Non-specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a non-labeled antagonist, such as atropine (1 µM).
-
Equilibrium: Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 5-HMT. Calculate the IC50 value and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Representative Binding Affinity Data for 5-HMT
| Receptor Subtype | Hypothetical Ki (nM) |
|---|---|
| Muscarinic M1 | 15.2 |
| Muscarinic M2 | 25.8 |
| Muscarinic M3 | 8.5 |
| Muscarinic M4 | 22.1 |
| Muscarinic M5 | 18.9 |
Data are hypothetical for illustrative purposes.
Functional Bladder Tissue Assay: Measuring Physiological Antagonism
Causality: While binding assays confirm target engagement, they do not measure functional effect. This ex vivo assay directly measures the ability of 5-HMT to antagonize agonist-induced muscle contraction, providing a physiologically relevant measure of its potency (pA₂).[30][31]
Protocol: Isolated Guinea Pig Bladder Strip Assay
-
Tissue Preparation: Isolate urinary bladders from male guinea pigs and prepare longitudinal smooth muscle strips (approx. 10 mm x 2 mm).
-
Organ Bath Setup: Suspend the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Connect the strips to isometric force transducers.
-
Equilibration: Allow tissues to equilibrate under a resting tension of 1.0 g for at least 60 minutes.
-
Contraction Induction: Generate a cumulative concentration-response curve for a muscarinic agonist, such as carbachol, to establish a baseline contractile response.
-
Antagonist Incubation: After washout, incubate the tissues with a fixed concentration of 5-HMT for 30-60 minutes.
-
Schild Analysis: Generate a second carbachol concentration-response curve in the presence of 5-HMT. A rightward shift in the curve indicates competitive antagonism.
-
pA₂ Determination: Repeat with multiple concentrations of 5-HMT. The pA₂ value, a measure of antagonist potency, is calculated from the dose ratios using a Schild plot.[32]
Table 2: Representative Functional Antagonist Potency
| Compound | Organism/Tissue | Agonist | Hypothetical pA₂ Value |
|---|---|---|---|
| 5-HMT | Guinea Pig Bladder | Carbachol | 8.25 |
| Tolterodine | Guinea Pig Bladder | Carbachol | 7.85 |
| Oxybutynin | Guinea Pig Bladder | Carbachol | 7.90 |
Data are hypothetical for illustrative purposes.
Comparative Pharmacokinetic (PK) Study
Causality: This in vivo study is critical to directly validate the hypothesis that deuterium labeling improves the pharmacokinetic profile of the active metabolite, 5-HMT, due to the Kinetic Isotope Effect.
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group).
-
Dosing: Administer equivalent molar doses of Fesoterodine Fumarate (protio) and Fesoterodine-d14 Fumarate (deuterated) via oral gavage.
-
Blood Sampling: Collect serial blood samples from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 5-HMT in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (elimination half-life).
Table 3: Representative Pharmacokinetic Parameters of 5-HMT
| Formulation Group | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | t½ (hr) |
|---|---|---|---|---|
| Fesoterodine (Protio) | 4.5 ± 0.8 | 5.0 | 48.2 ± 7.1 | 7.5 ± 1.2 |
| Fesoterodine-d14 | 5.1 ± 0.9 | 5.0 | 75.6 ± 9.3 | 10.8 ± 1.5 |
Data are hypothetical for illustrative purposes, demonstrating expected outcomes of deuteration.
Conclusion
The mechanism of action of Fesoterodine-d14 Fumarate is a sophisticated interplay of prodrug chemistry, molecular pharmacology, and strategic medicinal chemistry. The parent compound serves as an efficient delivery vehicle for the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which exerts its therapeutic effect by competitively antagonizing muscarinic M3 receptors in the bladder. The incorporation of deuterium leverages the Kinetic Isotope Effect to "harden" the active metabolite against CYP450-mediated metabolism. This elegant modification enhances the pharmacokinetic profile of 5-HMT, offering the potential for improved drug exposure and a more consistent therapeutic effect. Understanding this dual mechanism is paramount for researchers developing next-generation therapies for overactive bladder and for scientists applying the principles of deuteration to optimize other drug candidates.
References
-
PubChem. (n.d.). Fesoterodine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pfizer Medical. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer. Retrieved from [Link]
-
DrugBank. (n.d.). Fesoterodine Fumarate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fesoterodine. Retrieved from [Link]
-
Gillespie, J. I. (2008). Muscarinic receptor antagonists for overactive bladder. Expert Opinion on Investigational Drugs, 17(5), 735-746. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fesoterodine Fumarate? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Fesoterodine Fumarate used for? Retrieved from [Link]
-
RxList. (n.d.). Toviaz (Fesoterodine Fumarate Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Abrams, P., & Wein, A. J. (2006). Role of muscarinic receptor antagonists in urgency and nocturia. BJU international, 98 Suppl 1, 41–50. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Toviaz™ (fesoterodine fumarate) extended-release tablets Prescribing Information. Retrieved from [Link]
-
Douchamps, J., et al. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 138(47-48), 689-695. Retrieved from [Link]
-
Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets Product Monograph. Retrieved from [Link]
-
Gant, T. G. (2011). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 54(15), 5175–5194. Retrieved from [Link]
-
Mansfield, K. J. (2010). Muscarinic receptor antagonists, the overactive bladder and efficacy against urinary urgency. Clinical Medicine Insights: Therapeutics, 2, 471-480. Retrieved from [Link]
-
Malhotra, B., et al. (2008). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 46(10), 523-530. Retrieved from [Link]
-
Chapple, C. R. (2000). Muscarinic receptor antagonists in the treatment of overactive bladder. Urology, 55(5A Suppl), 33-46. Retrieved from [Link]
-
Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Retrieved from [Link]
-
Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147(Suppl 2), S80-S87. Retrieved from [Link]
-
ResearchGate. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tolterodine Tartrate? Retrieved from [Link]
-
Timmins, G. S. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
Harbeson, S. L., & Tung, R. D. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine? Retrieved from [Link]
-
Nilvebrant, L., et al. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195-207. Retrieved from [Link]
-
Guengerich, F. P. (2011). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. The AAPS journal, 13(1), 103–111. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of action of tolterodine. Retrieved from [Link]
-
Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. Retrieved from [Link]
-
Nitti, V. W. (2010). Fesoterodine fumarate. Drugs of today (Barcelona, Spain : 1998), 46(3), 149–156. Retrieved from [Link]
-
ResearchGate. (n.d.). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]
-
Ohtake, A., et al. (2004). Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. European Journal of Pharmacology, 492(2-3), 243-250. Retrieved from [Link]
-
Maruyama, S., et al. (2010). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. The Journal of pharmacology and experimental therapeutics, 333(2), 520–527. Retrieved from [Link]
-
Hegde, S. S., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current protocols in pharmacology, Chapter 4, Unit 4.6. Retrieved from [Link]
-
Springer Protocols. (n.d.). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Retrieved from [Link]
-
Farrerons, X., et al. (2007). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. British journal of pharmacology, 151(6), 876–890. Retrieved from [Link]
-
Xu, X., et al. (2016). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry, 88(12), 6438–6446. Retrieved from [Link]
-
Wagg, A., et al. (2012). Safety and Tolerability of Fesoterodine in Older Adult Patients with Overactive Bladder. Drugs & Aging, 29(8), 665–676. Retrieved from [Link]
-
Obara, K., et al. (2007). Muscarinic receptor binding characteristics of anticholinergic agents to treat overactive bladder, in human bladder and parotid gland. International Journal of Urology, 14(4), 335-340. Retrieved from [Link]
-
Nitti, V. W. (2008). Fesoterodine for the treatment of urinary incontinence and overactive bladder. Expert opinion on pharmacotherapy, 9(18), 3309–3316. Retrieved from [Link]
-
ResearchGate. (n.d.). Fesoterodine for the treatment of urinary incontinence and overactive bladder. Retrieved from [Link]
-
YouTube. (2020). #443 Efficacy of Fesoterodine fumarate in Neurogenic Detrusor Overactivity. Retrieved from [Link]
Sources
- 1. Role of muscarinic receptor antagonists in urgency and nocturia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Muscarinic receptor antagonists in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fesoterodine - Wikipedia [en.wikipedia.org]
- 7. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fesoterodine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. Toviaz (Fesoterodine Fumarate Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. smw.ch [smw.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. What is Fesoterodine Fumarate used for? [synapse.patsnap.com]
- 16. Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 20. Portico [access.portico.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 24. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ics.org [ics.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to rac-Fesoterodine-d14 Fumarate: Characterization for Advanced Pharmaceutical Research
This technical guide provides an in-depth exploration of the spectroscopic characteristics of racemic Fesoterodine-d14 Fumarate. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this isotopically labeled compound. The guide emphasizes the scientific rationale behind the spectroscopic evaluation, ensuring a thorough understanding of the molecule's structural confirmation and its application as an internal standard in pharmacokinetic and metabolic studies.
Introduction: The Significance of Isotopic Labeling in Fesoterodine Analysis
Fesoterodine, marketed as Toviaz®, is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder[1]. It is a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine. To accurately quantify Fesoterodine and its metabolites in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is indispensable. Racemic Fesoterodine-d14 Fumarate serves this critical role, where the fourteen deuterium atoms on the two isopropyl groups provide a distinct mass shift, enabling precise quantification by mass spectrometry without altering the compound's chemical properties[2]. This guide will detail the expected spectroscopic data that confirms the identity and purity of rac-Fesoterodine-d14 Fumarate.
Molecular Structure and Isotopic Labeling
The core structure of Fesoterodine consists of a substituted phenylpropylamine moiety. In rac-Fesoterodine-d14 Fumarate, the fourteen protons on the two isopropyl groups attached to the nitrogen atom are replaced with deuterium.
Caption: Molecular structure of rac-Fesoterodine-d14 Fumarate.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of isotopically labeled compounds. The key expectation for rac-Fesoterodine-d14 Fumarate is a significant mass shift compared to its non-labeled counterpart.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of rac-Fesoterodine-d14 Fumarate in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is preferred due to the presence of the basic nitrogen atom, which is readily protonated.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.
Expected Data and Interpretation
| Feature | Non-Labeled Fesoterodine | rac-Fesoterodine-d14 | Rationale |
| Molecular Formula (Free Base) | C₂₆H₃₇NO₃ | C₂₆H₂₃D₁₄NO₃ | Replacement of 14 H with 14 D. |
| Molecular Weight (Free Base) | 411.59 g/mol | 425.67 g/mol | Increased mass due to 14 deuterons. |
| Expected [M+H]⁺ Ion | m/z 412.28 | m/z 426.37 | Protonation of the free base. |
The mass spectrum of rac-Fesoterodine-d14 Fumarate is expected to show a base peak corresponding to the protonated molecule [M+H]⁺ at m/z 426.37. This is 14 mass units higher than the corresponding ion for the non-labeled Fesoterodine, providing unambiguous confirmation of the isotopic labeling. Fragmentation patterns can also be analyzed to further confirm the location of the deuterium labels on the isopropyl groups. A common fragmentation pathway for Fesoterodine involves the loss of the diisopropylamine moiety[3].
Caption: Expected MS fragmentation of rac-Fesoterodine-d14.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is crucial for confirming the position of the isotopic labels.
¹H NMR Spectroscopy
The most significant impact of the d14 labeling on the ¹H NMR spectrum will be the absence of signals corresponding to the protons of the diisopropyl groups.
Expected ¹H NMR Data Interpretation
| Protons | Expected Chemical Shift (δ ppm) for Non-Labeled Fesoterodine | Expected Observation for rac-Fesoterodine-d14 | Rationale |
| (CH₃)₂CH- | ~1.0-1.2 | Absent | Protons replaced by deuterium. |
| (CH₃)₂CH- | ~3.0-3.2 | Absent | Protons replaced by deuterium. |
| Aromatic Protons | ~6.8-7.5 | Present | Unaffected by deuteration. |
| -CH₂-CH₂-N- | ~2.0-2.8 | Present | Unaffected by deuteration. |
| -CH-Ph | ~4.0-4.2 | Present | Unaffected by deuteration. |
| -CH₂OH | ~4.5-4.7 | Present | Unaffected by deuteration. |
| Fumarate C=CH | ~6.5 | Present | Signal from the fumarate salt. |
The integration of the remaining proton signals should be consistent with the number of protons in the rest of the molecule. The absence of the characteristic signals for the isopropyl protons is a definitive confirmation of successful deuteration.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the signals for the carbon atoms directly bonded to deuterium will be significantly affected. The C-D coupling will cause the signals to appear as multiplets and they will be of much lower intensity.
Expected ¹³C NMR Data Interpretation
| Carbon | Expected Chemical Shift (δ ppm) for Non-Labeled Fesoterodine | Expected Observation for rac-Fesoterodine-d14 | Rationale |
| (CH₃)₂CH- | ~20-22 | Weak multiplet | C-D coupling and reduced NOE. |
| (CH₃)₂CH- | ~48-50 | Weak multiplet | C-D coupling and reduced NOE. |
| Aromatic Carbons | ~115-155 | Present | Unaffected by deuteration. |
| Other Aliphatic Carbons | ~25-65 | Present | Unaffected by deuteration. |
| Carbonyl Carbon | ~175-178 | Present | Unaffected by deuteration. |
For comparative purposes, the solid-state ¹³C NMR of crystalline Fesoterodine Fumarate (non-labeled) shows characteristic peaks at frequencies such as 175.36, 171.31, and 170.90 ppm[4]. While the exact chemical shifts in solution will differ, this provides a reference for the expected regions for the carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The deuteration is expected to introduce new C-D stretching vibrations at lower frequencies compared to C-H stretches.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Utilize an FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Data Interpretation
| Functional Group | Expected Wavenumber (cm⁻¹) for Non-Labeled Fesoterodine | Expected Observation for rac-Fesoterodine-d14 | Rationale |
| O-H (alcohol) | ~3400-3200 (broad) | Present | Unaffected by deuteration. |
| C-H (aromatic) | ~3100-3000 | Present | Unaffected by deuteration. |
| C-H (aliphatic) | ~2980-2850 | Reduced intensity | Presence of remaining C-H bonds. |
| C-D (aliphatic) | ~2200-2100 | Present | New C-D stretching vibrations. |
| C=O (ester) | ~1750 | Present | Unaffected by deuteration. |
| C=O (fumarate) | ~1700 | Present | Unaffected by deuteration. |
| C=C (aromatic) | ~1600, 1450 | Present | Unaffected by deuteration. |
For the non-labeled amorphous Fesoterodine Fumarate, characteristic IR peaks are observed at wavelengths such as 3338, 1750, and 1704 cm⁻¹[4]. The IR spectrum of the d14 analog will be very similar, with the key difference being the appearance of C-D stretching bands.
Conclusion
The spectroscopic characterization of rac-Fesoterodine-d14 Fumarate is essential for its validation as an internal standard in pharmaceutical analysis. This guide has provided a comprehensive overview of the expected NMR, MS, and IR data based on the known structure and the principles of isotopic labeling. The key confirmatory evidence includes a 14-unit mass shift in the mass spectrum, the absence of isopropyl proton signals in the ¹H NMR spectrum, and the appearance of C-D stretching vibrations in the IR spectrum. By understanding these spectroscopic signatures, researchers and drug development professionals can confidently utilize rac-Fesoterodine-d14 Fumarate in their quantitative bioanalytical methods, ensuring the accuracy and reliability of their data.
References
-
Veeprho. rac-Fesoterodine-D14 (Fumarate). [Link]
-
PubChem. Fesoterodine Fumarate. [Link]
-
Pharmaffiliates. rac Fesoterodine-d14 Fumarate. [Link]
-
Axios Research. rac-Fesoterodine Fumarate. [Link]
-
PubChem. This compound. [Link]
- Google Patents.
- Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(3), 856-863.
- Rajput, A. P., & Sonanis, M. C. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry, 25(11), 6135.
- Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 653-661.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8049031B2 - Solid forms of fesoterodine fumarate - Google Patents [patents.google.com]
rac Fesoterodine-d14 Fumarate CAS number and molecular formula
An In-Depth Technical Guide to rac Fesoterodine-d14 Fumarate
This guide provides a comprehensive technical overview of this compound, a critical tool in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, synthesis, and analytical applications of this stable isotope-labeled compound.
Core Compound Identification and Properties
This compound is the deuterium-labeled form of Fesoterodine Fumarate, an antimuscarinic agent used for the treatment of overactive bladder (OAB). The incorporation of fourteen deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays.
| Property | Value | Source |
| CAS Number | 1185237-08-4 | [1][2] |
| Molecular Formula | C30H27D14NO7 | [1] |
| Molecular Weight | 541.74 g/mol | [1][2] |
| Synonyms | 2-Methylpropanoic Acid 2-[rac-3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl] -4-(hydroxymethyl)phenyl Ester (2E)-2-Butenedioate, rac-Fesoterodine-d14 (fumarate) | [1][2] |
| Parent Drug | Fesoterodine | [3] |
| IUPAC Name | [2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | [2] |
Mechanism of Action and Pharmacological Context
Fesoterodine is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body.[4][5] This metabolic activation is a key aspect of its pharmacological profile.
-
Hydrolysis to Active Metabolite: After oral administration, fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[6][7][8][9] This conversion is essentially complete, with the parent compound being fully broken down.[8][9]
-
Muscarinic Receptor Antagonism: The therapeutic effects of fesoterodine are attributable to 5-HMT.[7] 5-HMT is a potent and competitive antagonist of muscarinic receptors.[7] The urinary bladder contains multiple subtypes of muscarinic receptors, with the M2 and M3 subtypes being the most prevalent.[8] The M3 receptors are primarily responsible for the contraction of the detrusor muscle, which leads to urination.[7]
-
Therapeutic Effect: By blocking the binding of acetylcholine to M3 receptors in the bladder, 5-HMT reduces involuntary contractions of the detrusor muscle. This action results in a decrease in urinary urgency, frequency, and urge incontinence, which are the hallmark symptoms of OAB.[7]
The following diagram illustrates the metabolic activation of Fesoterodine and the subsequent mechanism of action of its active metabolite.
Caption: Metabolic activation of Fesoterodine and its antagonistic action on M3 receptors.
Rationale for Deuterated Internal Standard in Bioanalysis
In pharmacokinetic (PK) studies, accurate quantification of a drug and its metabolites in biological matrices like plasma is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis.
The causality behind this choice is rooted in the need to control for variability during sample processing and analysis:
-
Physicochemical Similarity: Deuterated standards are chemically identical to the analyte, differing only in isotopic composition. This ensures that they co-elute chromatographically and exhibit identical ionization efficiency in the mass spectrometer source.
-
Correction for Matrix Effects and Extraction Efficiency: The internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. Any loss of analyte during extraction, or any suppression or enhancement of the signal due to the sample matrix, will affect the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal remains constant, allowing for precise and accurate quantification.[10]
The workflow for a typical bioanalytical method using a deuterated internal standard is depicted below.
Caption: Bioanalytical workflow using a deuterated internal standard.
Experimental Protocol: Quantification of Fesoterodine and 5-HMT in Human Plasma
The following is a representative protocol for the simultaneous determination of fesoterodine and its active metabolite, 5-HMT, in human plasma using LC-MS/MS, with their respective deuterated analogs as internal standards. This protocol is based on established methodologies in the field.[10]
4.1. Materials and Reagents
-
This compound (Internal Standard for Fesoterodine)
-
5-HMT-d7 (Internal Standard for 5-HMT)
-
Human plasma (with anticoagulant)
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
-
Methanol (LC-MS grade)
-
Formic acid
4.2. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard working solution (containing both rac Fesoterodine-d14 and 5-HMT-d7) to each plasma sample.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether: n-hexane).
-
Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., Kromasil C18, 100 mm × 4.6 mm, 5 µm) is suitable.[10]
-
Mobile Phase: An isocratic mobile phase, such as methanol/0.1% formic acid (90:10, v/v), can be used.[11]
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Detection: The analytes are monitored using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for fesoterodine, 5-HMT, and their deuterated internal standards would need to be optimized.
4.4. Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). This includes assessing:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-batch)
-
Recovery
-
Matrix effect
-
Stability of the analytes in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term).
Synthesis Outline of Fesoterodine
The synthesis of fesoterodine has been approached through various routes. A common strategy involves the synthesis of the key intermediate, 5-hydroxy methyl tolterodine, followed by esterification.[5]
A generalized synthetic scheme is as follows:
-
Formation of a Chalcone-like Intermediate: Reaction of 4-(hydroxymethyl)phenol with trans-cinnamaldehyde.
-
Reductive Amination: The intermediate is reacted with diisopropylamine in the presence of a reducing agent (e.g., hydrogen over a palladium catalyst) to introduce the amino group and reduce the double bond, forming the racemic 2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol.
-
Chiral Resolution: The racemate is resolved using a chiral acid (e.g., acetyl-d-mandelic acid) to isolate the desired (R)-enantiomer.
-
Esterification: The phenolic hydroxyl group of the resolved intermediate is reacted with isobutyryl chloride to form fesoterodine.
-
Salt Formation: The fesoterodine base is then reacted with fumaric acid to produce Fesoterodine Fumarate.[5][12]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of fesoterodine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for reliable pharmacokinetic and bioequivalence studies. A thorough understanding of its properties, the mechanism of action of its parent compound, and the principles of its application in analytical chemistry is essential for researchers in the field of drug metabolism and pharmacokinetics.
References
- TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Pfizer. Retrieved January 15, 2026.
- What is the mechanism of Fesoterodine Fumarate?. (2024, July 17). [Source not further identified].
- This compound : CAS No.1185237-08-4. (n.d.). Omikron Molecules. Retrieved January 15, 2026.
- Chancellor, M. B., & Fowler, C. J. (2008). Role of fesoterodine in the treatment of overactive bladder. Vesalius, 14(1), 25–31.
- rac-Fesoterodine-D14 (Fumarate). (n.d.). Veeprho. Retrieved January 15, 2026.
- Fesoterodine. (n.d.). In Wikipedia. Retrieved January 15, 2026.
- Role of fesoterodine in the treatment of overactive bladder. (2010). Open Access Journal of Urology, 2, 1-7.
- rac-Fesoterodine-d14.HCl. (n.d.).
- rac-Fesoterodine-d14 fumarate. (n.d.). MedChemExpress. Retrieved January 15, 2026.
- rac Fesoterodine Fumarate CAS#: 1333234-73-3. (n.d.).
- Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). (2016). Journal of Chemical and Pharmaceutical Research, 8(7), 746-757.
- rac Fesoterodine Fumarate | CAS No- 1333234-73-3. (n.d.). Chemicea. Retrieved January 15, 2026.
- FESOTERODINE FUMARATE. (n.d.). [Source not further identified].
- This compound. (n.d.). PubChem. Retrieved January 15, 2026.
- Fesoterodine (fumarate). (2022, October 6). Cayman Chemical.
- APO-FESOTERODINE (Fesoterodine Fumarate Extended-Release Tablets) [Product Monograph]. (2025, January 7). Apotex Inc.
- ACH-Fesoterodine (Fesoterodine fumarate extended-release tablets) [Product Monograph]. (2023, March 7). Accord Healthcare Inc.
- Fesoterodine (fumarate) Safety Data Sheet. (2024, September 13). MedChemExpress.
- P, S., G, S., & S, M. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 139–147.
- Fesoterodine Fumarate Tablets Safety D
- Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. (2014).
- Fesoterodine for the treatment of urinary incontinence and overactive bladder. (2010). Therapeutics and Clinical Risk Management, 6, 363–374.
- Fesoterodine [Assessment Report]. (n.d.). European Medicines Agency.
- Fesoterodine. (2009). Drugs, 69(10), 1327–1341.
Sources
- 1. omsynth.com [omsynth.com]
- 2. This compound | C30H41NO7 | CID 46781572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Fesoterodine - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. environmentclearance.nic.in [environmentclearance.nic.in]
A Technical Guide to the Strategic Application of Deuterium Labeling in Fesoterodine Drug Development
Executive Summary
Fesoterodine is a cornerstone in the management of overactive bladder (OAB), functioning as a prodrug that is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] While effective, the clinical utility of fesoterodine is characterized by inter-individual pharmacokinetic variability, driven primarily by the genetic polymorphism of the Cytochrome P450 2D6 (CYP2D6) enzyme, which, along with CYP3A4, is responsible for the clearance of 5-HMT.[1][4][5][6] This guide provides a technical deep-dive into the application of deuterium labeling—a strategic approach in medicinal chemistry—to mitigate these metabolic liabilities. By leveraging the deuterium kinetic isotope effect (DKIE), it is possible to design a next-generation fesoterodine analog with a more predictable and optimized pharmacokinetic profile. We will explore the metabolic pathways of fesoterodine, the fundamental principles of the DKIE, the rational design of a deuterated analog, and the self-validating experimental protocols required to verify its enhanced properties.
Part 1: Fesoterodine - Core Mechanism and Metabolic Profile
Mechanism of Action: A Prodrug Approach for OAB
Fesoterodine is an antimuscarinic agent indicated for the treatment of OAB with symptoms of urge urinary incontinence, urgency, and frequency.[7] It is administered as an inactive prodrug, a design choice that enhances its absorption and bioavailability.[2][3] Upon oral administration, fesoterodine is not detectable in plasma as it is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases into its pharmacologically active moiety, 5-hydroxymethyl tolterodine (5-HMT).[1][4][8] It is 5-HMT that acts as a competitive antagonist of muscarinic receptors, reducing bladder detrusor muscle contractions and thereby alleviating the symptoms of OAB.[4][7]
The Metabolic Funnel: Dual CYP-Mediated Clearance of 5-HMT
The therapeutic efficacy and duration of action of fesoterodine are dictated by the pharmacokinetics of 5-HMT. The elimination of 5-HMT is complex, involving two principal hepatic metabolism pathways mediated by CYP2D6 and CYP3A4, as well as direct renal excretion.[1][4][5] These CYP enzymes convert 5-HMT into inactive carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[4][9]
The Challenge of Pharmacokinetic Variability: CYP2D6 Polymorphism
A significant challenge in fesoterodine therapy arises from the genetic polymorphism of the CYP2D6 gene. A subset of the population, approximately 7% of Caucasians and 2% of African Americans, are "poor metabolizers" (PMs) who possess non-functional CYP2D6 alleles.[4][9] In these individuals, the clearance of 5-HMT is diminished, leading to a 1.7- to 2-fold increase in maximum plasma concentration (Cmax) and area under the curve (AUC) compared to "extensive metabolizers" (EMs).[4][8] This inherent variability can complicate dosing and may influence the balance between efficacy and side effects, such as dry mouth. While fesoterodine's dual metabolic pathway makes it less susceptible to variability than its predecessor tolterodine, optimizing its predictability remains a key goal for drug development.[5][10]
Caption: Metabolic activation of Fesoterodine and subsequent elimination pathways of its active metabolite, 5-HMT.
Part 2: The Deuterium Kinetic Isotope Effect (DKIE) in Medicinal Chemistry
Fundamental Principles: Strengthening the C-H Bond
Deuterium (D) is a stable, non-radioactive isotope of hydrogen (H) that contains an additional neutron.[11][] This seemingly minor difference in mass results in a significant difference in the vibrational energy of covalent bonds. A Carbon-Deuterium (C-D) bond has a lower zero-point energy than a Carbon-Hydrogen (C-H) bond, making it stronger and more stable.[][13] Consequently, reactions that involve the cleavage of a C-D bond require more energy and proceed at a slower rate than the cleavage of an equivalent C-H bond.[11][] This phenomenon is known as the Deuterium Kinetic Isotope Effect (DKIE).[14][15]
Slowing Metabolism by Targeting "Soft Spots"
Many Phase I metabolic reactions, particularly those catalyzed by the CYP450 enzyme superfamily, involve the oxidative cleavage of C-H bonds.[14][15] These sites of metabolic vulnerability are often referred to as "soft spots." The causality behind using deuterium labeling is straightforward: by strategically replacing hydrogen atoms with deuterium atoms at these metabolic soft spots, we can slow down the rate of enzymatic degradation.[11] The DKIE is most pronounced when C-H bond breaking is the rate-limiting step of the metabolic process, with observed effects leading to a several-fold reduction in the reaction rate.[11][14][15]
The expected outcomes from this modification are manifold:
-
Improved Pharmacokinetics: A slower metabolic rate can lead to a longer drug half-life (t½) and increased total drug exposure (AUC).[][16]
-
Enhanced Therapeutic Profile: This may allow for lower or less frequent dosing, improving patient compliance.[11][]
-
Reduced Variability: By attenuating a dominant and variable metabolic pathway (like that of CYP2D6), deuterium labeling can reduce the pharmacokinetic differences between patient populations (e.g., EMs vs. PMs).
-
Improved Safety: In some cases, deuteration can reduce the formation of toxic or reactive metabolites.[16]
Caption: The Deuterium Kinetic Isotope Effect (DKIE) slows CYP450-mediated metabolism of a deuterated drug.
Part 3: Rational Design and Hypothesized Profile of Deuterated Fesoterodine
Identifying the Target for Deuteration
The primary objective for deuterating fesoterodine is to modulate the metabolism of its active metabolite, 5-HMT. The metabolic "soft spots" are the C-H bonds susceptible to oxidation by CYP2D6 and CYP3A4. Based on the structure of 5-HMT, the most logical sites for deuteration would be those involved in its conversion to the carboxy and N-desisopropyl metabolites. These include:
-
The Hydroxymethyl Group: This is the site of oxidation to the carboxy metabolite. Replacing the two hydrogens on this benzylic carbon with deuterium (creating a -CD₂OH group) would directly target this major metabolic pathway.
-
The N-isopropyl Groups: The methine C-H bond on the isopropyl groups is a likely site for N-dealkylation. Replacing these hydrogens with deuterium could slow the formation of the N-desisopropyl metabolite.
A strategically deuterated version, which we will call d-Fesoterodine, would therefore carry deuterium atoms at these key positions.
Hypothesized Pharmacokinetic Profile
By attenuating the CYP2D6/3A4 metabolic pathways, d-Fesoterodine is hypothesized to exhibit a superior pharmacokinetic profile compared to the parent compound. The most significant impact is expected to be a reduction in the clearance of its active metabolite, d-5-HMT.
Table 1: Comparative Pharmacokinetic Parameters of 5-HMT after an 8mg Fesoterodine Dose
| Parameter | Fesoterodine (EMs)¹ | Fesoterodine (PMs)¹ | d-Fesoterodine (Hypothesized) | Causality of Hypothesized Change |
| Cmax (ng/mL) | 3.98 | 6.90 | ~5.5 - 6.5 | Slower clearance leads to higher peak concentration, but potentially less pronounced than in PMs due to pathway attenuation. |
| AUC (ng*h/mL) | 45.3 | 88.7 | ~90 - 110 | Slower metabolism significantly increases total drug exposure, reducing the gap between metabolizer phenotypes. |
| t½ (h) | ~7.3 - 8.6 | ~7.7 - 8.6 | ~10 - 14 | Reduced metabolic clearance directly extends the terminal elimination half-life. |
| Inter-indiv. Variability | Moderate | High | Low | Attenuating the polymorphic CYP2D6 pathway leads to more consistent exposure across the population. |
¹ Data derived from published studies for illustrative purposes.[4][8]
Part 4: Experimental Validation Protocols
To validate the hypothesized benefits, a series of self-validating experiments are necessary. The following protocols describe the core methodologies for in vitro and in vivo assessment.
Protocol 4.1: In Vitro Metabolic Stability Assay
-
Objective: To provide a direct, quantitative comparison of the metabolic stability of 5-HMT versus its deuterated analog (d-5-HMT) when exposed to the primary metabolizing enzymes.
-
Methodology:
-
Preparation: Human Liver Microsomes (HLMs), pooled from multiple donors to represent an average metabolizing population, are prepared in a phosphate buffer. A cofactor solution containing NADPH (essential for CYP450 activity) is also prepared.
-
Incubation: 5-HMT and d-5-HMT are added to separate sets of HLM incubations at a standard concentration (e.g., 1 µM). Control incubations are run without the NADPH cofactor to measure non-enzymatic degradation.
-
Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH solution. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The percentage of remaining parent compound is plotted against time on a semi-logarithmic scale. The slope of this line is used to calculate the in vitro half-life (t½). A significantly longer t½ for d-5-HMT compared to 5-HMT serves as direct evidence of the DKIE.
-
Protocol 4.2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To compare the full pharmacokinetic profiles of fesoterodine and d-Fesoterodine in a living system, assessing parameters like Cmax, Tmax, AUC, and t½.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are acclimatized and divided into two groups.
-
Dosing: Group 1 receives a single oral dose of fesoterodine. Group 2 receives an equimolar single oral dose of d-Fesoterodine.
-
Blood Sampling: Blood samples are collected serially from the tail vein at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Blood samples are processed to isolate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the active metabolites (5-HMT and d-5-HMT) are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters. A statistically significant increase in AUC and t½ for the d-Fesoterodine group would validate the in vitro findings and confirm the therapeutic potential.
-
Caption: A self-validating workflow combining in vitro and in vivo studies to confirm the benefits of deuteration.
Part 5: Regulatory and Clinical Implications
The strategy of developing a deuterated version of an existing drug, often termed a "deuterium switch," has a clear regulatory pathway.[11][17] The U.S. Food and Drug Administration (FDA) considers deuterated compounds to be New Chemical Entities (NCEs) because the C-D bond is structurally distinct from the C-H bond.[18][19] This designation provides the opportunity for a new period of market exclusivity.
Development can often be streamlined via the 505(b)(2) regulatory pathway, which allows a developer to reference safety and efficacy data from the original, non-deuterated approved drug.[13][20] This reduces the need for extensive new clinical trials, although bridging studies are required to demonstrate how the pharmacokinetic differences translate to safety and efficacy.[18]
For fesoterodine, the clinical implication is significant. A deuterated version could offer a more predictable therapeutic window, reducing the impact of a patient's genetic makeup on drug exposure. This could lead to a more reliable treatment for OAB, potentially with an improved safety profile and greater patient satisfaction. The strategic application of deuterium labeling represents a logical and scientifically grounded evolution in the life-cycle management of this important therapeutic agent.
References
-
Swiss Medical Weekly. (n.d.). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Retrieved from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. Retrieved from [Link]
-
Pfizer. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer Medical - US. Retrieved from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, 28911772. Retrieved from [Link]
-
Wikipedia. (n.d.). Fesoterodine. Retrieved from [Link]
-
Giordano, I., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Malhotra, B., et al. (2010). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 70(3), 346-355. Retrieved from [Link]
-
Scholz, H., et al. (2009). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 47(1), 27-35. Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). eCopy, Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Retrieved from [Link]
-
ResearchGate. (n.d.). Deuterium in Drug Discovery and Development. Retrieved from [Link]
-
Blake, M. I., et al. (1975). Studies with deuterated drugs. Journal of Pharmaceutical Sciences, 64(3), 367-391. Retrieved from [Link]
-
Scott, P. J. H. (2018). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 57(2), 107-108. Retrieved from [Link]
-
Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from [Link]
-
Carcas, A. J., et al. (2022). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. Journal of Personalized Medicine, 12(9), 1521. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of fesoterodine on plasma progesterone concentration. Retrieved from [Link]
-
Malhotra, B., et al. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. PubMed, 20650373. Retrieved from [Link]
-
FDA Law Blog. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. Retrieved from [Link]
-
Malhotra, B., et al. (2009). Evaluation of drug-drug interactions with fesoterodine. ResearchGate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Retrieved from [Link]
-
JRF Global. (n.d.). Deuterated Drugs. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Retrieved from [Link]
-
van der Walt, J. S., et al. (2010). The pharmacokinetic profile of fesoterodine 8 mg with daytime or nighttime dosing. ResearchGate. Retrieved from [Link]
-
Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Retrieved from [Link]
- Google Patents. (n.d.). WO2011158257A1 - Preparation process of fesoterodine and intermediates.
-
ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). US20130236544A1 - Stable pharmaceutical compositions of fesoterodine.
-
National Center for Biotechnology Information. (n.d.). Fesoterodine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. smw.ch [smw.ch]
- 2. Fesoterodine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jrfglobal.com [jrfglobal.com]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. salamandra.net [salamandra.net]
- 19. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of rac Fesoterodine-d14 Fumarate
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of racemic Fesoterodine-d14 Fumarate, a deuterated analog of the active pharmaceutical ingredient Fesoterodine Fumarate. This document is intended to serve as a technical resource for professionals in drug discovery, development, and analytical sciences.
Introduction: The Significance of Deuterated Analogs in Pharmaceutical Sciences
Fesoterodine is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder.[1][2] It is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine.[3][4] The fumarate salt form enhances its stability and bioavailability.[5]
rac-Fesoterodine-d14 Fumarate is a stable isotope-labeled version of Fesoterodine Fumarate, where fourteen hydrogen atoms on the two isopropyl groups have been replaced with deuterium. This isotopic substitution is of paramount importance in several areas of pharmaceutical research. Deuterated compounds are invaluable as internal standards in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accurate quantification of the parent drug in biological matrices.[6][7] Furthermore, the "kinetic isotope effect" resulting from the stronger carbon-deuterium bond can alter metabolic pathways, potentially leading to an improved pharmacokinetic profile.[8]
This guide will delve into the core physicochemical characteristics of rac-Fesoterodine-d14 Fumarate, providing both theoretical understanding and practical methodologies for its characterization.
Chemical Identity and Structure
The fundamental identity of rac-Fesoterodine-d14 Fumarate is defined by its chemical structure and molecular formula.
Molecular Structure:
Caption: Chemical structure of rac Fesoterodine-d14 Fumarate.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 2-[rac-3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate (2E)-2-butenedioate | [9] |
| Molecular Formula | C₃₀H₂₇D₁₄NO₇ | [9] |
| Molecular Weight | 541.74 g/mol | [9] |
| CAS Number | 1185237-08-4 | |
| Appearance | White to off-white powder (inferred from non-deuterated form) | [5] |
| Melting Point | Approximately 105-107 °C (based on non-deuterated form) | [10] |
| pKa | Fesoterodine moiety: ~10.31; Fumaric acid moiety: ~3.02 and ~4.48 (based on non-deuterated form) | [11] |
| Solubility (non-deuterated) | Freely soluble in water and methanol; practically insoluble in heptane. | [12] |
Physicochemical Properties in Detail
Solubility
The aqueous solubility of an active pharmaceutical ingredient is a critical determinant of its dissolution rate and subsequent bioavailability. Fesoterodine Fumarate is described as being freely soluble in water.[12] The deuteration in rac-Fesoterodine-d14 Fumarate is not expected to significantly alter its solubility profile, as the fundamental polar functional groups responsible for interaction with water remain unchanged.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is a gold-standard technique for determining the equilibrium solubility of a compound.[9][13]
-
Preparation: An excess amount of rac-Fesoterodine-d14 Fumarate is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[10]
Caption: Workflow for equilibrium solubility determination.
pKa
The pKa value, the negative logarithm of the acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. Fesoterodine has a basic tertiary amine (pKa ≈ 10.31), while the fumarate counter-ion has two acidic protons (pKa ≈ 3.02 and 4.48).[11]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination.[11][14][15]
-
Sample Preparation: A known concentration of rac-Fesoterodine-d14 Fumarate is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of rac-Fesoterodine-d14 Fumarate.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the molecular weight and isotopic enrichment of rac-Fesoterodine-d14 Fumarate. The expected molecular ion peak will be shifted by approximately 14 Da compared to the non-deuterated analog due to the presence of 14 deuterium atoms. LC-MS/MS methods have been developed for the quantification of Fesoterodine, monitoring specific transitions.[16][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: In the ¹H NMR spectrum of rac-Fesoterodine-d14 Fumarate, the signals corresponding to the protons on the isopropyl groups will be absent or significantly diminished, confirming deuteration at these positions.
-
¹³C NMR: The ¹³C NMR spectrum will be largely similar to that of the non-deuterated compound, although minor shifts may be observed for the carbons directly attached to deuterium. A solid-state ¹³C NMR has been reported for Fesoterodine Fumarate.[12]
-
²H NMR: A ²H NMR spectrum would show signals corresponding to the deuterium atoms, providing direct evidence of deuteration.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. The spectrum of rac-Fesoterodine-d14 Fumarate will be very similar to that of Fesoterodine Fumarate, with characteristic peaks for the ester carbonyl, hydroxyl, and aromatic groups.[12] A key difference will be the presence of C-D stretching vibrations at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).
Synthesis and Stability
The synthesis of rac-Fesoterodine-d14 Fumarate would likely follow a similar pathway to the non-deuterated compound, but utilizing a deuterated starting material.[4][19][20] A common route involves the reductive amination of a suitable ketone precursor with deuterated diisopropylamine.
Caption: Generalized synthetic pathway for rac-Fesoterodine-d14 Fumarate.
Stability:
Deuterated compounds are generally considered to have similar chemical stability to their non-deuterated counterparts under typical storage conditions. However, the increased strength of the C-D bond can enhance metabolic stability.[8] Forced degradation studies on Fesoterodine Fumarate have shown it to be susceptible to degradation under acidic, basic, and oxidative conditions.[21] Similar stability profiles can be expected for the deuterated analog.
Conclusion
rac-Fesoterodine-d14 Fumarate is a critical tool for the accurate quantification of Fesoterodine in pharmacokinetic and metabolic studies. Its physicochemical properties are largely comparable to those of the non-deuterated drug, with the key difference being the isotopic labeling that provides a distinct mass signature. The analytical and experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this important research compound.
References
- Fesoterodine fumarate extended-release tablets. (2023-03-07).
- Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed.
- US8049031B2 - Solid forms of fesoterodine fumarate - Google Patents.
- Fesoterodine Fumarate - Analytica Chemie.
- Development of Methods for the Determination of pKa Values - PMC - NIH.
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
- Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry | Request PDF - ResearchGate.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
- Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry | Request PDF - ResearchGate.
- pKa and log p determination | PPTX - Slideshare.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024-04-23).
- This compound : CAS No.1185237-08-4.
- Chemistry Review(s) - accessdata.fda.gov. (2008-10-16).
- rac-Fesoterodine-d14 fumarate | Stable Isotope | MedChemExpress.
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025-05-20).
- Annex 4 - World Health Organization (WHO).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
- rac-Fesoterodine-D14 (Fumarate) - Veeprho.
- The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine - Swiss Medical Weekly.
- 286930-03-8 Fesoterodine fumarate C30H41NO7, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem.
- Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry.
- Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. (2025-11-03).
- Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). (2016-11-11).
- Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine | Biochemistry.
- Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
- Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API) - JOCPR.
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. (2017-03-27).
- Fesoterodine | C26H37NO3 | CID 6918558 - PubChem - NIH.
- Fesoterodine Fumarate - Overactive Bladder Treatment - APExBIO.
- WO2011158257A1 - Preparation process of fesoterodine and intermediates - Google Patents.
- US20140378699A1 - Process for the preparation of fesoterodine - Google Patents.
- A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE - Rasayan Journal of Chemistry.
- US9012678B2 - Processes for the preparation of fesoterodine - Google Patents.
- Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets.
- SI060031: rac-Fesoterodine-d14.HCl - Sussex Research Laboratories Inc..
- Chemistry Review(s) - accessdata.fda.gov. (2008-10-16).
- fesoterodine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
- Fesoterodine Impurity A - SRIRAMCHEM.
Sources
- 1. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fesoterodine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. jocpr.com [jocpr.com]
- 5. ijbpas.com [ijbpas.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. How do you determine the PKa of a drug or PKa determination | Filo [askfilo.com]
- 12. US8049031B2 - Solid forms of fesoterodine fumarate - Google Patents [patents.google.com]
- 13. who.int [who.int]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. WO2011158257A1 - Preparation process of fesoterodine and intermediates - Google Patents [patents.google.com]
- 21. Bot Verification [rasayanjournal.co.in]
A Senior Application Scientist's Guide to the Certificate of Analysis for Fesoterodine-d14 Fumarate
Abstract
This technical guide provides an in-depth deconstruction of a Certificate of Analysis (CoA) for Fesoterodine-d14 Fumarate, a critical isotopically labeled internal standard used in pharmaceutical research. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of specifications. It delves into the scientific rationale behind each analytical test, provides detailed experimental protocols, and explains how these individual data points coalesce to form a comprehensive quality dossier. By understanding the causality behind the characterization process, users can ensure the integrity of their quantitative bioanalytical studies and the reliability of their pharmacokinetic data.
The Foundational Role of a Deuterated Standard
Fesoterodine is a widely prescribed antimuscarinic agent for the treatment of overactive bladder (OAB)[1][2]. Its clinical efficacy is assessed through rigorous pharmacokinetic (PK) studies that measure drug concentration in biological matrices over time. The gold standard for such bioanalysis is Liquid Chromatography-Mass Spectrometry (LC-MS), a technique whose accuracy is critically dependent on the use of a stable isotopically labeled (SIL) internal standard[3][4].
Fesoterodine-d14 Fumarate serves this purpose. By replacing fourteen hydrogen atoms with deuterium, a stable, non-radioactive isotope, we create a molecule that is chemically identical to the parent drug but has a distinct, heavier mass[5][6]. When added to a biological sample, it experiences the same extraction losses, matrix effects, and ionization variability as the non-labeled Fesoterodine[6][7]. The mass spectrometer can differentiate between the two, allowing the ratio of the analyte to the SIL standard to be measured. This ratio remains constant despite experimental variations, enabling highly precise and accurate quantification[7].
Therefore, the Certificate of Analysis for Fesoterodine-d14 Fumarate is not merely a document of compliance; it is the foundational evidence that validates its fitness-for-purpose as a reliable internal standard.
Pillar 1: Unambiguous Identity Confirmation
Expertise & Causality: Before any quantitative assessment, we must unequivocally confirm that the material is, in fact, Fesoterodine-d14 Fumarate. An incorrect molecular structure would invalidate all subsequent tests. We employ two complementary spectroscopic techniques to confirm the structure and elemental composition.
¹H NMR Spectroscopy: The Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For ¹H NMR, it tells us about the chemical environment of every hydrogen atom.
Trustworthiness: The resulting spectrum is a unique fingerprint. The chemical shifts, integration (relative number of protons), and splitting patterns must be consistent with the Fesoterodine structure. Crucially, for Fesoterodine-d14, we expect to see a profound simplification of the spectrum, specifically the absence of signals corresponding to the 14 protons on the two isopropyl groups, which have been replaced by deuterium. This directly confirms the sites of deuteration.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5 mg of Fesoterodine-d14 Fumarate and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum over a range of 0-12 ppm.
-
Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Analysis: Compare the observed chemical shifts and integrations with the expected structure, confirming the absence of signals from the deuterated positions.
Data Presentation: Structural Confirmation
| Test | Specification | Result |
|---|
| ¹H NMR | The spectrum must be consistent with the structure of Fesoterodine-d14 Fumarate. | Conforms |
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). This allows for the determination of its elemental formula.
Trustworthiness: The theoretical exact mass of the protonated molecular ion [M+H]⁺ for Fesoterodine-d14 Fumarate (C₃₀H₂₇D₁₄NO₇) is calculated. The experimentally measured mass must match this theoretical value within a very low tolerance (typically < 5 ppm), providing strong evidence for the correct elemental composition, including the presence of the 14 deuterium atoms.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization: Employ Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 400-600 amu).
-
Analysis: Extract the monoisotopic mass of the most abundant peak and compare it to the calculated theoretical mass.
Data Presentation: Mass Verification
| Parameter | Theoretical Value | Measured Value | Deviation (ppm) |
|---|
| [M+H]⁺ Mass (Fesoterodine-d14) | 426.3767 | 426.3759 | -1.9 |
Note: The mass of the free base is analyzed, as the fumarate salt typically dissociates in the ESI source.
Pillar 2: Comprehensive Purity Assessment
Expertise & Causality: The purity of a reference standard is paramount. Chemical impurities can co-elute with the analyte in an LC-MS assay, causing signal interference, while residual solvents or water can lead to incorrect concentrations when preparing stock solutions. We use a chromatographic method for chemical purity and specific tests for water and solvents.
High-Performance Liquid Chromatography (HPLC): Chemical Purity
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture.[8][9] It is the primary method for determining the chemical purity of the active pharmaceutical ingredient (API).[10][11]
Trustworthiness: A validated stability-indicating HPLC method separates the main Fesoterodine-d14 Fumarate peak from any process-related impurities or potential degradants.[12][13] Purity is reported as the area percent of the main peak relative to the total area of all detected peaks, ensuring that any significant impurity is accounted for.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Inertsil ODS-3V (150mm × 4.6mm, 5µm) or equivalent C18 column.[12]
-
Mobile Phase: Isocratic elution with a mixture of Buffer and Methanol (42:58 v/v). The buffer consists of 1.15g Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water, with pH adjusted to 3.0 with Orthophosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 210 nm.[12]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak.
Data Presentation: Chromatographic Purity
| Test | Method | Specification | Result |
|---|
| Purity | HPLC (UV, 210 nm) | ≥ 98.0% | 99.7% |
Pillar 3: Accurate Assay (Content Determination)
Expertise & Causality: While HPLC purity measures the relative amount of the desired compound, the Assay determines its absolute content as a percentage by mass. This value is essential for accurately preparing standard solutions for calibration curves. The most common approach is the Mass Balance method, which accounts for all non-active components.
Trustworthiness: The Mass Balance approach provides a complete picture of the material's composition. By subtracting the mass contributions of water and residual solvents from 100%, we arrive at a highly accurate assay value. This self-validating system ensures that the reported content is a true representation of the active molecule's proportion in the solid material.
Experimental Protocols:
-
Water Content (Karl Fischer Titration): This is a highly specific and accurate method for water determination. A known amount of the sample is titrated with a Karl Fischer reagent.
-
Residual Solvents (Headspace GC-MS): This method identifies and quantifies any volatile organic solvents remaining from the synthesis and purification process. The sample is heated in a sealed vial, and the vapor (headspace) is injected into a Gas Chromatograph (GC) for separation and quantification.
Data Presentation: Assay by Mass Balance
| Test | Method | Specification | Result |
|---|---|---|---|
| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |
| Residual Solvents | Headspace GC-MS | Meets USP <467> limits | Conforms (<0.1%) |
| Assay (by Mass Balance) | 100% - Water - Solvents | Report Value | 99.7% |
Pillar 4: Verification of Isotopic Integrity
Expertise & Causality: For a deuterated standard, this is the most critical quality attribute. We must confirm not only the presence of deuterium but also the extent of its incorporation (Isotopic Enrichment) and the distribution of isotopologues. Low enrichment or the presence of unlabeled material (d₀) can compromise the accuracy of the entire bioanalytical method.
LC-MS for Isotopic Enrichment
Trustworthiness: LC-MS is used to analyze the molecular ion cluster of Fesoterodine-d14. The mass spectrometer separates ions based on their m/z value. Due to the natural abundance of ¹³C, a non-labeled molecule has a small M+1 peak. A fully d14-labeled molecule will have its primary peak at M+14. The analysis measures the intensity of the M+14 peak relative to all other isotopologues (M+13, M+12, etc., down to M+0). High isotopic enrichment (typically >98%) ensures a clean, distinct signal for the internal standard, free from interference from lower-mass species.[14][15]
Experimental Protocol: Isotopic Enrichment Analysis
-
Instrumentation: An LC-MS system (single quadrupole or triple quadrupole).
-
Chromatography: Use a rapid LC method to separate the analyte from the injection solvent front.
-
Mass Spectrometry: Operate in full scan mode in the region of the molecular ion (e.g., m/z 410-440).
-
Data Analysis: Integrate the ion chromatograms for each mass in the isotopic cluster. Correct for the natural isotopic contribution of carbon-13 to accurately determine the true extent of deuterium enrichment.[15]
-
Calculation: Isotopic Purity (%) = [Intensity(d₁₄) / Σ Intensities(d₀ to d₁₄)] x 100.
Data Presentation: Isotopic Purity
| Test | Method | Specification | Result |
|---|---|---|---|
| Isotopic Enrichment | LC-MS | ≥ 98% | 99.2% (d₁₄) |
| Unlabeled (d₀) Content | LC-MS | ≤ 0.1% | < 0.05% |
Conclusion: A Synthesis of Quality
The Certificate of Analysis for Fesoterodine-d14 Fumarate is a scientifically rigorous document that provides a multi-faceted validation of the material's quality. Through a logical and orthogonal series of tests, it confirms the compound's identity, quantifies its chemical purity, determines its absolute content, and verifies its isotopic integrity. By understanding the "why" and "how" behind each specification, researchers and scientists can use this reference standard with the highest degree of confidence, ensuring the accuracy and reproducibility of their critical bioanalytical data. This, in turn, underpins the integrity of drug development programs and regulatory submissions.
References
- ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. (2025). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025). Mastelf.
- Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical and Biomedical Analysis.
- Deuterated Standards for LC-MS Analysis. (2025).
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed.
- HPLC Assay Testing for Active Ingredient Content. (2026).
- HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. (2025). Protheragen.
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025).
- USP Reference Standards- General Chapters. (2025).
- Applications of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
- Deuterated internal standards and bioanalysis. AptoChem.
- Analysis of 13C Isotopic Enrichment by Mass Spectrometry. (2025). BenchChem.
- Fesoterodine fumarate extended-release tablets Product Monograph. (2023). Accord Healthcare Inc..
- Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. (2025).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
- A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. (2012). Rasayan Journal of Chemistry.
- Fesoterodine Inform
- Use & Storage of Reference Standards. US Pharmacopeia (USP).
- USP Compendial Reference Standards. Sigma-Aldrich.
- Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (2013). Der Pharma Chemica.
- CASE STUDY - Determination of Isotopic Purity by Accur
- Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. (2025).
- Fesoterodine Fumarate PubChem Entry.
- Label: FESOTERODINE FUMARATE tablet, film coated, extended release. (2023).
- Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (2013).
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. DailyMed - FESOTERODINE FUMARATE tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
- 8. mastelf.com [mastelf.com]
- 9. moravek.com [moravek.com]
- 10. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 11. Applications of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. almacgroup.com [almacgroup.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of Fesoterodine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Introduction: The Need for Precise Fesoterodine Quantification
Fesoterodine is a competitive and specific muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB).[1] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3][4] This rapid conversion means that Fesoterodine itself is often undetectable in blood after oral administration.[4][5] Therefore, robust and sensitive bioanalytical methods are crucial for accurately characterizing its pharmacokinetic profile, particularly in early formulation development and bioequivalence studies.
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Fesoterodine in human plasma. The cornerstone of this method is the use of rac Fesoterodine-d14 Fumarate, a stable isotope-labeled (SIL) internal standard (IS).
Expert Insight: The choice of a SIL internal standard is paramount in modern bioanalysis. This compound co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, but is differentiated by its mass-to-charge ratio (m/z).[6] This intrinsic similarity allows it to compensate for variations in sample preparation, matrix effects, and instrument response, ensuring the highest degree of accuracy and precision in quantification.
Analytical Principle: LC-MS/MS with Stable Isotope Dilution
The method employs a stable isotope dilution strategy coupled with LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This technique offers unparalleled specificity and sensitivity for quantifying low-concentration analytes in complex biological matrices like plasma.[7]
Samples are prepared by precipitating plasma proteins, followed by chromatographic separation on a C8 reversed-phase column. The analyte and internal standard are then ionized using positive electrospray ionization (ESI+) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for both Fesoterodine and its deuterated internal standard, ensuring that only these specific compounds are quantified.
Experimental Protocol
This protocol is designed to be a self-validating system, adhering to the principles outlined in regulatory guidelines such as those from the FDA and EMA.[8][9][10][11]
Materials and Reagents
-
Analytes: Fesoterodine Fumarate reference standard, this compound (Internal Standard)[6][12]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (screened for interferences)
-
Supplies: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, precision pipettes
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fesoterodine Fumarate and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Fesoterodine primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC): Spike blank human plasma with the appropriate Fesoterodine working standard solutions to create a calibration curve ranging from 5.00 to 1000 ng/mL.[13]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 5.00 ng/mL
-
Low QC (LQC): 15.0 ng/mL
-
Medium QC (MQC): 400 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL rac Fesoterodine-d14) to all tubes except the blank matrix sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Causality Behind Choices: Protein precipitation is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common choice due to its efficiency in precipitating proteins while keeping the analyte of interest in solution.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Luna C8(2) (50 mm × 3.0 mm, 3 µm)[13][14] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol[13][14] |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 1.5 min, hold at 90% B for 0.5 min, return to 10% B |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Total Run Time | ~2.5 minutes[15] |
Mass Spectrometry
| Parameter | Condition |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Fesoterodine: Q1: 412.2 → Q3: 223.0[13][14] rac-Fesoterodine-d14: Q1: 426.2 → Q3: 223.0 |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Declustering Potential | 60 V |
| Collision Energy | 35 V |
Expert Insight: The MRM transition 412.2→223.0 for Fesoterodine is a characteristic fragmentation pattern, providing high selectivity.[13] The internal standard, being deuterated, has a higher precursor mass (426.2) but ideally fragments to the same product ion (223.0), confirming its structural similarity and ensuring parallel analytical behavior.
Method Validation and Performance
The method was validated according to international guidelines.[2][10] Key performance characteristics are summarized below.
Linearity and Range
The calibration curve was linear over the concentration range of 5-1000 ng/mL.[13] A regression analysis using a weighting factor of 1/x² yielded a correlation coefficient (r²) consistently greater than 0.998.
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated using the QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 5.00 | ≤ 8.5 | ± 7.2 | ≤ 9.1 | ± 6.5 |
| LQC | 15.0 | ≤ 6.2 | ± 5.4 | ≤ 7.5 | ± 4.8 |
| MQC | 400 | ≤ 5.1 | ± 3.8 | ≤ 6.3 | ± 3.1 |
| HQC | 800 | ≤ 4.5 | ± 2.9 | ≤ 5.8 | ± 2.5 |
Trustworthiness: The results demonstrate that the method is both accurate and precise, with Relative Standard Deviation (%RSD) and Relative Error (%RE) values well within the accepted regulatory limits of ±15% (±20% for LLOQ).
Visualized Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for Fesoterodine analysis in plasma.
Conclusion
This application note presents a validated, high-throughput LC-MS/MS method for the quantitative determination of Fesoterodine in human plasma. The use of this compound as an internal standard ensures the reliability, accuracy, and precision of the results. The simple protein precipitation extraction procedure and rapid chromatographic run time make this method highly suitable for supporting pharmacokinetic studies in a regulated drug development environment.
References
-
Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(5), 653-661. Available at: [Link]
-
Wojnicz, A., & Stebelska, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
-
Marella, V. L., et al. (2025). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Sangoi, M. S., et al. (2010). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Todeschini, V., et al. (2014). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2011). The EMA Bioanalytical Method Validation Guideline. EMA. Available at: [Link]
-
Axis Clinicals. (n.d.). List of Validated methods Bioassays. Axis Clinicals. Available at: [Link]
-
Todeschini, V., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of the Brazilian Chemical Society, 25(9), 1630-1637. Available at: [Link]
-
Todeschini, V., et al. (2013). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Journal of Liquid Chromatography & Related Technologies, 36(18), 2589-2603. Available at: [Link]
-
Reddy, B. V. R., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 239-245. Available at: [Link]
-
Patel, A. S., & Mehta, H. S. (2023). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 5919-5928. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
Wojnicz, A., & Stebelska, K. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. EMA. Available at: [Link]
-
Meng, C. K. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available at: [Link]
-
Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 139(9-10), 146-151. Available at: [Link]
-
European Medicines Agency. (2007). CHMP assessment report for Toviaz. EMA. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. ijbpas.com [ijbpas.com]
- 4. smw.ch [smw.ch]
- 5. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. agilent.com [agilent.com]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. fda.gov [fda.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. sussex-research.com [sussex-research.com]
- 13. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Pharmacokinetic Studies of Fesoterodine Using Fesoterodine-d14 Fumarate
These application notes provide a comprehensive protocol for conducting pharmacokinetic (PK) studies of fesoterodine, a leading treatment for overactive bladder (OAB), utilizing Fesoterodine-d14 Fumarate as a stable isotope-labeled internal standard. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust and accurate bioanalytical methodology.
Introduction: The Critical Role of Precise Pharmacokinetic Analysis
Fesoterodine is a competitive muscarinic receptor antagonist widely prescribed for the management of OAB.[1][2] Following oral administration, fesoterodine undergoes rapid and extensive hydrolysis by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its therapeutic effects.[3][4][5] The parent compound, fesoterodine, is typically not detected in plasma due to this rapid conversion.[6][7] Understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-HMT is paramount for optimizing dosing regimens and ensuring patient safety and efficacy.[8]
The gold standard for quantitative bioanalysis in pharmacokinetic studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[9][10] The accuracy of LC-MS/MS quantification is critically dependent on the use of a suitable internal standard (IS).[8] A stable isotope-labeled (SIL) internal standard, such as Fesoterodine-d14 Fumarate, represents the ideal choice.[9][11]
The Scientific Rationale for Using Fesoterodine-d14 Fumarate
The use of a deuterated internal standard is a cornerstone of robust bioanalytical method development.[11] Fesoterodine-d14 Fumarate is structurally identical to the analyte of interest, with the exception that fourteen hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain virtually identical.[9]
Key Advantages of a Deuterated Internal Standard:
-
Compensates for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[12] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[9]
-
Corrects for Variability in Sample Preparation: Any loss of analyte during the extraction and sample preparation process will be mirrored by a proportional loss of the deuterated internal standard, ensuring the final analyte-to-IS ratio remains constant and accurate.[8]
-
Minimizes Analytical Variation: It accounts for variations in injection volume and instrument response, leading to improved precision and accuracy of the obtained data.[12]
By perfectly mimicking the behavior of the analyte throughout the entire analytical process, Fesoterodine-d14 Fumarate provides a self-validating system that ensures the generation of high-quality, reliable, and defensible pharmacokinetic data.[8][9]
Experimental Protocol for a Preclinical Pharmacokinetic Study
This protocol outlines a typical workflow for a single-dose oral pharmacokinetic study in a preclinical animal model (e.g., rats or mice). All procedures should be conducted in accordance with institutional guidelines for animal care and use.
I. Study Design and Animal Handling
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.[9]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[9]
-
Grouping: Divide animals into appropriate groups (e.g., a control group and groups for each time point).
II. Dosing and Sample Collection
-
Dosing Formulation: Prepare a homogenous suspension of Fesoterodine Fumarate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: Administer a single oral dose of the fesoterodine formulation to each animal.
-
Blood Sampling: Collect blood samples (approximately 200 µL) at predetermined time points.[9] Typical time points for an oral PK study include: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[9]
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes at 4°C) to separate the plasma.[9]
-
Carefully transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
III. Bioanalytical Method: LC-MS/MS Quantification of 5-HMT
This section details the procedure for quantifying the active metabolite, 5-HMT, in plasma samples.
A. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of 5-HMT and Fesoterodine-d14 Fumarate (as the internal standard) in a suitable organic solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank animal plasma with known concentrations of 5-HMT.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
B. Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw plasma samples, calibration standards, and QC samples on ice.
-
Spike with Internal Standard: Add a small volume of the Fesoterodine-d14 Fumarate internal standard working solution to each plasma sample, standard, and QC.
-
Precipitate Proteins: Add three volumes of ice-cold acetonitrile to each tube.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
C. LC-MS/MS Analysis
The following table provides typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 5-HMT: [M+H]+ → fragment ionFesoterodine-d14 (as 5-HMT-d14): [M+H]+ → fragment ion |
Note: The specific MRM transitions for 5-HMT and its deuterated analog must be determined experimentally.
IV. Data Analysis and Pharmacokinetic Parameter Calculation
-
Quantification: Construct a calibration curve by plotting the peak area ratio of 5-HMT to Fesoterodine-d14 Fumarate against the nominal concentration of the calibration standards. Use a weighted linear regression for the curve fit.
-
Concentration Determination: Determine the concentration of 5-HMT in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity |
| t½ | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Method Validation According to Regulatory Guidance
To ensure the reliability and integrity of the data for regulatory submissions, the bioanalytical method must be validated according to guidelines from authorities such as the U.S. Food and Drug Administration (FDA).[13][14][15]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Visualizing the Workflow and Metabolic Pathway
To further elucidate the experimental process and the metabolic fate of fesoterodine, the following diagrams are provided.
Caption: Experimental workflow for a preclinical pharmacokinetic study of fesoterodine.
Caption: Simplified metabolic pathway of fesoterodine.
Conclusion
The protocol detailed in these application notes provides a robust framework for conducting accurate and reliable pharmacokinetic studies of fesoterodine. The use of Fesoterodine-d14 Fumarate as an internal standard is a critical component of this methodology, ensuring data integrity by compensating for analytical variability. Adherence to these guidelines, in conjunction with established regulatory standards for bioanalytical method validation, will enable researchers to generate high-quality data essential for the successful development and clinical application of fesoterodine.
References
- Malhotra, B., Gandelman, K., & Sachse, R. (2008). Pharmacokinetic profile of fesoterodine. Current Medical Research and Opinion, 24(10), 2973-2981.
- Weiss, J. P. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 138(47-48), 685-690.
-
ResearchGate. (n.d.). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Retrieved from [Link]
-
Drugs.com. (n.d.). Fesoterodine Monograph for Professionals. Retrieved from [Link]
-
Wikipedia. (n.d.). Fesoterodine. Retrieved from [Link]
-
GovInfo. (2001, May 23). 66 FR 28526 - Guidance for Industry on Bioanalytical Method Validation; Availability. Retrieved from [Link]
-
Nursing Central. (n.d.). Fesoterodine (Toviaz) | Davis's Drug Guide. Retrieved from [Link]
-
Pfizer Medical - US. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Retrieved from [Link]
-
AACC. (2024, July 17). What is the mechanism of Fesoterodine Fumarate? Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
GovInfo. (2013, September 13). Draft Guidance for Industry on Bioanalytical Method Validation; Availability. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Mirowska, K., Zandszajn, E., & Tyski, S. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 10-15.
-
ResearchGate. (n.d.). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. Retrieved from [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
- Sangoi, M. S., Steppe, M., & Schapoval, E. E. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 769-776.
- Gomelsky, A., & Dmochowski, R. R. (2010).
- Wagg, A., Khullar, V., & Marschall-Kehrel, D. (2013). Safety and Tolerability of Fesoterodine in Older Adult Patients with Overactive Bladder. Drugs & Aging, 30(10), 787-796.
- de Oliveira, A. C., de Oliveira, A. P., & de Almeida, M. V. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical Analysis, 4(5), 346-352.
-
U.S. Food and Drug Administration. (n.d.). Fesoterodine Fumarate. Retrieved from [Link]
-
International Continence Society (ICS). (2020, November 20). #443 Efficacy of Fesoterodine fumarate in Neurogenic Detrusor Overactivity due to Spinal Cord Le... [Video]. YouTube. Retrieved from [Link]
- Sand, P. K. (2009). Fesoterodine for the treatment of urinary incontinence and overactive bladder. Expert Opinion on Pharmacotherapy, 10(11), 1845-1854.
-
Pfizer Canada ULC. (2015, November 25). fesoterodine fumarate extended-release tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). Fesoterodine for Overactive Bladder: A Review of the Literature. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Retrieved from [Link]
Sources
- 1. Fesoterodine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fesoterodine for the treatment of urinary incontinence and overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. smw.ch [smw.ch]
- 7. pfizermedical.com [pfizermedical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. GovInfo [govinfo.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
Navigating Bioanalysis: A Guide to Sample Preparation for rac Fesoterodine-d14 Fumarate Quantification
Introduction: The Analytical Imperative for Fesoterodine
Fesoterodine is a cornerstone in the management of overactive bladder, functioning as a competitive muscarinic receptor antagonist.[1] Upon administration, it is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is primarily responsible for its therapeutic effect.[2] The accurate quantification of fesoterodine and its metabolites in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. To achieve the requisite sensitivity and selectivity, particularly with powerful analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), rigorous and reproducible sample preparation is a critical prerequisite.[2]
This application note provides a comprehensive guide to the principal sample preparation techniques for the analysis of fesoterodine, utilizing rac Fesoterodine-d14 Fumarate as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in extraction efficiency and instrument response.[1][3][4] We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three widely employed techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Core Principles of Sample Preparation in Bioanalysis
The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, urine) which contains a myriad of potentially interfering endogenous substances such as proteins, phospholipids, and salts.[5] An effective sample preparation strategy not only enhances the purity of the sample but also serves to concentrate the analyte, thereby improving the sensitivity of the analytical method. The choice of technique is governed by the physicochemical properties of the analyte, the nature of the biological matrix, the desired level of sample cleanup, and the analytical platform being employed.
Method 1: Protein Precipitation (PPT) - The High-Throughput Workhorse
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples. It is often favored in high-throughput environments due to its simplicity and ease of automation.[6] The underlying principle involves the addition of a water-miscible organic solvent or a strong acid to the sample, which disrupts the solvation of proteins, leading to their denaturation and precipitation.[1][6]
Causality in Experimental Design:
-
Choice of Precipitant: Acetonitrile is frequently the precipitant of choice as it generally provides cleaner extracts compared to methanol by more effectively precipitating a wider range of proteins.[1][7] The ratio of the precipitant to the sample is a critical parameter; a 3:1 or 4:1 ratio is typically sufficient to ensure complete protein removal.[6]
-
Internal Standard Placement: The SIL-IS, this compound, is added to the biological sample before the precipitation step. This is a crucial aspect of a self-validating system, as the IS will undergo the exact same experimental conditions as the analyte, thereby accurately compensating for any analyte loss during the process.
-
Centrifugation: High-speed centrifugation is essential to form a compact pellet of precipitated proteins, allowing for the clean aspiration of the supernatant which contains the analyte.
Detailed Protocol for Protein Precipitation:
-
Sample Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the biological sample (e.g., human plasma).
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration to be optimized based on the analytical method's sensitivity).
-
Vortexing: Briefly vortex the tube for 10-15 seconds to ensure homogeneity.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. The cold temperature can enhance the precipitation process.
-
Thorough Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve chromatographic peak shape.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.
-
Final Vortexing: Vortex briefly to ensure the analyte is fully dissolved before injection into the analytical instrument.
Visualization of the PPT Workflow:
Caption: Workflow for Protein Precipitation.
Method 2: Liquid-Liquid Extraction (LLE) - The Classic Cleanup
Liquid-Liquid Extraction (LLE) is a powerful technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[8][9] For basic compounds like fesoterodine, the pH of the aqueous phase can be manipulated to control its ionization state and, consequently, its partitioning behavior.
Causality in Experimental Design:
-
pH Adjustment: Fesoterodine is a basic compound. By adjusting the pH of the aqueous sample to a basic pH (e.g., pH 9-10), the amine group is deprotonated, rendering the molecule neutral and more soluble in an organic solvent.[10][11] This is a key principle for achieving high extraction recovery.
-
Solvent Selection: The choice of the organic solvent is critical. A mixture of methyl tert-butyl ether (MTBE) and n-hexane is often employed.[2] MTBE is a good solvent for a wide range of organic compounds, while the addition of a non-polar solvent like hexane can reduce the extraction of highly polar interfering substances, resulting in a cleaner extract.[8] The immiscibility of the chosen solvent with the aqueous sample is a fundamental requirement.[12]
-
Back Extraction (Optional): For even cleaner samples, a back-extraction step can be incorporated. The analyte is first extracted into an organic phase at a basic pH. Then, the organic phase is mixed with an acidic aqueous solution. The basic analyte becomes protonated and partitions back into the acidic aqueous phase, leaving neutral and acidic impurities behind in the organic phase. The pH of the aqueous phase is then raised again, and the analyte is re-extracted into a fresh organic solvent.
Detailed Protocol for Liquid-Liquid Extraction:
-
Sample Aliquoting: In a glass centrifuge tube, pipette 100 µL of the biological sample.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution.
-
pH Adjustment: Add 50 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the sample pH to approximately 9-10.
-
Extraction Solvent Addition: Add 1 mL of the extraction solvent mixture (e.g., methyl tert-butyl ether: n-hexane, 80:20 v/v).
-
Vigorous Mixing: Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4000 rpm) for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Vortexing and Analysis: Vortex briefly and inject into the LC-MS/MS system.
Visualization of the LLE Workflow:
Caption: Workflow for Liquid-Liquid Extraction.
Method 3: Solid-Phase Extraction (SPE) - The Selective Cleanup
Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering compounds to pass through.[13] The analyte is then selectively eluted with a small volume of solvent. For basic compounds like fesoterodine, a cation-exchange or a polymeric reversed-phase sorbent is typically employed.[14][15]
Causality in Experimental Design:
-
Sorbent Selection: A mixed-mode cation-exchange sorbent is an excellent choice for fesoterodine. This type of sorbent possesses both reversed-phase (hydrophobic) and cation-exchange (ionic) retention mechanisms. This dual retention provides enhanced selectivity and cleanup.
-
Conditioning and Equilibration: The conditioning step (e.g., with methanol) solvates the sorbent's functional groups, while the equilibration step (e.g., with water or a buffer) prepares the sorbent for the sample's aqueous environment. These steps are crucial for ensuring reproducible retention of the analyte.[16]
-
Sample Loading: The pH of the sample is adjusted to be at least 2 pH units below the pKa of the analyte's basic functional group to ensure it is in its protonated (cationic) state, facilitating strong retention on the cation-exchange sorbent.[15]
-
Wash Steps: A series of wash steps are employed to selectively remove interferences. An acidic wash will remove neutral and acidic compounds while retaining the positively charged analyte. An organic wash (e.g., with methanol) can then remove more hydrophobic interferences.
-
Elution: The analyte is eluted by using a solvent that disrupts the retention mechanism. For a cation-exchange sorbent, this is typically achieved by using a basic organic solvent (e.g., methanol with ammonium hydroxide), which neutralizes the charge on the analyte, releasing it from the sorbent.[15]
Detailed Protocol for Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Sample Pre-treatment: To 100 µL of the biological sample, add 10 µL of the this compound working solution. Then, add 200 µL of 2% formic acid in water to acidify the sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
First Wash: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar, non-retained interferences.
-
Second Wash: Wash the cartridge with 1 mL of methanol to remove hydrophobic, non-ionically bound interferences.
-
Sorbent Drying: Dry the sorbent bed by applying a strong vacuum or positive pressure for 5-10 minutes to remove residual wash solvents.
-
Elution: Elute the analyte with 1 mL of a 5% ammonium hydroxide in methanol solution into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualization of the SPE Workflow:
Caption: Workflow for Solid-Phase Extraction.
Comparative Summary and Method Selection
The choice of sample preparation technique is a critical decision in the development of a robust bioanalytical method. Each of the described methods offers a unique balance of throughput, selectivity, and resource requirements.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Throughput | High | Medium | Medium to High (with automation) |
| Selectivity/Cleanup | Low | Medium | High |
| Matrix Effects | High potential for matrix effects | Moderate potential for matrix effects | Low potential for matrix effects |
| Analyte Concentration | Possible with evaporation step | Yes | Yes |
| Cost per Sample | Low | Medium | High |
| Method Development | Simple | Moderately Complex | Complex |
| Automation Potential | High | Moderate | High |
| Best Suited For | High-throughput screening, early-stage discovery | Methods requiring cleaner extracts than PPT | Regulated bioanalysis, methods requiring high sensitivity and selectivity |
Expert Recommendation:
-
For high-throughput screening in early drug discovery, Protein Precipitation is often the method of choice due to its speed and simplicity.
-
For routine bioanalysis where a cleaner sample is required to mitigate matrix effects, Liquid-Liquid Extraction offers a good balance of cleanup and throughput.
-
For regulated bioanalysis and methods demanding the highest sensitivity and selectivity, Solid-Phase Extraction is the preferred technique, providing the cleanest extracts and minimizing the risk of ion suppression in LC-MS/MS analysis.[5]
Conclusion
The successful analysis of this compound and its unlabeled counterpart in biological matrices is fundamentally dependent on the selection and meticulous execution of an appropriate sample preparation technique. By understanding the underlying principles of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction, researchers can develop robust, reproducible, and accurate bioanalytical methods. The detailed protocols provided herein serve as a practical starting point for method development, and the comparative summary offers guidance on selecting the most suitable technique to meet the specific demands of the analytical challenge at hand.
References
-
Veeprho. rac-Fesoterodine-D14 (Fumarate). [Link]
-
Axios Research. rac-Fesoterodine-d14 Fumarate. [Link]
-
Economy Process Solutions. Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. [Link]
-
K-Jhil. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Agilent. Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Biotage. How to choose the best elution solvent for SLE?. [Link]
-
ResearchGate. Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry | Request PDF. [Link]
-
ResearchGate. Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry | Request PDF. [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
ResearchGate. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
-
LCGC International. Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
LCGC International. Three Common SPE Problems. [Link]
-
Hawach Scientific. Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]
-
CHROMacademy. Troubleshooting. [Link]
-
SciSpace. Extraction of Drug from the Biological Matrix: A Review. [Link]
-
Brain Tumour Research Campaign. Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer p. [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Tiei Extraction. Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
ALWSCI. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]
-
Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
NIH. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
NIH. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. [Link]
-
Agilent. Sample Preparation Techniques for Biological Matrices. [Link]
-
Waters Corporation. Beginner's Guide to Solid-Phase Extraction (SPE). [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 5. longdom.org [longdom.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. economysolutions.in [economysolutions.in]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 12. economysolutions.in [economysolutions.in]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Application Note: Quantitative Bioanalysis of Fesoterodine and its Active Metabolite in Human Plasma for Bioequivalence Studies Using rac Fesoterodine-d14 Fumarate
Introduction: The Role of Fesoterodine and Bioequivalence in OAB Treatment
Fesoterodine is a competitive and specific muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence.[1][2] Upon oral administration, fesoterodine functions as a prodrug, undergoing rapid and extensive hydrolysis by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5][6] This conversion is critical, as the therapeutic effects of fesoterodine are entirely attributable to 5-HMT.[4]
The approval of generic fesoterodine formulations requires rigorous bioequivalence (BE) studies to ensure that the rate and extent of absorption are comparable to the innovator drug.[7][8][9] These studies are fundamental to confirming therapeutic interchangeability. According to regulatory guidance from agencies like the U.S. Food and Drug Administration (FDA), BE studies for fesoterodine should measure the plasma concentrations of both the parent drug (fesoterodine) and its active metabolite (5-HMT).[10]
Accurate quantification of these analytes in a complex biological matrix like human plasma presents significant challenges, including analyte instability and matrix-induced variations. To overcome these, a robust bioanalytical method employing a stable isotope-labeled internal standard (SIL-IS) is the industry gold standard.[11][12][13] This document details the application of rac Fesoterodine-d14 Fumarate as an internal standard in a validated LC-MS/MS method for the simultaneous quantification of fesoterodine and 5-HMT in human plasma to support pivotal bioequivalence studies.
Principle of Bioanalysis using a Stable Isotope-Labeled Internal Standard
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technology for bioanalysis due to its high sensitivity and selectivity. The core principle of a robust assay is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.
Why this compound is the Ideal IS:
A SIL-IS is a form of the analyte where several atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., Deuterium (²H or D), ¹³C).[12] rac-Fesoterodine-d14 Fumarate is a deuterated analog of fesoterodine.[2][14]
-
Near-Identical Physicochemical Properties: It shares the same chemical structure and properties as the unlabeled analyte. This ensures it behaves identically during extraction, chromatography, and ionization, effectively tracking and compensating for any analyte loss or variability.[12][15]
-
Co-elution: It co-elutes chromatographically with the analyte, ensuring that both are subjected to the same matrix effects at the same point in time.[16]
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass. This mass shift (in this case, +14 amu) prevents any signal overlap.[12]
The use of a SIL-IS is superior to using a structural analog because it provides the most accurate correction for matrix effects, which are a primary source of imprecision and inaccuracy in LC-MS/MS assays.[11][13]
Metabolic Pathway of Fesoterodine
The bioanalytical strategy must account for fesoterodine's rapid metabolism. The diagram below illustrates the critical conversion that necessitates the measurement of both parent and active metabolite.
Caption: Metabolic activation of Fesoterodine to 5-HMT.
Detailed Bioanalytical Protocol
This protocol provides a validated method for the simultaneous determination of fesoterodine and 5-HMT in human plasma.
Materials and Reagents
-
Reference Standards: Fesoterodine Fumarate, 5-Hydroxymethyl Tolterodine (5-HMT).
-
Internal Standard: this compound.
-
Biological Matrix: Drug-free, pooled human plasma (K₂EDTA as anticoagulant).
-
Chemicals: HPLC-grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE), n-hexane; Formic acid (reagent grade).
-
Extraction Supplies: 96-well deep-well plates or microcentrifuge tubes.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fesoterodine, 5-HMT, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: Due to the rapid ex vivo conversion of fesoterodine to 5-HMT in plasma, sample handling is critical.[17] The extraction protocol must be optimized for speed and efficiency to ensure analyte stability. LLE with a non-polar organic solvent provides high recovery and clean extracts.[17]
-
Thaw plasma samples on ice to minimize esterase activity.
-
Aliquot 100 µL of human plasma (blank, CC, QC, or study sample) into a labeled microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank matrix. Vortex briefly.
-
Add 1.0 mL of extraction solvent (e.g., Methyl tert-butyl ether: n-hexane, 80:20 v/v).
-
Cap and vortex mix for 5 minutes.
-
Centrifuge at 4000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 80:20 Methanol:0.1% Formic Acid). Vortex to mix.
-
Inject 5-10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Causality: Chromatographic conditions are optimized to achieve baseline separation of analytes from endogenous plasma components, ensuring selectivity. Mass spectrometer parameters are tuned to maximize the signal for the specific precursor-to-product ion transitions for each analyte and the IS, ensuring sensitivity and specificity.
| Parameter | Condition |
| LC Column | C18 Column (e.g., Kromasil C18, 100 x 4.6 mm, 5 µm)[17] |
| Mobile Phase | Isocratic: Methanol / 0.1% Formic Acid in Water (80:20 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fesoterodine: m/z 412.3 → 223.15-HMT: m/z 342.3 → 223.1Fesoterodine-d14: m/z 426.4 → 237.2 |
| Key Voltages | Optimized for specific instrument (e.g., Capillary, Cone) |
Bioanalytical Method Validation
The method must be fully validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[18][19][20] Validation ensures the method is reliable and suitable for its intended purpose.[21][22]
Bioanalytical Workflow Diagram
Caption: Workflow for bioanalysis in a fesoterodine BE study.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference from endogenous components. | Response in blank samples < 20% of LLOQ for analytes and < 5% for IS. |
| Calibration Curve | Define the relationship between concentration and response. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to nominal and the degree of scatter. | Intra- and inter-day precision (%CV) ≤ 15%. Accuracy (%RE) within ±15% at LLOQ, MQC, HQC levels (±20% at LLOQ). |
| Recovery | Assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | Evaluate the impact of matrix components on ionization. | Matrix factor should be consistent across different lots of plasma. %CV of IS-normalized matrix factor ≤ 15%. |
| Stability | Ensure analyte integrity under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
| LLOQ | Lower Limit of Quantitation. | Analyte response is at least 5 times the blank response. Accuracy within ±20% and precision ≤ 20%. |
Application to a Bioequivalence Study
In a typical two-way crossover BE study, healthy volunteers receive single doses of the test and reference fesoterodine formulations in separate periods.[9][10] Plasma samples are collected over a specified time course (e.g., up to 48-72 hours post-dose).
The validated bioanalytical method described here is then used to determine the concentrations of fesoterodine and 5-HMT in each sample. The primary pharmacokinetic parameters—Area Under the Curve (AUC) and Maximum Concentration (Cmax)—are calculated for both analytes.
Bioequivalence is concluded if the 90% Confidence Intervals (CI) for the ratio of the geometric means (Test/Reference) for both Cmax and AUC fall within the regulatory acceptance range of 80.00% to 125.00%.[10]
Conclusion
The use of a stable isotope-labeled internal standard, specifically this compound, is indispensable for the development of a robust, accurate, and precise bioanalytical method for fesoterodine and its active metabolite, 5-HMT. The detailed LC-MS/MS protocol and validation framework presented here provide a reliable system for generating high-quality data essential for the successful conduct of bioequivalence studies, ultimately ensuring that generic fesoterodine products meet the highest standards of safety and efficacy.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
Malhotra, B., Gandelman, K., Sachse, R., Wood, N., & Michel, M. C. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current medicinal chemistry, 16(33), 4481–4489. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
ClinicalTrials.gov. (2021). Bioequivalence Study in Healthy Participants Comparing 4 mg and 8 mg Fesoterodine Extended-Release Tablets (Toviaz™), Manufactured at Zwickau Versus Freiburg. Retrieved from [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
Parekh, J. M., Sanyal, M., Yadav, M., & Shrivastav, P. S. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: application to a bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 913-914, 1–11. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Draft Guidance on Fesoterodine Fumarate. Retrieved from [Link]
-
ClinicalTrials.gov. (2010). A Bioequivalence Study Of 8 Mg Fesoterodine Extended-Release Tablets (Toviaz™) In Healthy Subjects. Retrieved from [Link]
-
ClinicalTrials.gov. (2012). A Phase 1, Open-Label, Randomized, Single-Dose, 2-Way Crossover Study To Determine Bioequivalence Of 4 Mg Fesoterodine SR Tablet Between Formulation D And Formulation E(1) In Healthy Subjects. Retrieved from [Link]
-
Veeprho. (n.d.). rac-Fesoterodine-D14 (Fumarate). Retrieved from [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
Sources
- 1. ics.org [ics.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. id-eptri.eu [id-eptri.eu]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: Quantitative Bioanalysis of rac-Fesoterodine and its Active Metabolite Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in human plasma. To ensure the highest level of accuracy and precision, this protocol employs a stable isotope-labeled internal standard, rac-Fesoterodine-d14 Fumarate. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed for high-throughput bioanalytical workflows, such as those required in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Fesoterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB).[1][2] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases in the blood to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for the therapeutic effect.[3][4] Consequently, quantitative bioanalysis for pharmacokinetic and bioequivalence studies requires the accurate measurement of both the parent drug (to assess hydrolysis) and, more importantly, the active 5-HMT metabolite.
The inherent variability in sample preparation and instrumental analysis, particularly matrix effects in electrospray ionization (ESI), can compromise the accuracy of LC-MS/MS data.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[6][7] A SIL-IS, such as rac-Fesoterodine-d14, is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization suppression or enhancement.[1] This allows for reliable correction of analytical variability, leading to highly accurate and precise quantification.[5]
This guide provides a comprehensive protocol for the analysis of Fesoterodine and 5-HMT using rac-Fesoterodine-d14 as the internal standard, detailing optimized parameters from sample extraction to final detection.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade, ~99%)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA anticoagulant)
-
-
Consumables:
-
Polymeric solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)[10]
-
96-well collection plates
-
Autosampler vials with inserts
-
Pipette tips and microcentrifuge tubes
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fesoterodine Fumarate, 5-HMT, and rac-Fesoterodine-d14 Fumarate in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Fesoterodine and 5-HMT stocks in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the rac-Fesoterodine-d14 Fumarate primary stock with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to extract the analytes from the complex plasma matrix while removing proteins and phospholipids that can cause ion suppression. A polymeric reversed-phase SPE protocol is highly effective for basic compounds like Fesoterodine.[10]
Caption: Solid-Phase Extraction (SPE) workflow for Fesoterodine from plasma.
Causality:
-
Spiking IS Early: Adding rac-Fesoterodine-d14 before any extraction steps ensures it undergoes the same potential losses as the analytes, providing accurate correction for recovery variability.[6]
-
Acidic Pretreatment: Diluting the plasma with formic acid disrupts protein binding and ensures the tertiary amine of Fesoterodine is protonated, which aids in its retention on the reversed-phase sorbent.
-
Washing Steps: The initial wash with 5% methanol removes weakly bound, water-soluble matrix components, while the subsequent water wash removes salts without eluting the analytes.
-
Acidified Elution: Using an acidified organic solvent ensures the analytes are neutralized or in a state conducive to elution from the sorbent, resulting in high recovery.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
A rapid and efficient chromatographic separation is crucial to resolve the analytes from matrix interferences and ensure robust quantification.
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) | Provides high resolution and fast analysis times. |
| Column | C18 or Phenyl-Hexyl Column (e.g., 50 x 2.1 mm, <2 µm)[3] | Offers excellent retention and peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for good ESI response and sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides efficient elution of the analytes. |
| Gradient | 5% to 95% B over 3 minutes | A standard gradient suitable for eluting Fesoterodine and 5-HMT with good separation from matrix. |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity.[4] |
| Injection Volume | 5 µL | A typical volume to balance sensitivity and peak shape. |
Mass Spectrometry (MS)
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Ion Source Parameters: The optimization of source parameters is critical for achieving maximum sensitivity and stability.[11][12] The following are robust starting points.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Fesoterodine and 5-HMT contain a tertiary amine, which is readily protonated.[2] |
| Capillary Voltage | 3.5 kV | Optimal for creating a stable electrospray for compounds of this class. |
| Source Temperature | 150 °C | Maintains analytes in the gas phase without causing thermal degradation. |
| Desolvation Gas Temp | 400 °C | Facilitates efficient solvent evaporation from the ESI droplets. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in desolvation and prevents solvent clusters from entering the mass spectrometer. |
| Cone Gas Flow | 50 L/hr (Nitrogen) | Prevents solvent droplets from entering the ion optics and aids in desolvation. |
| Nebulizer Pressure | 7 Bar | Ensures the formation of a fine aerosol, which is essential for efficient ionization. |
MRM Transitions and Settings: The MRM transitions are selected for their specificity and intensity. The precursor ion is the protonated molecule [M+H]⁺. The product ions are stable fragments resulting from collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fesoterodine | 412.3 | 223.1 | 50 | 25 |
| 5-HMT (Metabolite) | 342.2 | 223.1 | 50 | 22 |
| Fesoterodine-d14 (IS) | 426.3 | 223.1 | 50 | 25 |
Note: These values are derived from literature for Fesoterodine and 5-HMT[2][13] and predicted for Fesoterodine-d14 based on its structure.[13][14] Optimal collision energies should be determined empirically on the specific instrument used.
Fragmentation Rationale: The primary fragmentation pathway for both Fesoterodine and its active metabolite 5-HMT involves the neutral loss of the isobutyric acid group and the subsequent cleavage of the bond connecting the propyl chain to the phenyl ring, leading to a stable fragment. For Fesoterodine-d14, the deuterium labels are on the diisopropylamino group, which is lost in the fragmentation to the common product ion m/z 223.1. Therefore, the precursor ion shifts by +14 Da, but the product ion remains the same.
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Bioanalysis of Fesoterodine's Active Metabolite in Human Plasma Using rac Fesoterodine-d14 Fumarate as an Internal Standard
Abstract
This document provides a comprehensive guide for the application of rac Fesoterodine-d14 Fumarate as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of Fesoterodine, in biological matrices. Fesoterodine is a prodrug that undergoes rapid and extensive hydrolysis by non-specific esterases to 5-HMT, making the quantification of this metabolite critical for pharmacokinetic (PK) and drug metabolism studies.[1][2][3] The use of a SIL-IS is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[4][5][6] This note details the underlying principles, provides step-by-step protocols for sample analysis, and presents example data to guide researchers in developing and validating a robust bioanalytical method compliant with regulatory standards.
Introduction: The Pharmacological Context of Fesoterodine
Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB).[7][8] It is administered as a prodrug, Fesoterodine fumarate, which itself is pharmacologically inactive.[2][9] Following oral administration, it is not detectable in plasma because it is rapidly and completely hydrolyzed by ubiquitous, non-specific esterases in the blood and tissues to its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[3][10][11]
This initial conversion is independent of the Cytochrome P450 (CYP) enzyme system, leading to more consistent formation of the active compound compared to its predecessor, tolterodine.[12] The active metabolite, 5-HMT, is responsible for the drug's antimuscarinic activity.[13][14] 5-HMT is further metabolized in the liver, primarily by CYP2D6 and CYP3A4, into inactive metabolites that are subsequently excreted.[1][3][15]
Given this metabolic pathway, accurate drug metabolism and pharmacokinetic studies depend entirely on the precise quantification of 5-HMT in biological fluids such as plasma.
The Rationale for a Stable Isotope-Labeled Internal Standard
In quantitative LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls (QCs). The ratio of the analyte's response to the IS's response is used for quantification. This corrects for potential variations during the analytical process.
An ideal IS co-elutes with the analyte and experiences identical ionization efficiency, extraction recovery, and matrix effects.[4][16] A stable isotope-labeled (SIL) version of the analyte is the optimal choice.[6] this compound serves this purpose.
Key Advantages of Using Fesoterodine-d14:
-
Identical Physicochemical Properties: Being chemically identical to the parent drug, it undergoes the same esterase-mediated conversion to 5-HMT-d14 and has nearly identical chromatographic retention time and extraction efficiency as the unlabeled 5-HMT.[5]
-
Correction for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte, providing the most accurate correction.[4][17]
-
Mass Differentiation: The mass difference due to the 14 deuterium atoms allows for specific and independent detection by the mass spectrometer.[18][19]
The diagram below illustrates the metabolic pathway of Fesoterodine and the role of the deuterated internal standard.
Caption: Metabolic activation of Fesoterodine and its deuterated internal standard.
It is important to note the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[][21] Therefore, the subsequent CYP-mediated metabolism of 5-HMT-d14 may be slower than that of 5-HMT if C-H bond cleavage is a rate-limiting step.[22][23] However, for its role as an internal standard in quantifying 5-HMT, this effect is negligible as both analyte and SIL-IS are stable during the analytical procedure.
Bioanalytical Method and Protocols
This section outlines a typical protocol for the quantification of 5-HMT in human plasma using this compound as the IS. The method is designed to meet the standards set forth in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[24][25]
Materials and Reagents
-
Analyte: 5-Hydroxymethyl tolterodine (5-HMT) reference standard.
-
Internal Standard: this compound.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.
-
Reagents: Formic acid (FA) and Ammonium Acetate, analytical grade.
-
Water: Deionized water, 18 MΩ·cm or greater.
Preparation of Stock and Working Solutions
-
5-HMT Primary Stock (1 mg/mL): Accurately weigh ~5 mg of 5-HMT reference standard and dissolve in MeOH to a final concentration of 1 mg/mL.
-
IS Primary Stock (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve in MeOH to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the 5-HMT and IS stocks in 50:50 ACN:Water to create working solutions for spiking calibration standards and quality controls. A typical IS working concentration is 100 ng/mL.
Preparation of Calibration Standards and Quality Controls
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate 5-HMT working solutions to create a calibration curve. A typical range might be 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC (approx. 80% of the highest standard)
-
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting 5-HMT from plasma.
-
Aliquot Samples: Pipette 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the IS working solution (e.g., 100 ng/mL) to every tube except for "double blank" samples (matrix blank without analyte or IS).
-
Vortex: Briefly vortex mix each tube (approx. 10 seconds).
-
Precipitate Protein: Add 200 µL of cold ACN containing 0.1% formic acid to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Caption: Bioanalytical workflow for plasma sample preparation.
Instrumental Analysis: LC-MS/MS Parameters
The following are suggested starting parameters. Optimization is required for specific instrumentation.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | 5-HMT (Analyte) | 5-HMT-d14 (from IS) |
| Precursor Ion (Q1) | m/z 356.3 | m/z 370.4 |
| Product Ion (Q3) | m/z 223.2 | m/z 223.2 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized | Optimized |
| Declustering Potential | Optimized | Optimized |
Note: The precursor ion for the internal standard is based on the mass of 5-HMT plus 14 deuterium atoms. The product ion is often the same because the fragmentation can occur on a part of the molecule that does not contain the deuterium labels.
Method Validation and Expected Performance
A full validation according to regulatory guidelines should be performed.[24][26][27] This includes assessing selectivity, specificity, accuracy, precision, recovery, matrix effect, and stability.
Example Validation Summary
The following table summarizes expected performance criteria for a validated assay.
| Validation Parameter | Acceptance Criteria (FDA/ICH M10)[25] | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%RE) | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Matrix Factor | IS-normalized CV ≤ 15% | < 8% |
| Recovery | Consistent and precise | > 85% |
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides the highest level of accuracy and robustness for the quantification of 5-HMT, the active metabolite of Fesoterodine. The protocols and parameters outlined in this application note serve as a comprehensive starting point for researchers in drug metabolism and pharmacokinetics. By faithfully mimicking the behavior of the unlabeled analyte, this SIL-IS corrects for analytical variability, ensuring data integrity and compliance with global regulatory standards for bioanalysis.
References
-
Malhotra, B., Gandelman, K., & Sachse, R. (2009). The pharmacokinetic profile of fesoterodine. Swiss Medical Weekly, 139(21-22), 316-322. [Link]
-
Ney, P., & Michel, M. C. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(Suppl 1), 1-1. [Link]
-
Weiss, J. P. (2008). The pharmacokinetic profile of fesoterodine. Current Urology Reports, 9(5), 342-343. [Link]
-
Pfizer Inc. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer Medical - US. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Pfizer Inc. (n.d.). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. [Link]
-
Wikipedia. (n.d.). Desfesoterodine. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Drugs.com. (2025). Fesoterodine Tablets: Package Insert / Prescribing Info / MOA. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed - NIH. [Link]
-
Mishima, K., et al. (2012). 540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. Neurourology and Urodynamics, 31(6), 939-940. [Link]
-
Sachse, R., et al. (2005). SAFETY, TOLERABILITY AND PHARMACOKINETICS OF FESOTERODINE IN PATIENTS WITH HEPATIC IMPAIRMENT. Neurourology and Urodynamics, 24(5-6), 509-510. [Link]
-
Vella, M., & Cardozo, L. (2011). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. BJU International, 108(4), 486-493. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Ellsworth, P. (2009). Role of fesoterodine in the treatment of overactive bladder. Therapeutics and Clinical Risk Management, 5, 869-876. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773-791. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]
-
Anonymous. (2024). What is the mechanism of Fesoterodine Fumarate? Net-Health.org. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets. [Link]
-
de Jong, W. H., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5. [Link]
-
Rodríguez-López, A., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. Pharmaceuticals, 17(10), 1236. [Link]
-
Rodríguez-López, A., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. ResearchGate. [Link]
-
Rodríguez-López, A., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. ResearchGate. [Link]
-
Veeprho. (n.d.). rac-Fesoterodine-D14 (Fumarate). [Link]
-
PharmGKB. (n.d.). fesoterodine. [Link]
-
Malhotra, B., et al. (2008). Pharmacokinetic profile of fesoterodine. ResearchGate. [Link]
Sources
- 1. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smw.ch [smw.ch]
- 3. pfizermedical.com [pfizermedical.com]
- 4. waters.com [waters.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. drugs.com [drugs.com]
- 8. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ics.org [ics.org]
- 11. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 12. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desfesoterodine - Wikipedia [en.wikipedia.org]
- 14. ics.org [ics.org]
- 15. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. veeprho.com [veeprho.com]
- 19. medchemexpress.com [medchemexpress.com]
- 21. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. hhs.gov [hhs.gov]
- 27. fda.gov [fda.gov]
Application Note: Quantitative Analysis of Fesoterodine's Active Metabolite in Human Urine using Isotope Dilution LC-MS/MS with rac Fesoterodine-d14 Fumarate
Abstract
This document provides a detailed protocol for the quantitative analysis of 5-hydroxymethyl tolterodine (5-HMT), the primary active metabolite of Fesoterodine, in human urine. Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to 5-HMT.[1][2][3][4] Consequently, the direct measurement of 5-HMT is the standard approach for pharmacokinetic and bioequivalence studies. This protocol employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing rac Fesoterodine-d14 Fumarate as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. The methodology outlined herein is grounded in established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]
Introduction: The Rationale for 5-HMT Quantification
Fesoterodine is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1][9] Upon oral administration, it undergoes rapid conversion to its active moiety, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for the drug's therapeutic effect.[1][2][3] Approximately 70% of the administered dose of fesoterodine is recovered in urine, with 16% as the active metabolite 5-HMT.[1][9][10] The remainder is excreted as other metabolites.[10] Therefore, accurate quantification of 5-HMT in urine is a critical endpoint for assessing the pharmacokinetic profile of fesoterodine.
The use of a stable isotope-labeled internal standard, such as this compound, is paramount in LC-MS/MS-based bioanalysis. The SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization. This effectively compensates for any variability in sample preparation and potential matrix effects, leading to highly reliable and reproducible data. This principle is a cornerstone of modern bioanalytical method validation as stipulated by regulatory bodies like the FDA and EMA.[6][7][11][12]
Metabolic Pathway and Analytical Strategy
Fesoterodine's conversion to 5-HMT is a critical first step, followed by further metabolism of 5-HMT by CYP2D6 and CYP3A4 enzymes.[1][2][9] Urinary excretion is a significant route of elimination for 5-HMT and its downstream metabolites.[10][13]
Caption: Fesoterodine Metabolism and Excretion Pathway.
Experimental Protocol
This protocol is designed to be a comprehensive guide for researchers. Adherence to Good Laboratory Practice (GLP) is recommended for studies intended for regulatory submission.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% purity, isotopic purity ≥99% | Commercially Available |
| 5-HMT Reference Standard | ≥98% purity | Commercially Available |
| Acetonitrile | LC-MS Grade | Commercially Available |
| Methanol | LC-MS Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Ammonium Acetate | Analytical Grade | Commercially Available |
| Deionized Water | 18.2 MΩ·cm | In-house or Commercial |
| Human Urine (Drug-Free) | Pooled, Screened | Commercial Bio-resource Center |
| Solid Phase Extraction (SPE) Cartridges | e.g., Hydrophilic-Lipophilic Balanced (HLB) | Commercially Available |
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and 5-HMT reference standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the 5-HMT primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with the same diluent. The optimal concentration should be determined during method development to produce a consistent and appropriate detector response.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust technique for extracting and concentrating analytes from complex matrices like urine.[14][15][16] It provides cleaner extracts compared to simpler methods like protein precipitation or liquid-liquid extraction, thereby minimizing matrix effects in the LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) Workflow.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To a 0.5 mL aliquot of urine, add 20 µL of the this compound IS working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 5-HMT and IS with 1 mL of methanol into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of 5-HMT from matrix components (e.g., 10% to 90% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-HMT | To be determined empirically | To be determined empirically |
| Fesoterodine-d14 (IS) | To be determined empirically | To be determined empirically |
Rationale: The exact m/z values for precursor and product ions must be determined by infusing the pure compounds into the mass spectrometer. This empirical determination is a critical step in method development to ensure optimal sensitivity and specificity.
Method Validation
The analytical method must be validated in accordance with regulatory guidelines to ensure its reliability for the intended application.[5][6][7][8][17] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (low, medium, and high) over several days.[11][18]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[11][18]
-
Recovery: The efficiency of the extraction process.[11]
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[11][18]
Acceptance Criteria (based on FDA/EMA guidelines):
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
Data Analysis and Interpretation
The concentration of 5-HMT in the urine samples is calculated from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The use of a weighted linear regression (e.g., 1/x or 1/x²) is often employed to ensure accuracy across the entire calibration range.
Conclusion
The protocol described provides a robust and reliable framework for the quantitative determination of 5-HMT in human urine using this compound as an internal standard. The use of solid-phase extraction for sample cleanup and LC-MS/MS for detection ensures high sensitivity and selectivity. Proper method validation in accordance with regulatory guidelines is essential to guarantee the integrity and quality of the data generated for pharmacokinetic studies and other drug development applications.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Nursing Central. Fesoterodine (Toviaz) | Davis's Drug Guide. [Link]
-
sniv3r2.github.io. Fesoterodine: Drug information. [Link]
-
Slideshare. (2014). USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. [Link]
-
PubMed. (1995). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. (2013). Bioanalytical method validation emea. [Link]
-
Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets. [Link]
-
PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
PubMed. (2009). Pharmacokinetic profile of fesoterodine. [Link]
-
Swiss Medical Weekly. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. [Link]
-
Agilent Technologies. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]
-
American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. [Link]
-
LabRulez LCMS. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]
-
ACS Publications. (2024). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. [Link]
-
National Institutes of Health. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]
-
Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
ResearchGate. Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. [Link]
-
National Institutes of Health. (2009). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. [Link]
-
PubMed. (2012). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. [Link]
-
ResearchGate. Pharmacokinetic parameters of 5-HMT in EMs and PMs with and without ketoconazole. [Link]
-
PubMed. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. [Link]
-
ResearchGate. Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. [Link]
-
International Continence Society. AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELium AND DETRUSOR MUSCLE. [Link]
-
PubMed. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. [Link]
-
PubMed. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. [Link]
-
ResearchGate. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. [Link]
-
SpringerLink. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. [Link]
-
USP-NF. Fesoterodine Fumarate. [Link]
Sources
- 1. UpToDate 2018 [sniv3r2.github.io]
- 2. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smw.ch [smw.ch]
- 4. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. Fesoterodine (Toviaz) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. moh.gov.bw [moh.gov.bw]
- 13. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. Bioanalytical method validation emea | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Fesoterodine and its d14 Analog
Welcome to the technical support center for the chromatographic analysis of Fesoterodine and its stable isotope-labeled (SIL) internal standard, Fesoterodine-d14. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for developing and running high-quality bioanalytical methods, typically using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The Analytical Challenge
Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] Therefore, bioanalytical methods often focus on the quantification of 5-HMT. However, direct quantification of Fesoterodine is also crucial for formulation quality control and specific pharmacokinetic studies.[3][4] The use of a deuterated internal standard, such as Fesoterodine-d14, is essential for accurate quantification in complex biological matrices like plasma or urine.[5][6] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby correcting for variations and ensuring data integrity.[7][8]
This guide addresses the common challenges encountered in achieving robust and reproducible separation and quantification of Fesoterodine and its d14 analog.
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and routine analysis.
Problem 1: Poor Peak Resolution Between Analytes and Matrix Interferences
Q: My Fesoterodine peak is showing significant interference from endogenous matrix components, leading to inaccurate quantification. How can I improve the resolution?
A: This is a classic challenge in bioanalysis, often stemming from matrix effects where co-eluting compounds suppress or enhance the analyte's ionization.[9][10]
Possible Causes & Solutions:
-
Inadequate Chromatographic Selectivity: The mobile phase and stationary phase are not providing sufficient separation power.
-
Solution (Mobile Phase Optimization):
-
Adjust Organic Modifier: Switch between acetonitrile and methanol. Acetonitrile often provides sharper peaks for less polar compounds, while methanol can offer different selectivity.
-
Modify pH: Fesoterodine is a basic compound. Operating the mobile phase at a pH approximately 2 units below its pKa will ensure it is in its protonated, more polar form, leading to better retention and peak shape on a reversed-phase column. A low pH (e.g., 2.5-3.5) using additives like formic acid or trifluoroacetic acid is a common starting point.[11][12]
-
Vary Buffer Concentration: For buffered mobile phases (e.g., ammonium formate or ammonium acetate), altering the concentration (e.g., from 2 mM to 10 mM) can influence peak shape and retention time.
-
-
-
Inefficient Sample Preparation: The sample cleanup procedure is not adequately removing interfering phospholipids or other matrix components.[13]
-
Solution (Enhance Sample Cleanup):
-
If using Protein Precipitation (PPT) with acetonitrile, consider methyl tert-butyl ether (MTBE) which can offer cleaner extracts.
-
Implement Liquid-Liquid Extraction (LLE) . An extraction using a water-immiscible organic solvent like MTBE or ethyl acetate at an appropriate pH can provide a much cleaner sample.[14]
-
Utilize Solid-Phase Extraction (SPE) . SPE offers the most effective cleanup by selectively binding the analyte and washing away interferences. A mixed-mode or polymer-based sorbent can be highly effective.
-
-
-
Suboptimal Column Chemistry: The chosen stationary phase does not provide the necessary retention or selectivity.
-
Solution (Select an Appropriate Column):
-
Problem 2: Asymmetric or Tailing Peaks for Fesoterodine and Fesoterodine-d14
Q: I am observing significant peak tailing for both my analyte and internal standard. What is causing this and how can I fix it?
A: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase or issues within the HPLC/UPLC system itself.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine group on Fesoterodine, causing tailing.
-
Solution:
-
Use a Low pH Mobile Phase: As mentioned above, a low pH (2.5-3.5) protonates the Fesoterodine molecule and also suppresses the ionization of silanol groups, minimizing these secondary interactions.
-
Add a Competing Base: Including a small amount of a competing base like triethylamine (TEA) in the mobile phase (e.g., 0.1%) can mask the active silanol sites.[11]
-
Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and aggressive end-capping to reduce silanol activity. Ensure you are using a quality, well-maintained column.
-
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume. Check if the peak shape improves at lower concentrations.
-
-
Extra-Column Dead Volume: Excessive volume in tubing, fittings, or an improper column connection can cause peak broadening and tailing.
-
Solution: Use tubing with the smallest possible internal diameter, ensure all fittings are zero-dead-volume, and double-check that the column is installed correctly.
-
Problem 3: Inconsistent Analyte/Internal Standard Response Ratios (Poor Reproducibility)
Q: The area ratio of Fesoterodine to Fesoterodine-d14 is highly variable between injections. What could be the issue?
A: While a SIL-IS corrects for many sources of variability, high RSDs in the area ratio often point to issues where the analyte and IS are not being treated identically prior to co-elution.
Possible Causes & Solutions:
-
Analyte Instability: Fesoterodine can be susceptible to degradation, especially through hydrolysis of its ester group.[4]
-
Solution:
-
Control Sample Temperature: Keep samples in the autosampler cooled (e.g., 4-10°C) to minimize degradation during the analytical run.
-
Verify Stability: Perform stability tests (e.g., bench-top, freeze-thaw, autosampler stability) to ensure the analyte is stable under your storage and processing conditions.[13]
-
-
-
Inconsistent Sample Processing: Variability in sample preparation steps can lead to inconsistent results.
-
Solution: Ensure the internal standard is added at the very beginning of the sample preparation process to account for all subsequent steps, including extraction losses.[16] Use calibrated pipettes and consistent vortexing and centrifugation times.
-
-
Autosampler Carryover: Residual sample from a high-concentration standard or sample can be injected with the subsequent sample, artificially inflating its response.
-
Solution:
-
Optimize Needle Wash: Use a strong organic solvent (and potentially an aqueous wash) for the autosampler needle wash. Acetonitrile/Methanol mixtures are often effective.
-
Injection Order: Run blank injections after high-concentration samples to check for carryover.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard (Fesoterodine-d14) superior to a structural analog for this analysis?
A: A stable isotope-labeled internal standard like Fesoterodine-d14 is considered the "gold standard" for quantitative LC-MS bioanalysis.[8] Because it is chemically identical to the analyte, it has the same chromatographic retention time, extraction recovery, and ionization efficiency.[5][6] This allows it to perfectly compensate for:
-
Matrix Effects: Any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS.[5][7]
-
Extraction Variability: Any loss of analyte during sample preparation will be matched by a proportional loss of the SIL-IS.
-
Instrumental Drift: Fluctuations in injection volume or mass spectrometer source conditions are normalized.[16] A structural analog, while better than no internal standard, will have a different retention time and may respond differently to matrix effects, leading to less accurate and precise results.[8]
Q2: What is a good starting point for a UPLC-MS/MS method for Fesoterodine and its d14 analog in human plasma?
A: A robust starting point would be a reversed-phase UPLC method with tandem mass spectrometry detection. The following protocol provides a validated baseline that can be adapted as needed.
Experimental Protocol: UPLC-MS/MS Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Fesoterodine-d14 internal standard working solution (e.g., at 50 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic & Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 min, hold for 0.5 min, return to 10% B |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 below |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
-
Mass Spectrometry Parameters (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fesoterodine | 412.3 | 223.1 | 100 | 25 |
| Fesoterodine-d14 | 426.4 | 223.2 | 100 | 25 |
Note: The MRM transition for Fesoterodine (412.2 → 223.0) is well-documented.[3] The d14 analog is expected to fragment similarly, but the precursor ion will be shifted by +14 Da. These values should be optimized on your specific instrument.
Q3: How do I perform a system suitability test before running my samples?
A: Before any analytical run, you must verify the system is performing correctly.
-
Prepare a System Suitability Sample: This is typically a mid-range concentration standard containing both the analyte and the internal standard.
-
Inject Replicates: Inject this sample 5-6 times at the beginning of the run.
-
Evaluate Criteria:
-
Retention Time RSD: Should be < 2%.
-
Peak Area RSD: Should be < 5% for the analyte and IS individually.
-
Peak Tailing/Asymmetry: Tailing factor should ideally be between 0.9 and 1.5.[11]
-
Signal-to-Noise (S/N): For a low-concentration standard (LLOQ), the S/N ratio should be >10.
-
Visual Workflow Guides
The following diagrams illustrate key workflows for troubleshooting and analysis.
Caption: A logical troubleshooting flowchart for common chromatographic issues.
Caption: Standard bioanalytical workflow for Fesoterodine quantification.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Srinivasu, M. K., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Odoardi, G., et al. (N.D.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical and Life Sciences.
- Kotla, N. R., et al. (N.D.). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Semantic Scholar.
- van de Merbel, N. C. (N.D.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- Reddy, K. N., et al. (2012). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica.
- Pinarbasli, O., et al. (2023). Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. ResearchGate.
- Kumar, N., et al. (2020). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science.
- Patel, A. S., & Mehta, H. S. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences.
- Marella, V. L., et al. (2025). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate.
- BenchChem. (N.D.). Navigating Bioanalytical Challenges: A Comparative Guide to the Simultaneous Quantification of Tolterodine and Fesoterodine.
- Tsuchiya, M., et al. (2015). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. PubMed.
- Droll, B., et al. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly.
- Droll, B., et al. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. ResearchGate.
- Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. PubMed.
- Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. PubMed.
- Wankhede, S. B., et al. (N.D.). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Sangoi, M. S., et al. (2010). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate.
- Bianchetti, G., et al. (2013). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical Analysis.
- Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. ResearchGate.
- ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them.
- Kumar, S., et al. (N.D.). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- Simbec-Orion. (2023). Common challenges in bioanalytical method development.
Sources
- 1. smw.ch [smw.ch]
- 2. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. scispace.com [scispace.com]
- 9. eijppr.com [eijppr.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. academic.oup.com [academic.oup.com]
- 13. simbecorion.com [simbecorion.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Addressing Matrix Effects with rac Fesoterodine-d14 Fumarate
Welcome to the technical support center for the bioanalysis of Fesoterodine using its deuterated internal standard, rac Fesoterodine-d14 Fumarate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis. Here, we will explore the challenges posed by matrix effects and provide robust, field-proven strategies to ensure the accuracy and reliability of your data.
Section 1: Understanding the Core Challenge: Matrix Effects
FAQ: What is the "matrix effect" and why is it a critical issue in Fesoterodine bioanalysis?
The matrix effect is a phenomenon in LC-MS/MS where components of a biological sample (the "matrix"), other than the analyte of interest, alter the ionization efficiency of the analyte.[1][2] This interference, which occurs in the mass spectrometer's ion source, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] For Fesoterodine analysis in matrices like human plasma, endogenous substances such as phospholipids, salts, and proteins are common culprits.[4][5]
Why it's critical: This unpredictable signal alteration can severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[1][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation and mitigation of matrix effects for bioanalytical method validation.[6][7][8]
FAQ: How does a stable isotope-labeled internal standard like Fesoterodine-d14 Fumarate help, and what are its limitations?
A stable isotope-labeled (SIL) internal standard (IS), such as Fesoterodine-d14 Fumarate, is the gold standard for quantitative LC-MS/MS.[9] It is chemically identical to the analyte (Fesoterodine) but has a higher mass due to the replacement of hydrogen atoms with deuterium.[9]
The Rationale: Because the SIL-IS is structurally identical to the analyte, it is assumed to have the same physicochemical properties. This means it should co-elute chromatographically and experience the same degree of matrix-induced ion suppression or enhancement as the analyte.[9][10] By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix effect is normalized, leading to accurate quantification.[9]
Limitations to Consider:
-
Chromatographic Separation: A significant "deuterium isotope effect" can sometimes cause the SIL-IS to elute slightly earlier or later than the native analyte on a high-resolution chromatography column.[10][11] If the analyte and IS elute at different times, they may be exposed to different co-eluting matrix components, leading to differential matrix effects and incomplete compensation.[10][11]
-
Concentration-Dependent Suppression: The analyte itself can sometimes suppress the signal of its co-eluting internal standard, especially at high concentrations.[10][12][13] This can impact the linearity of the calibration curve.
Figure 1: Mechanism of Ion Suppression in the ESI Source.
Section 2: Troubleshooting & Proactive Mitigation Strategies
This section provides actionable guides for common issues encountered during method development and sample analysis.
Sample Preparation: The First Line of Defense
Troubleshooting Guide: "My Fesoterodine-d14 IS signal is highly variable across different patient plasma samples, even in my Quality Control (QC) samples."
Causality: High variability in the IS signal is a classic indicator of inconsistent matrix effects. This often points to a sample preparation technique that is not sufficiently removing endogenous interferences, particularly phospholipids.[4][5] While Protein Precipitation (PPT) is fast, it is often insufficient for removing phospholipids, which are major contributors to ion suppression.[1][14]
Recommended Action: Transition from a simple PPT method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or a specialized phospholipid removal product.[15][16][17]
Figure 2: Decision workflow for selecting a sample preparation method.
Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques
This protocol allows you to quantitatively determine the best cleanup method for your Fesoterodine assay.
-
Sample Pooling: Pool blank human plasma from at least six different sources to create a representative matrix.
-
Sample Sets: Prepare three sets of pooled plasma samples.
-
Spiking: Spike Fesoterodine and Fesoterodine-d14 IS into each set at a medium QC concentration.
-
Extraction:
-
Set A (PPT): Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.
-
Set B (SPE): Use a mixed-mode cation exchange SPE cartridge. Follow the manufacturer's protocol for conditioning, loading, washing (with an organic wash to remove lipids), and eluting.[4]
-
Set C (Phospholipid Removal): Use a dedicated phospholipid removal plate or cartridge (e.g., HybridSPE®). This typically involves a simple protein precipitation followed by passing the supernatant through the sorbent.[16][17]
-
-
Analysis: Evaporate the supernatant/eluate from all sets, reconstitute in mobile phase, and analyze by LC-MS/MS.
-
Evaluation: Compare the results based on the criteria in the table below.
Data Presentation: Comparison of Sample Cleanup Methods
| Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Phospholipid Removal (PLR) | Acceptance Criteria |
| Analyte Recovery (%) | 65-80% | >90% | >90% | Consistent and reproducible |
| IS Signal RSD (%) | >20% | <10% | <5% | As low as possible (<15%) |
| Matrix Factor (MF) | 0.45 (Suppression) | 0.95 (Minimal Effect) | 0.98 (Minimal Effect) | 0.85 - 1.15 |
| IS-Normalized MF RSD (%) | >15% | <5% | <5% | ≤15% |
Data shown are representative examples.
Chromatographic Optimization
Troubleshooting Guide: "My data shows acceptable matrix factors, but I'm still seeing poor accuracy and precision in some sample lots."
Causality: Even with a good cleanup, residual matrix components can co-elute with your analyte. If there is slight chromatographic separation between Fesoterodine and Fesoterodine-d14, they can be affected differently by a narrow region of ion suppression, compromising the analyte/IS ratio.[10][11] This is a common issue when using ultra-high-performance liquid chromatography (UPLC) systems with very high peak efficiency.
Recommended Action:
-
Phospholipid Monitoring: Include MRM transitions for common phospholipids (e.g., m/z 184 -> 184 for phosphocholine head group) in your analysis. Overlay the phospholipid chromatogram with your analyte and IS peaks.
-
Adjust Chromatography: Modify your gradient or select a different column chemistry (e.g., a phenyl-hexyl phase instead of a C18) to shift the retention time of Fesoterodine away from the main phospholipid elution zone. The goal is to ensure the analyte and IS elute in a "quiet" region of the chromatogram.
Section 3: Quantifying and Validating Matrix Effect Control
FAQ: How do I quantitatively assess the matrix effect to meet regulatory standards?
Regulatory guidelines from the FDA and EMA require a quantitative assessment of the matrix effect.[6][8][18] The most accepted method is the post-extraction spike experiment .[5] This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a clean solution (mobile phase).
Experimental Protocol: Calculating Matrix Factor (MF)
-
Prepare Three Sample Sets:
-
Set 1 (Neat Solution): Spike Fesoterodine and Fesoterodine-d14 IS into the reconstitution solvent.
-
Set 2 (Post-Spike Matrix): Extract at least 6 different lots of blank biological matrix (e.g., plasma). After extraction (evaporation), spike the dried residue with the same amount of Fesoterodine and IS as in Set 1 before reconstitution.
-
Set 3 (Pre-Spike Matrix): Spike blank matrix with Fesoterodine and IS before extraction. This set is used to determine recovery, not the matrix factor itself.
-
-
Analyze and Calculate: Analyze all samples and calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.
Calculations:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set 2]) / (Peak Response in Neat Solution [Set 1])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
Regulatory Acceptance Criteria (per FDA M10 Guidance): The coefficient of variation (CV) or RSD of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[8]
Figure 3: Workflow for quantitative assessment of matrix effects.
Section 4: Advanced Troubleshooting
FAQ: I've optimized sample prep and chromatography, but matrix effects persist in lipemic samples. What's next?
Lipemic (high lipid) samples are particularly challenging. If advanced sample preparation like SPE is still insufficient, consider these strategies:
-
Change Ionization Technique: Electrospray Ionization (ESI) is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[3][19] If your instrumentation allows, developing an APCI method may resolve the issue, as it is less affected by non-volatile matrix components.
-
Sample Dilution: Diluting the sample with a surrogate matrix (like saline or stripped plasma) can reduce the concentration of interfering lipids to a point where they no longer cause significant ion suppression.[20] However, this approach is only viable if your assay has sufficient sensitivity to measure the diluted analyte concentration.
References
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples . LCGC North America. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories. Available from: [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development . PubMed. Available from: [Link]
-
COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION . Waters Corporation. Available from: [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . EPTRI. Available from: [Link]
-
HybridSPE®-Phospholipid Technology . Bioanalysis Zone. Available from: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. Available from: [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . Slideshare. Available from: [Link]
-
Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis . National Institutes of Health (NIH). Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Bioanalytical method validation emea . Slideshare. Available from: [Link]
-
FDA guideline - Bioanalytical Method Validation . PharmaCompass. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Chromatography Today. Available from: [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Matrix effect in bioanalysis: an overview . International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry . ResearchGate. Available from: [Link]
-
Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry . PubMed. Available from: [Link]
-
Ion Suppression and ESI . University of Waterloo. Available from: [Link]
-
All You Need To Know About Phospholipid Removal (PLR) . Element Lab Solutions. Available from: [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) . LCGC International. Available from: [Link]
-
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS . PubMed. Available from: [Link]
-
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS . ResearchGate. Available from: [Link]
-
Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry . ResearchGate. Available from: [Link]
-
Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets . ScienceDirect. Available from: [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? . Providion Group. Available from: [Link]
-
10 Tips for Electrospray Ionisation LC-MS . Element Lab Solutions. Available from: [Link]
-
Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry . ResearchGate. Available from: [Link]
-
Is it possible that contaminants in LC/MS/MS cause ion suppression in ESI negative mode? . ResearchGate. Available from: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization . National Institutes of Health (NIH). Available from: [Link]
-
A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE . Rasayan Journal of Chemistry. Available from: [Link]
-
ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW . International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available from: [Link]
Sources
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. providiongroup.com [providiongroup.com]
- 20. chromatographyonline.com [chromatographyonline.com]
rac Fesoterodine-d14 Fumarate stability issues in biological matrices
A Guide to Overcoming Stability Challenges in Biological Matrices
Welcome to the technical support center for Fesoterodine-d14 Fumarate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this deuterated internal standard in bioanalytical assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to troubleshoot and ensure the integrity of your experimental data. Fesoterodine's nature as an ester-containing prodrug presents specific, yet manageable, stability challenges in biological matrices. This resource will equip you to address them effectively.
Troubleshooting Guide: Investigating Analyte Instability
This section addresses the most common and critical issue encountered when working with Fesoterodine and its deuterated analog: rapid degradation in biological samples.
Question 1: I'm seeing unexpectedly low or undetectable concentrations of Fesoterodine-d14 Fumarate in my plasma/blood samples, even at early time points. What is the likely cause?
Answer:
The most probable cause is the rapid ex vivo enzymatic hydrolysis of the Fesoterodine ester bond by ubiquitous nonspecific esterases present in biological matrices, particularly plasma and blood.[1][2] Fesoterodine is a prodrug designed to be rapidly and completely converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by these enzymes in vivo.[3][4] This conversion process continues ex vivo after sample collection if not properly inhibited, leading to the artificial degradation of your analyte and internal standard.
Causality Explained: Fesoterodine's therapeutic action relies on its efficient conversion to 5-HMT.[5] The esterases responsible for this are highly active in blood and plasma.[6] When a blood sample is drawn, these enzymes remain active and will continue to hydrolyze Fesoterodine-d14 Fumarate, leading to an underestimation of the parent compound's concentration. Because Fesoterodine-d14 Fumarate is your internal standard, its degradation compromises the accuracy of the entire assay, as the fundamental assumption of an internal standard is its stability throughout the sample preparation and analysis process. The rate of this degradation can be significant, with studies showing extensive conversion in uninhibited plasma.[7]
The following diagram illustrates this critical metabolic pathway.
Caption: Fesoterodine's primary metabolic conversion pathway.
Question 2: How can I prevent the ex vivo degradation of Fesoterodine-d14 Fumarate in my samples?
Answer:
Preventing degradation requires a proactive approach focused on immediate and effective inhibition of esterase activity at the point of sample collection. This involves using specialized collection tubes containing esterase inhibitors and maintaining a cold chain throughout sample processing and storage.
The following workflow is a self-validating system. By implementing these controls, you create an environment where the analyte is preserved. If instability persists, it allows you to logically troubleshoot other, less common factors.
Caption: Recommended workflow for biological sample handling.
Question 3: Which esterase inhibitors are most effective, and at what concentrations should I use them?
Answer:
The selection of an esterase inhibitor is critical. While no single inhibitor is universally effective for all compounds, several have proven successful for stabilizing ester-containing prodrugs.[8] For Fesoterodine, a combination of inhibitors is often most effective. A common and robust approach is to use blood collection tubes pre-treated with a combination of sodium fluoride (NaF) and an anticoagulant like Potassium Oxalate or EDTA.
-
Sodium Fluoride (NaF): Acts as a non-specific inhibitor of esterases.[9]
-
Potassium Oxalate/EDTA: These are anticoagulants that also inhibit some metallo-dependent proteases by chelating divalent cations.[9]
For more potent and specific inhibition, particularly in challenging matrices like rodent plasma (which has higher esterase activity), organophosphates can be evaluated.[9]
Recommended Esterase Inhibitors for Evaluation:
| Inhibitor | Typical Concentration | Solvent | Notes & Mechanism of Action |
| Sodium Fluoride (NaF) | 5 - 10 mg/mL of blood | N/A (often pre-coated in tubes) | Non-specific serine hydrolase inhibitor. A common first-line choice.[9][10] |
| Phenylmethylsulfonyl fluoride (PMSF) | 1-2 mM | DMSO, Ethanol, Isopropanol | Irreversible inhibitor of serine proteases and some esterases. Caution: Short half-life in aqueous solutions.[9][11] |
| Dichlorvos (DDVP) | 1-5 mM | DMSO, water | Organophosphate that irreversibly inhibits acetylcholinesterase and other esterases.[8][9] |
| Bis(p-nitrophenyl) phosphate (BNPP) | 5-10 mM | DMSO, water | Potent inhibitor of carboxylesterases. Often used in combination with NaF.[10] |
Experimental Protocol: Screening for Effective Esterase Inhibitors
This protocol allows you to systematically validate the best stabilization method for your specific matrix.
-
Preparation: Prepare stock solutions of the inhibitors (e.g., PMSF, Dichlorvos, BNPP) in an appropriate organic solvent at 100x the final desired concentration.
-
Spiking:
-
Dispense 10 µL of each 100x inhibitor stock solution into separate microcentrifuge tubes.
-
Prepare a "No Inhibitor" control tube with 10 µL of the solvent alone.
-
-
Matrix Addition: Add 990 µL of fresh, pre-warmed (37°C) blank biological matrix (e.g., human plasma) to each tube. Mix gently.
-
Analyte Fortification: Spike each tube with a known concentration of Fesoterodine-d14 Fumarate (e.g., a mid-QC level).
-
Incubation: Incubate all tubes at 37°C. This elevated temperature accelerates degradation, allowing for a faster assessment.
-
Time Points: At specific time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from each tube and immediately quench the reaction by protein precipitation with ice-cold acetonitrile containing a stable analytical internal standard.
-
Analysis: Analyze the samples by LC-MS/MS.
-
Evaluation: Plot the remaining concentration of Fesoterodine-d14 Fumarate against time for each inhibitor condition. The most effective inhibitor or combination will show the least degradation (flattest slope) over time compared to the control.
Frequently Asked Questions (FAQs)
Q1: Why use Fesoterodine-d14 Fumarate as an internal standard if it's unstable? A stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry. It is intended to mimic the analyte's chemical and physical properties during sample extraction and ionization.[12] While Fesoterodine-d14 Fumarate is susceptible to the same enzymatic degradation as the parent drug, this is precisely why it is a suitable internal standard. By implementing stabilization protocols that protect the parent analyte, you are simultaneously protecting the internal standard. Any minor, unforeseen degradation that might still occur would, in theory, affect both the analyte and the SIL similarly, maintaining an accurate analyte-to-internal standard ratio.
Q2: Besides enzymatic degradation, are there other stability concerns? Yes, while enzymatic hydrolysis is the primary issue in biological matrices, you should also be aware of pH-dependent stability. Forced degradation studies have shown that Fesoterodine is susceptible to degradation under strongly acidic and basic conditions.[13][14] However, within the typical pH range of biological samples (around pH 7.4) and standard dissolution media (pH 6.8), the compound is relatively stable.[15][16] It is crucial to ensure that sample processing steps, such as extraction or reconstitution, do not expose the analyte to extreme pH values for extended periods.
Q3: What are the recommended storage conditions for processed plasma samples? Once plasma has been separated from whole blood collected in inhibitor-treated tubes, it should be frozen and stored at ultra-low temperatures. The recommended storage temperature is ≤ -70°C.[17] This minimizes any residual enzymatic activity and preserves the integrity of the analyte until analysis. Standard pharmaceutical storage for the drug product is controlled room temperature (20° to 25°C or 68° to 77°F), but this is not applicable to biological samples containing active enzymes.[18][19]
Q4: Can I simply acidify the sample to inhibit esterases? While lowering the pH can reduce the activity of many enzymes, it is not a universally recommended primary stabilization strategy for Fesoterodine. Esterase activity is typically optimal around neutral pH, and while acidification can help, it may not be sufficient for complete inhibition.[8] Furthermore, as mentioned, Fesoterodine itself can degrade under harsh acidic conditions.[13] Therefore, the use of specific chemical inhibitors is a more reliable and targeted approach.
Q5: My assay measures both Fesoterodine and its active metabolite, 5-HMT. Will these stabilization procedures affect 5-HMT concentrations? The described procedures are designed to inhibit the conversion of Fesoterodine to 5-HMT ex vivo. They will not degrade or otherwise affect the 5-HMT that was already formed in vivo and is present in the sample at the time of collection. Therefore, these methods are fully compatible with assays that require the simultaneous determination of both the prodrug and its active metabolite.[7]
References
-
European Medicines Agency. (2007). fesoterodine. [Link]
-
Pfizer Medical - US. TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. [Link]
-
Parekh, J. M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Chromatography B, 913-914, 1-11. [Link]
-
Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481-4489. [Link]
-
Malhotra, B., et al. (2008). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 46(11), 556-563. [Link]
-
Abrams, P., et al. (2008). Role of fesoterodine in the treatment of overactive bladder. Therapeutics and Clinical Risk Management, 4(6), 1317–1326. [Link]
-
Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-743. [Link]
-
ResearchGate. Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. [Link]
-
Ji, Q. C., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1235-1244. [Link]
-
ResearchGate. Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. [Link]
-
Li, W., et al. (2013). Stabilization of zeylenone in rat plasma by the presence of esterase inhibitors and its LC-MS/MS assay for pharmacokinetic study. Biomedical Chromatography, 27(3), 338-344. [Link]
-
Sangoi, M. S., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of the Brazilian Chemical Society, 25(1), 134-141. [Link]
-
Patel, A. S., & Mehta, H. S. (2023). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 5919-5928. [Link]
-
Suneetha, A., & Rao, D. T. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 238-245. [Link]
-
Kumar, N., et al. (2020). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science, 58(9), 834-843. [Link]
-
Pfizer Medical - US. TOVIAZ® (fesoterodine fumarate) How Supplied/Storage and Handling. [Link]
-
U.S. Food and Drug Administration. (2006). Fesoterodine Clinical Review. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Fesoterodine (HMDB0015648). [Link]
-
Abad-Santos, F., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. International Journal of Molecular Sciences, 25(18), 10199. [Link]
-
ResearchGate. Drug release of fesoterodine in different pH values of buffer solution during robustness testing. [Link]
-
Pfizer Canada ULC. (2023). Product Monograph: Toviaz. [Link]
-
Reddy, B., et al. (2021). Formulation and evaluation of pH activated dosage form as minitablets in capsule for delivery of fesoterodine. Future Journal of Pharmaceutical Sciences, 7(1), 209. [Link]
-
Pinarbasli, O., et al. (2023). Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. Acta Poloniae Pharmaceutica, 80(3), 329-342. [Link]
-
U.S. Food and Drug Administration. (2008). Chemistry Review(s) for NDA 22-030. [Link]
-
U.S. Food and Drug Administration. (2023). TOVIAZ® (fesoterodine fumarate) extended-release tablets, for oral use. [Link]
-
Apotex Inc. (2022). Product Monograph: APO-FESOTERODINE. [Link]
-
Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(4), 1095-1102. [Link]
Sources
- 1. pfizermedical.com [pfizermedical.com]
- 2. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Fesoterodine (HMDB0015648) [hmdb.ca]
- 6. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 10. Stabilization of zeylenone in rat plasma by the presence of esterase inhibitors and its LC-MS/MS assay for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. pfizermedical.com [pfizermedical.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Poor Recovery of rac Fesoterodine-d14 Fumarate
Welcome to the technical support guide for rac Fesoterodine-d14 Fumarate. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of this deuterated internal standard during bioanalytical method development and sample analysis. Poor or inconsistent recovery is a critical issue that can compromise the accuracy, precision, and overall validity of pharmacokinetic and bioequivalence studies.
This guide provides a systematic, science-based approach to troubleshooting, moving from initial diagnosis to specific, actionable solutions.
Understanding Fesoterodine: Key Physicochemical Properties
Before troubleshooting, it is crucial to understand the chemical nature of Fesoterodine. Its properties dictate its behavior in various analytical systems. Fesoterodine is a prodrug that is rapidly hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] While the deuterated internal standard (IS), Fesoterodine-d14, is designed to mimic the analyte, its stability and extraction behavior are governed by the parent structure.
Table 1: Physicochemical Properties of Fesoterodine
| Property | Value | Implication for Analysis | Source(s) |
| Molecular Formula | C₂₆H₃₇NO₃ (Free Base) | Defines the mass for MS detection. | [3] |
| Molecular Weight | 411.6 g/mol (Free Base) | Used for calculating concentrations. | [3] |
| pKa | 10.31 | Fesoterodine is a basic compound. At pH < 10.31, it will be positively charged (ionized). At pH > 10.31, it will be neutral. This is critical for optimizing ion-exchange SPE and LLE. | [4][5] |
| LogP | 5.5 | Indicates high hydrophobicity, suggesting good retention on reversed-phase (e.g., C18, C8) sorbents and solubility in organic solvents when in its neutral form. | [3] |
| Salt Form | Fumarate | The fumarate salt is freely soluble in water and methanol but practically insoluble in non-polar solvents like heptane.[6][7] This affects the initial sample diluent choice. | [6][8] |
| Chemical Stability | Contains an ester linkage | Susceptible to both acid- and base-catalyzed hydrolysis, as well as enzymatic hydrolysis in biological matrices.[9][10][11] This is a primary cause of analyte loss. | [12] |
Systematic Troubleshooting Workflow for Poor Recovery
Low or variable recovery is rarely due to a single factor. A logical, step-by-step investigation is the most efficient way to identify the root cause. The following workflow guides you from the most common issues to more complex ones.
Caption: Systematic workflow for troubleshooting poor recovery.
Frequently Asked Questions (FAQs) & In-Depth Solutions
This section addresses specific issues commonly encountered during method development for Fesoterodine-d14.
Q1: My Fesoterodine-d14 recovery is consistently low during Solid-Phase Extraction (SPE). Where should I start?
Answer: This is the most common problem and is typically related to the chemistry of the extraction steps.[13][14][15] Fesoterodine's high pKa (10.31) makes it an ideal candidate for mixed-mode cation exchange SPE, which provides superior selectivity over simple reversed-phase.
Core Principle: The goal is to ensure Fesoterodine is charged during loading and washing, and neutral during elution.
Caption: Mechanism of Mixed-Mode Cation Exchange SPE.
Troubleshooting Checklist for SPE:
-
Incorrect Sample pH: Before loading, the plasma/sample pH must be adjusted to at least 2 pH units below the pKa (i.e., pH ≤ 8.3). A common practice is to acidify the sample with formic or phosphoric acid to a pH of 4-6. This ensures the diisopropylamino group is fully protonated (positively charged), enabling strong retention on the cation exchange sorbent.[14][15]
-
Improper Sorbent Conditioning: The SPE cartridge must be properly conditioned first with methanol and then with an equilibration buffer (e.g., acidified water) to ensure the sorbent is activated and ready for interaction.[16] Skipping this step leads to poor retention.
-
Wash Solvent is Too Strong: A common mistake is using a wash solvent that is too high in organic content or at the wrong pH. An ideal wash step might use acidified methanol. The acid maintains the charged state of Fesoterodine, while the methanol washes away hydrophobic interferences.
-
Inefficient Elution: To elute, you must neutralize the charge on Fesoterodine. The elution solvent must be basic. A common choice is 5% ammonium hydroxide in methanol. This deprotonates the amine (pH > 10.31), breaking the ionic bond with the sorbent and allowing the now-neutral, hydrophobic molecule to be eluted by the methanol.[13] Ensure you use sufficient elution volume to completely desorb the analyte.[13]
Q2: I'm using Liquid-Liquid Extraction (LLE), but I'm getting low recovery and emulsions. How can I fix this?
Answer: LLE relies on partitioning the analyte between an aqueous and an immiscible organic phase. For basic compounds like Fesoterodine, this is highly pH-dependent.
Troubleshooting Checklist for LLE:
-
Incorrect Aqueous Phase pH: To extract Fesoterodine into an organic solvent (like methyl tert-butyl ether, MTBE), it must be in its neutral, uncharged state.[17] You must adjust the sample pH to be at least 2 units above the pKa (i.e., pH ≥ 12.3). Use a base like sodium hydroxide to basify the plasma sample before adding the extraction solvent.
-
Wrong Organic Solvent: Fesoterodine's high LogP (5.5) suggests it is very hydrophobic.[3] Solvents like MTBE, ethyl acetate, or dichloromethane are good starting points. Avoid very non-polar solvents like hexane, where solubility may be limited. A study by Parekh et al. successfully used a mixture of MTBE and n-hexane for extraction.[12]
-
Emulsion Formation: Emulsions are common with plasma samples due to proteins and lipids.[18]
-
Prevention: Instead of vigorous shaking, use gentle, repeated inversions of the extraction tube.
-
Disruption: If an emulsion forms, try adding a small amount of salt ("salting out") to the aqueous layer, centrifuging at a higher speed, or placing the sample in an ultrasonic bath for a few minutes.[18]
-
-
Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. Any carryover of the aqueous layer can interfere with subsequent steps.[19][20]
Q3: Could my Fesoterodine-d14 be degrading during sample preparation?
Answer: Yes, this is a significant and often overlooked cause of poor recovery. Fesoterodine contains an ester functional group, making it highly susceptible to hydrolysis.
-
Enzymatic Hydrolysis: Plasma contains esterase enzymes that rapidly hydrolyze Fesoterodine to its active metabolite, 5-HMT.[12] This process continues ex vivo after sample collection.
-
Solution: Immediately upon collection, blood samples should be drawn into tubes containing an esterase inhibitor, such as sodium fluoride (NaF). Samples must be kept on ice and the plasma separated and frozen at -70°C or lower as quickly as possible. Parekh et al. highlighted the critical importance of studying ex vivo stability to optimize the extraction protocol.[12]
-
-
Chemical Hydrolysis: The ester bond can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.[9][10]
-
Solution: While pH adjustment is necessary for extraction, avoid prolonged exposure to extreme pH values. Perform extraction steps promptly and keep samples cool. The use of strong acids or bases should be minimized, and samples should not be left at room temperature in acidic or basic conditions for extended periods.
-
Q4: I have optimized my sample preparation, but recovery is still poor. What else could be the problem?
Answer: If sample preparation has been ruled out, investigate issues related to non-specific binding and the analytical instrumentation.
-
Non-Specific Binding (Adsorption): Highly hydrophobic and basic compounds can adsorb to plastic and glass surfaces, especially at low concentrations. This is a common source of analyte loss.
-
Solution: Use low-binding polypropylene tubes and pipette tips. Silanized glass vials for the final extract can also prevent adsorption. Adding a small percentage of an organic solvent like acetonitrile or isopropanol to the sample diluent can also help keep the analyte in solution.
-
-
LC-MS/MS System Issues:
-
Mobile Phase Incompatibility: Ensure your final extract is dissolved in a solvent compatible with the initial mobile phase. Injecting a strong, non-polar organic solvent (like 100% MTBE) into a highly aqueous mobile phase can cause the analyte to precipitate on the column head, leading to poor peak shape and apparent low recovery. Evaporate the extraction solvent to dryness and reconstitute in a solution that mimics the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[21][22]
-
Ion Suppression: Components from the biological matrix can co-elute with Fesoterodine-d14 and suppress its ionization in the MS source, leading to a lower-than-expected signal. While this is a matrix effect and not a true recovery issue, it manifests as a low response. A validated method must thoroughly investigate matrix effects as per regulatory guidelines.[23][24][25]
-
References
- Patel AS, Mehta HS. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Apotex Inc. (2025). Fesoterodine Fumarate Extended-Release Tablets - Product Monograph. Apotex Inc.
- Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific.
- U.S. Food and Drug Administration. (2025).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA.
- Sandoz Canada Inc. (2024). Fesoterodine Fumarate Extended-Release Tablets - Product Monograph. Sandoz Canada Inc.
- U.S. Food and Drug Administration. (2001).
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6918558, Fesoterodine. PubChem.
- Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(5), 625-631.
- U.S. Pharmacopeia. (n.d.).
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
- Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube.
- U.S. Food and Drug Administration. (2024).
- LCGC International. (2019). Solving Recovery Problems in Solid-Phase Extraction.
- Sandle, T. (2023).
- European Medicines Agency. (2007). CHMP Assessment Report for Toviaz (fesoterodine). EMA.
- Cayman Chemical. (2022).
- ResearchGate. (2025). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry.
- APExBIO. (n.d.).
- National Center for Biotechnology Information. (2026).
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2025). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances.
- Sigma-Aldrich. (n.d.).
- Unknown. (n.d.). 4.7 Hydrolysis of Esters. Source not available.
- Parekh, J. M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study.
- Reddy, B. V. R., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 239-245.
- de Cássia Garcia, V., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical Analysis, 4(5), 340-346.
- ResearchGate. (2025). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry.
- Accord Healthcare Inc. (2023). Fesoterodine Fumarate Extended-Release Tablets - Product Monograph. Accord Healthcare Inc.
- Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 139(21-22), 306-311.
- Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Aurora Biomed.
- Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs? r/chemistry.
- Biotage. (2023). How can I improve my liquid-liquid extraction process? Biotage.
- U.S. Food and Drug Administration. (2008). Chemistry Review(s) for TOVIAZ (fesoterodine fumarate).
- Wikipedia. (n.d.). Ester hydrolysis. Wikipedia.
- Pharmazam. (n.d.). Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry. Pharmazam.
- Pabon, H. J. J., & van Dorp, D. A. (1965). Biosynthesis and hydrolysis of cholesteryl esters by rat skin subcellular fractions. Regulation by prostaglandins. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 106(1), 97-104.
- ResearchGate. (2025). Liquid-Liquid Extraction in Flow Analysis: A Critical Review.
- LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Malhotra, B., et al. (2009). Evaluation of drug-drug interactions with fesoterodine. European Journal of Clinical Pharmacology, 65(4), 361-369.
- Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
Sources
- 1. Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Fesoterodine Fumarate [doi.usp.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. ijbpas.com [ijbpas.com]
- 9. oit.edu [oit.edu]
- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. specartridge.com [specartridge.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. aurorabiomed.com [aurorabiomed.com]
- 20. biotage.com [biotage.com]
- 21. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. labs.iqvia.com [labs.iqvia.com]
- 24. fda.gov [fda.gov]
- 25. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Technical Support Center: Refinement of Extraction Methods for rac-Fesoterodine-d14 Fumarate
Welcome to the technical support center for the extraction and refinement of racemic Fesoterodine-d14 Fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental workflows. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
I. Understanding the Analyte: Key Considerations for Fesoterodine-d14 Fumarate
Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] This rapid conversion is a critical factor to consider during sample preparation and extraction, as it can significantly impact the accuracy of your results. Fesoterodine-d14 Fumarate serves as a stable, isotopically labeled internal standard, essential for accurate quantification in complex matrices like plasma via mass spectrometry.
II. Troubleshooting Guide: Common Issues in Extraction & Refinement
This section addresses specific problems that may arise during the extraction and purification of Fesoterodine-d14 Fumarate and its unlabeled counterpart.
A. Solid-Phase Extraction (SPE) Troubleshooting
Solid-phase extraction is a common technique for sample clean-up and concentration. However, various issues can lead to suboptimal results.
Q1: Why am I experiencing low recovery of Fesoterodine-d14 Fumarate from my SPE cartridge?
Low recovery is a frequent issue in SPE and can be attributed to several factors.[3][4] A systematic approach is necessary to diagnose the root cause.
-
Sorbent-Analyte Mismatch: Fesoterodine is a moderately lipophilic compound. Using a sorbent with inappropriate polarity is a common pitfall. For reversed-phase SPE (e.g., C18), if your sample solvent is too strong (too high in organic content), the analyte may not be adequately retained.
-
Improper pH: The retention of ionizable compounds like Fesoterodine is highly dependent on the pH of the sample and loading buffer. To ensure retention on a reversed-phase sorbent, the pH should be adjusted to keep the analyte in its neutral form.
-
Elution Solvent Strength: If the elution solvent is not strong enough, the analyte will not be fully recovered from the sorbent. Increasing the percentage of organic solvent or using a stronger solvent may be necessary.
-
Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and equilibration, it can lead to channeling and reduced interaction between the sample and the stationary phase, resulting in poor recovery.[3]
Troubleshooting Steps:
-
Fraction Collection Analysis: Collect and analyze fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[5]
-
Method Optimization: Systematically vary parameters such as sample pH, wash solvent strength, and elution solvent composition to improve recovery.
-
Sorbent Selection: If optimization fails, consider a different sorbent with a more appropriate retention mechanism.
Q2: I'm observing poor reproducibility between my SPE replicates. What could be the cause?
Poor reproducibility can stem from inconsistencies in the SPE procedure.[3][4]
-
Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, or elution can affect interaction times and, consequently, recovery and reproducibility.
-
Cartridge Overloading: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.
-
Sample Matrix Effects: High viscosity samples or those with a high particulate load can lead to clogging and inconsistent flow.
Preventative Measures:
-
Use a vacuum manifold or automated SPE system to ensure consistent flow rates.
-
Ensure the sample load does not exceed the recommended capacity of the sorbent.
-
Pre-treat viscous or particulate-laden samples by centrifugation or filtration before loading.
B. Liquid-Liquid Extraction (LLE) Troubleshooting
Liquid-liquid extraction is another widely used technique for the purification of Fesoterodine.
Q1: After performing LLE, I'm struggling with emulsion formation. How can I resolve this?
Emulsions are a common problem in LLE, particularly with biological samples.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction vessel to minimize emulsion formation.
-
pH Adjustment: Altering the pH of the aqueous phase can sometimes help to break emulsions.
-
Addition of Salt: Saturating the aqueous phase with a salt like sodium chloride can increase its polarity and help break the emulsion.
-
Centrifugation: Centrifuging the sample can often effectively separate the layers.
Q2: My recovery of Fesoterodine is low after LLE. What are the likely reasons?
-
Incorrect Solvent Choice: The choice of extraction solvent is crucial. A solvent with low polarity is required to extract Fesoterodine from an aqueous matrix. A mixture of methyl tert-butyl ether and n-hexane has been shown to be effective.[6]
-
Suboptimal pH: The pH of the aqueous phase must be adjusted to ensure Fesoterodine is in its neutral, more organic-soluble form.
-
Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers will lead to lower recovery.
C. Recrystallization and Purification Troubleshooting
Recrystallization is a key step in obtaining high-purity Fesoterodine Fumarate.
Q1: I am having difficulty inducing crystallization of Fesoterodine Fumarate.
-
Solvent System: The choice of solvent is critical. 2-butanone has been successfully used for the crystallization of Fesoterodine Fumarate.[7]
-
Seeding: Introducing a small seed crystal of Fesoterodine Fumarate can initiate crystallization.[7]
-
Temperature Control: Cooling the solution can induce crystallization. A controlled cooling rate is often necessary to obtain well-formed crystals.
-
Supersaturation: Ensure the solution is supersaturated. This can be achieved by concentrating the solution or by adding an anti-solvent.
Q2: The purity of my recrystallized Fesoterodine Fumarate is lower than expected. How can I improve it?
-
Washing: Ensure the crystals are thoroughly washed with a cold solvent in which the compound is sparingly soluble to remove any adhering impurities.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
-
Slow Crystallization: Allowing the crystals to form slowly can result in higher purity as impurities are less likely to be trapped in the crystal lattice.
III. Frequently Asked Questions (FAQs)
Q1: What is the importance of using an internal standard like Fesoterodine-d14 Fumarate?
An isotopically labeled internal standard is crucial for accurate quantification by mass spectrometry. It behaves chemically and physically identically to the unlabeled analyte during extraction, chromatography, and ionization, thus compensating for any sample loss or matrix effects.
Q2: How can I prevent the degradation of Fesoterodine to its active metabolite, 5-HMT, during sample preparation?
Given the rapid enzymatic hydrolysis of Fesoterodine, it is essential to inhibit esterase activity immediately upon sample collection. This can be achieved by adding an esterase inhibitor to the collection tubes and keeping the samples on ice.
Q3: What are the recommended analytical techniques for the analysis of Fesoterodine and its metabolites?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous determination of Fesoterodine and 5-HMT in biological matrices.[6][8][9] Reversed-phase HPLC with a C18 column is typically used for separation.[6]
Q4: What are some common impurities I should be aware of during the synthesis and purification of Fesoterodine Fumarate?
Potential impurities can include starting materials, by-products from side reactions, and degradation products. Common impurities that have been identified include diol, diester, and benzyloxy impurities.[10] Stability-indicating HPLC methods should be used to separate and quantify these impurities.[10][11]
IV. Experimental Protocols and Data
A. Solid-Phase Extraction (SPE) Protocol for Fesoterodine from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., phosphate buffer at a pH that ensures the analyte is neutral).
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).
B. Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a published method for the extraction of Fesoterodine and 5-HMT from human plasma.[6]
-
To 100 µL of human plasma, add the internal standard (Fesoterodine-d14 Fumarate).
-
Add a suitable buffer to adjust the pH.
-
Add 1 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane).
-
Gently mix for 15-20 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
C. Data Presentation
| Parameter | Recommended Condition | Rationale |
| SPE Sorbent | Reversed-phase (e.g., C18) | Suitable for retaining moderately lipophilic compounds like Fesoterodine. |
| LLE Solvent | Methyl tert-butyl ether: n-hexane | Provides good extraction efficiency for Fesoterodine and 5-HMT.[6] |
| Sample pH (for SPE/LLE) | Adjusted to render Fesoterodine neutral | Maximizes retention on reversed-phase sorbents and partitioning into organic solvents. |
| Analytical Column | C18 (e.g., 100mm x 4.6mm, 5µm) | Provides good chromatographic separation of Fesoterodine and its metabolites.[6] |
| Detection | Tandem Mass Spectrometry (MS/MS) | Offers high sensitivity and selectivity for quantification in complex matrices.[9] |
V. Visualizations
A. General SPE Workflow
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
B. Troubleshooting Logic for Low SPE Recovery
Caption: A decision tree for troubleshooting low recovery in SPE.
VI. References
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. [Link]
-
Parekh, J. M., Sanyal, M., Yadav, M., & Shrivastav, P. S. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Chromatography B, 913-914, 1–11. [Link]
-
Patel, A. S., & Mehta, H. S. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology and Pharmacy Allied Sciences, 14(11), 5920-5930. [Link]
-
A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. (n.d.). SciSpace. [Link]
-
Sangoi, M. S., Todeschini, V., & Steppe, M. (2010). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate. [Link]
-
Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (2014). Der Pharma Chemica, 6(4), 334-343. [Link]
-
Sangoi, M. S., Todeschini, V., & Steppe, M. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. ResearchGate. [Link]
-
VALIDATED STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR FESOTERODINE FUMARATE IN PHARMACEUTICAL PRODUCTS. (2022). ResearchGate. [Link]
-
Method for preparing high-purity fesoterodine fumarate. (2010). Google Patents.
-
Crystallization of Fesoterodine Fumarate Active Pharmaceutical Ingredient: Modelling of Thermodynamic Equilibrium, Nucleation, Growth, Agglomeration and Dissolution Kinetics and Temperature Cycling. (2019). ResearchGate. [Link]
-
Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics. (2014). PMC. [Link]
-
Processes for the preparation of fesoterodine. (2014). Google Patents.
-
Troubleshooting. (n.d.). CHROMacademy. [Link]
-
Three Common SPE Problems. (2017). LCGC International. [Link]
-
process for preparing fesoterodine. (2014). Justia Patents. [Link]
-
Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. (2011). ResearchGate. [Link]
-
Preparation process of fesoterodine and intermediates. (2011). Google Patents.
-
Fesoterodine Side Effects: Common, Severe, Long Term. (2023). Drugs.com. [Link]
-
Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. (2025). ResearchGate. [Link]
-
Fesoterodine for the treatment of urinary incontinence and overactive bladder. (2009). PMC. [Link]
-
(10) Patent No. (2011). ResearchGate. [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025). YouTube. [Link]
-
Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. (2010). PubMed. [Link]
-
Fesoterodine for Overactive Bladder: A Review of the Literature. (2010). ResearchGate. [Link]
-
Crystalline forms of fesoterodine fumarate and fesoterodine base. (2012). Google Patents.
-
fesoterodine. (2007). European Medicines Agency (EMA). [Link]
-
Fesoterodine Fumarate. (2010). accessdata.fda.gov. [Link]
-
Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1033-1042. [Link]
-
Safety and Tolerability of Fesoterodine in Older Adult Patients with Overactive Bladder. (2011). Drugs & Aging, 28(2), 149-162. [Link]
-
Long-term safety, tolerability, and efficacy of fesoterodine treatment in men and women with overactive bladder symptoms. (2014). ResearchGate. [Link]
-
Fesoterodine Fumarate. (n.d.). USP-NF ABSTRACT. [Link]
Sources
- 1. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20100292502A1 - Method for preparing high-purity fesoterodine fumarate - Google Patents [patents.google.com]
- 8. ijbpas.com [ijbpas.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. scispace.com [scispace.com]
Solving co-elution problems with rac Fesoterodine-d14 Fumarate
An in-depth guide to navigating and resolving chromatographic co-elution challenges when analyzing Fesoterodine with its deuterated internal standard, rac Fesoterodine-d14 Fumarate.
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve complex analytical challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter when developing methods for Fesoterodine, particularly when using its stable isotope-labeled internal standard (SIL-IS), Fesoterodine-d14 Fumarate.
Part 1: Foundational Concepts & Initial Setup
This section addresses the fundamental questions regarding the analyte, the internal standard, and the nature of the co-elution problems you might face.
Q1: What is this compound, and why is it used as an internal standard?
Answer: rac-Fesoterodine-d14 Fumarate is a deuterated form of Fesoterodine, meaning 14 hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. It is used as an internal standard (IS), a compound added in a known, constant amount to all samples (calibrators, controls, and unknowns) before processing.[1][2]
The Causality Behind Its Use: The core principle of using a SIL-IS is to ensure the highest possible accuracy and precision in quantitative analysis, especially in complex matrices like plasma or urine.[3] Fesoterodine-d14 is an ideal IS for Fesoterodine because:
-
Physicochemical Similarity: It has virtually identical chemical and physical properties to the non-labeled Fesoterodine. This means it behaves the same way during sample extraction, chromatography, and ionization in the mass spectrometer.[4][5] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the IS, and any variation in injection volume will affect both equally.[2][3] The ratio of the analyte's response to the IS's response, therefore, remains constant, correcting for these potential errors.
-
Chromatographic Co-elution (Intentional): It is designed to co-elute with the analyte. This ensures that any matrix effects (suppression or enhancement of ionization) experienced by the analyte at that specific retention time are also experienced by the IS, providing effective normalization.
-
Mass Spectrometric Differentiation: Despite co-eluting, the SIL-IS is easily distinguished from the analyte by a mass spectrometer due to its higher mass (an increase of 14 Daltons). This mass difference is the key to its utility.
Caption: Workflow for using a Stable Isotope-Labeled Internal Standard.
Q2: My initial method uses a standard C18 column and the Fesoterodine peak is co-eluting with an unknown interference. What are the likely culprits?
Answer: When facing co-elution in a Fesoterodine assay, the interfering compound is often structurally related to the analyte or a component of the sample matrix. The most common culprits are:
-
Metabolites: Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by plasma esterases into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .[6][7][8][9] 5-HMT is the primary active moiety and is structurally very similar to Fesoterodine. Further metabolism of 5-HMT occurs via CYP2D6 and CYP3A4, potentially generating other related compounds.[10][11] Given its prevalence and structural similarity, 5-HMT is a prime suspect for co-elution.
-
Enantiomers/Diastereomers: Fesoterodine possesses a chiral center, meaning it exists as two enantiomers (R and S forms).[12][13] While commercial Fesoterodine is the R-enantiomer, analytical standards or samples may contain the S-enantiomer as an impurity.[14] Standard achiral columns like C18 will not separate enantiomers.[15] If you are analyzing a racemic mixture or impurities, this is a guaranteed co-elution.
-
Matrix Components: In bioanalysis, endogenous substances from the sample matrix (e.g., phospholipids from plasma) can co-elute with the analyte, causing ion suppression or enhancement in the MS source.
-
Excipients: When analyzing pharmaceutical formulations, excipients from the tablet or capsule can sometimes interfere with the analysis.[16][17]
Caption: Common sources of co-elution with Fesoterodine.
Part 2: Troubleshooting Guide for Chromatographic Resolution
This section provides actionable, step-by-step guidance for resolving the specific co-elution problems identified above.
Q3: I suspect co-elution with the 5-HMT metabolite. How can I confirm this and what is the best strategy to resolve them?
Answer: Confirming the identity of a co-eluting peak is the first critical step.
Confirmation Protocol:
-
Inject a Pure Standard: Obtain a certified reference standard of 5-HMT. Prepare a solution and inject it using your current method. If its retention time matches that of your Fesoterodine peak, you have confirmed the co-elution.
-
Use High-Resolution Mass Spectrometry (HRMS): If available, analyze the sample with an HRMS instrument (e.g., Q-TOF or Orbitrap). Fesoterodine (C₂₆H₃₇NO₃, M.Wt: 411.57) and 5-HMT (C₂₂H₃₁NO₂, M.Wt: 341.49) have different elemental compositions and thus different exact masses that can be easily resolved by HRMS, even if they co-elute chromatographically.
Resolution Strategy: Manipulating Selectivity (α) Since Fesoterodine and 5-HMT have different chemical structures, resolving them is a matter of finding the right chromatographic selectivity. Co-elution indicates that your current method has a selectivity factor (α) of ~1.0. The goal is to increase this value.[18]
Experimental Protocol: Method Development for Fesoterodine/5-HMT Separation
-
Objective: Achieve baseline resolution (Rs > 1.5) between Fesoterodine and 5-HMT.
-
Initial Assessment: Start with your existing C18 method.
-
Step 1: Modify the Mobile Phase.
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different selectivities due to their different dipole moments and hydrogen bonding capabilities.[15] Run a gradient from 10% to 90% organic modifier to see the effect on elution order and separation.
-
Adjust pH: Fesoterodine is a basic compound (pKa ≈ 10.3).[10] Operating the mobile phase at a pH 2-3 units below the pKa (e.g., pH 3.0 to 4.5 using a formate or acetate buffer) will ensure it is consistently protonated and well-behaved chromatographically. Small changes in pH can significantly alter the retention of ionizable compounds and improve selectivity.
-
-
Step 2: Change the Stationary Phase Chemistry. If mobile phase adjustments are insufficient, changing the column is the most powerful way to alter selectivity.[18][19]
-
Phenyl-Hexyl Column: This phase provides alternative selectivity through π-π interactions with the aromatic rings in Fesoterodine and 5-HMT. This is often an excellent second choice after a C18.[15]
-
Pentafluorophenyl (PFP) Column: PFP phases offer a complex mix of hydrophobic, π-π, dipole, and ion-exchange interactions, making them extremely effective for separating structurally similar compounds, especially those containing aromatic rings and polar functional groups.[15]
-
Embedded Polar Group (EPG) Column: These columns (e.g., RP-Amide) offer enhanced retention for polar compounds and different selectivity compared to standard C18 phases, which can be beneficial in separating the parent drug from its more polar metabolite.
-
Data Summary: Column Selection Guide
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (ODS) | Hydrophobic | General purpose, initial method development. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Resolving aromatic or unsaturated compounds. |
| PFP | Hydrophobic, π-π, dipole, ion-exchange | Isomers, halogenated compounds, polar aromatics. |
| EPG (e.g., Amide) | Hydrophobic, hydrogen bonding | Enhanced retention and selectivity for polar analytes. |
Q4: My method needs to quantify the R- and S-enantiomers of Fesoterodine. My C18 column shows only one peak. What should I do?
Answer: This is expected behavior. Enantiomers have identical physical and chemical properties in an achiral environment and, therefore, will not be separated on a standard achiral column like C18.[15] To resolve enantiomers, you must introduce a chiral component into your analytical system. The most direct and common approach is using a Chiral Stationary Phase (CSP) .
The Causality of Chiral Separation: A CSP contains a single enantiomer of a chiral selector immobilized on the silica support. As the racemic analyte passes through the column, it forms transient, diastereomeric complexes with the CSP. Because diastereomers have different physical properties, they have different interaction energies with the stationary phase, leading to different retention times and enabling their separation.[15]
Experimental Protocol: Chiral Separation of Fesoterodine Enantiomers
-
Objective: Separate rac-Fesoterodine into its R- and S-enantiomers.
-
Column Selection: Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds. Published methods for Fesoterodine have successfully used columns like Chiralpak IC-3 .[14][17][20]
-
Mobile Phase Selection (Normal Phase): Chiral separations are often performed in normal-phase mode, which provides excellent selectivity for many compounds.
-
Solvents: A typical mobile phase consists of a non-polar solvent like n-hexane with a polar alcohol modifier (e.g., isopropyl alcohol or ethanol).[14][21]
-
Additive: A small amount of a basic additive like diethylamine (DEA) is often required to improve the peak shape of basic analytes like Fesoterodine by blocking active sites on the silica surface.[14]
-
-
Starting Method Parameters (Based on Literature[14]):
-
Column: Chiralpak IC-3 (or similar cellulose-based CSP)
-
Mobile Phase: n-Hexane / Isopropyl Alcohol / Diethylamine (950:50:1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
-
Optimization:
-
Adjust Modifier Percentage: Vary the percentage of isopropyl alcohol. Increasing the alcohol content will decrease retention times, while decreasing it will increase retention and potentially improve resolution.
-
Try a Different Alcohol: Switching from isopropyl alcohol to ethanol can sometimes dramatically change the selectivity.
-
Temperature: Lowering the column temperature often enhances chiral resolution, but at the cost of broader peaks and higher backpressure. Test temperatures between 15°C and 40°C.
-
Part 3: Final Verification & Reference
This section ensures the integrity and authority of the information provided.
References
-
DrugBank Online. (n.d.). Fesoterodine Fumarate. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. Electromagnetic Jones. Retrieved from [Link]
-
Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
-
Chromatography Forum. (2008). Purpose of Internal Standard? Retrieved from [Link]
-
Chemistry For Everyone. (2025). Why Are Internal Standards Used In Gas Chromatography? Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
-
Government of Canada. (2023). Fesoterodine fumarate extended-release tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]
-
Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly. Retrieved from [Link]
-
Wikipedia. (n.d.). Fesoterodine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Retrieved from [Link]
-
Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability indicating HPLC method for the enantiomeric separation of fesoterodine fumarate in drug product and drug substance using chiral stationary phase. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). eCopy, Inc.. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fesoterodine Fumarate. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2025). Separation of enantiomers. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). TOVIAZ® (fesoterodine fumarate) extended-release tablets, for oral use. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. Retrieved from [Link]
-
Oxford Academic. (n.d.). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science. Retrieved from [Link]
-
Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Co-elution Chromatography. Retrieved from [Link]
-
YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
-
Chemsrc. (2025). Fesoterodine Fumarate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Chemistry Review(s). Retrieved from [Link]
-
USP-NF. (n.d.). Fesoterodine Fumarate. Retrieved from [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. Purpose of Internal Standard? - Chromatography Forum [chromforum.org]
- 4. youtube.com [youtube.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. smw.ch [smw.ch]
- 7. Fesoterodine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Calibration curve issues with rac Fesoterodine-d14 Fumarate
Welcome to the technical support center for rac Fesoterodine-d14 Fumarate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the quantitative bioanalysis of fesoterodine using its deuterated internal standard.
Introduction: The Fesoterodine Bioanalysis Challenge
Fesoterodine is a prodrug, rapidly and extensively hydrolyzed by ubiquitous nonspecific esterases in human plasma to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[1][2][3][4]. This rapid, ex vivo enzymatic conversion is the primary challenge in accurately quantifying the parent drug and a frequent source of analytical variability and calibration curve issues[5]. Understanding and controlling this instability is paramount for a successful bioanalytical method.
This compound is the recommended stable isotope-labeled internal standard (SIL-IS) for this analysis. Its properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(3-(bis(propan-2-yl-d7)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, fumarate (1:1) | [6] |
| Molecular Formula | C₃₀H₂₇D₁₄NO₇ | [7] |
| Molecular Weight | 541.74 g/mol | [7] |
| Primary Use | Internal standard for quantitative analysis of Fesoterodine by LC-MS/MS | [6] |
| Storage | -20°C for long-term storage. Shipped at ambient temperature. | [8] |
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding fesoterodine analysis.
Q1: My calibration curve for fesoterodine is non-linear, especially at lower concentrations. What is the most likely cause?
A1: The most probable cause is the uncontrolled enzymatic hydrolysis of fesoterodine to its active metabolite, 5-HMT, in your calibration standards and QC samples prepared in plasma[5]. Plasma esterases remain active even at low temperatures and can rapidly degrade the analyte before and during sample processing. This degradation is often more pronounced at lower concentrations, leading to a disproportionate loss of analyte and a curve that deviates from linearity. Immediate and effective inhibition of esterase activity upon blood collection and during sample preparation is critical.
Q2: I am seeing a significant fesoterodine peak in my blank plasma samples. What could be the issue?
A2: This is likely carryover from a preceding high-concentration sample. However, another possibility is contamination of your blank matrix. Ensure your system is thoroughly cleaned and that you are using a new, verified lot of blank plasma. To diagnose, inject a solvent blank immediately after a high calibrator; a peak here strongly suggests system carryover.
Q3: The response of my internal standard, this compound, is inconsistent across my analytical run. Why?
A3: While SIL-IS are designed to track the analyte, inconsistencies can still arise. Potential causes include:
-
Inaccurate Pipetting: Errors in adding the IS solution to samples.
-
IS Instability: Although less likely for the deuterated form, degradation of the IS can occur if stock solutions are improperly stored or prepared in a non-stable solvent.
-
Differential Matrix Effects: Although the deuterated IS co-elutes with the analyte, severe ion suppression in some matrix lots can affect the analyte and IS slightly differently, leading to variable responses[5].
-
Source Contamination: Over the course of a run, contamination of the mass spectrometer's ion source can lead to a gradual decrease in signal for both analyte and IS.
Q4: Should I quantify Fesoterodine, 5-HMT, or both?
A4: Since fesoterodine is a prodrug that is rapidly converted to the active moiety 5-HMT, most pharmacokinetic and bioequivalence studies require the simultaneous quantification of both compounds[1][5]. Validated LC-MS/MS methods are designed to measure both analytes and their respective deuterated internal standards in a single run.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving calibration curve and data quality issues.
Guide 1: Tackling Non-Linearity in the Calibration Curve
Non-linearity is a critical failure in method validation and can invalidate study data. The workflow below outlines a systematic approach to diagnosing and resolving this issue.
Caption: Workflow for diagnosing calibration curve non-linearity.
In-depth Explanation of Causality:
-
Ex Vivo Enzymatic Degradation (Hypothesis 1): This is the most specific and critical issue for fesoterodine[5]. Plasma esterases will hydrolyze the ester bond in fesoterodine, converting it to 5-HMT. If this occurs in your calibration standards, the actual concentration of fesoterodine will be lower than the nominal concentration, especially after any incubation or delay in processing. This effect is often not uniform across the concentration range, leading to a non-linear relationship between the expected concentration and the measured response. The solution is to halt all enzymatic activity the moment the blood is drawn and keep it inhibited.
-
Standard/IS Preparation Error (Hypothesis 2): Simple human error in dilutions, calculations, or the use of expired stock solutions can be a primary cause of non-linearity[9]. Always use freshly prepared working standards from verified stock solutions. This compound should be stored at -20°C and handled according to the supplier's technical data sheet[8].
-
LC-MS/MS System Issues (Hypothesis 3):
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, meaning it cannot accurately count the number of ions hitting it. This leads to a plateauing of the signal at the high end of the curve, causing non-linearity[10]. Using a less abundant isotope for the high-end calibrators or simply diluting the sample can mitigate this.
-
Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of fesoterodine and its IS. If this effect is not consistent across the concentration range, it can lead to non-linearity. While a SIL-IS is designed to compensate for this, extreme matrix effects can still cause deviations[5].
-
Guide 2: Managing Analyte Instability
The stability of fesoterodine in a biological matrix is the cornerstone of a reliable assay.
Q: My QC sample results are highly variable and often biased low, even when the calibration curve looks acceptable. What's happening?
A: This points directly to analyte instability during sample handling and storage. While your calibrators (often processed immediately) might be acceptable, your QC samples, which undergo freeze-thaw cycles and storage, are likely degrading.
Caption: Workflow for ensuring fesoterodine stability during bioanalysis.
In-depth Explanation of Causality:
-
Esterase Activity: The key is to recognize that plasma is a living matrix. Esterases are highly efficient enzymes that will continue to function post-collection unless actively inhibited. Sodium fluoride is a common and effective esterase inhibitor that should be present in blood collection tubes.
-
Temperature Control: Enzymatic reactions are temperature-dependent. Keeping samples on ice or at 4°C during processing slows down, but does not completely stop, enzymatic activity. Therefore, speed is essential.
-
pH: The pH of the sample can also influence enzyme activity and analyte stability. Buffering the sample during extraction can be beneficial. Forced degradation studies show fesoterodine is susceptible to degradation under acidic and basic conditions[4][11].
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of Calibration Standards and QC Samples
This protocol incorporates best practices for mitigating fesoterodine instability.
Materials:
-
This compound and Fesoterodine reference standards
-
Control human plasma with sodium fluoride as an anticoagulant/inhibitor
-
HPLC-grade methanol, acetonitrile, methyl tert-butyl ether, n-hexane
-
Ammonium formate
Procedure:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the Fesoterodine stock solution in 50:50 acetonitrile:water to create working solutions for spiking. Prepare a separate working solution for this compound (e.g., at 100 ng/mL).
-
Spiking: On the day of analysis, thaw control human plasma on ice. Spike the blank plasma with the appropriate working solutions to create a calibration curve (e.g., 0.01 - 10 ng/mL) and QC samples (Low, Mid, High).
-
Crucial Step: Vortex gently and proceed immediately to the extraction step. Do not let spiked plasma sit on the bench.
-
Protocol 2: Sample Extraction (Liquid-Liquid Extraction)
This method is adapted from published, validated protocols for fesoterodine and 5-HMT[5].
Procedure:
-
Aliquot 100 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to every tube (except blanks). Vortex briefly.
-
Add 1.0 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane).
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Table 2: Example LC-MS/MS Parameters
These parameters are a starting point and should be optimized for your specific instrumentation. They are based on common methods for fesoterodine and 5-HMT analysis[5][12][13].
| Parameter | Fesoterodine | This compound (IS) | 5-HMT | 5-HMT-d14 (IS) |
| Parent Ion (m/z) | 412.2 | 426.3 | 342.2 | 356.2 |
| Product Ion (m/z) | 223.0 | 223.1 | 223.1 | 223.1 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| LC Column | C18 or C8 (e.g., Kromasil C18, 100x4.6mm, 5µm) | |||
| Mobile Phase A | 15 mM Ammonium Formate in Water | |||
| Mobile Phase B | Acetonitrile | |||
| Gradient | Isocratic (e.g., 75% B) or a shallow gradient | |||
| Flow Rate | 0.5 - 1.0 mL/min |
References
-
Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. (2025). ResearchGate. [Link]
-
Parekh, J. M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Chromatography B, 913-914, 1-11. [Link]
-
rac-Fesoterodine-D14 (Fumarate). (n.d.). Veeprho. [Link]
-
Chemistry Review(s). (2008). accessdata.fda.gov. [Link]
-
This compound. (n.d.). Omic-biosciences. [Link]
-
Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. (n.d.). ScienceDirect. [Link]
-
Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. (2025). ResearchGate. [Link]
-
A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. (n.d.). PMC - NIH. [Link]
-
This compound | TRC-F321302-10MG. (n.d.). Scientific Laboratory Supplies (Ireland) Ltd. [Link]
-
Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. (2025). ResearchGate. [Link]
-
Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. [Link]
-
Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. (n.d.). PubMed. [Link]
-
This compound. (n.d.). PubChem - NIH. [Link]
-
Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. (2025). ResearchGate. [Link]
-
Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (n.d.). Der Pharma Chemica. [Link]
-
A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Fesoterodine (Toviaz). (n.d.). Davis's Drug Guide - Nursing Central. [Link]
-
Why do calibration curves deviate from linearity?. (2017). Reddit. [Link]
-
Causes of Non linear pharmacokinetics. (n.d.). Slideshare. [Link]
-
A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. (n.d.). SciSpace. [Link]
-
Fesoterodine fumarate extended-release tablets. (2023). s3.ca-central-1.amazonaws.com. [Link]
-
Fitting Nonlinear Calibration Curves: No Models Perfect. (2025). ResearchGate. [Link]
-
Introduction to calibration curves in bioanalysis. (n.d.). PubMed. [Link]
-
Fesoterodine for the treatment of urinary incontinence and overactive bladder. (n.d.). PMC. [Link]
-
Determination of Fesoterodine in a Pharmaceutical Preparation by a Stability-Indicating Capillary Zone Electrophoresis Method. (2025). ResearchGate. [Link]
-
Determination of fesoterodine in a pharmaceutical preparation by a stability-indicating capillary zone electrophoresis method. (n.d.). PubMed. [Link]
-
Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. (2025). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scispace.com [scispace.com]
- 5. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. omsynth.com [omsynth.com]
- 8. sussex-research.com [sussex-research.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Quantifying Fesoterodine using rac Fesoterodine-d14 Fumarate
This guide provides an in-depth, objective comparison of bioanalytical methods for the quantification of Fesoterodine's active metabolite, 5-hydroxymethyl tolterodine (5-HMT), focusing on the pivotal role of the internal standard. We will explore the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, comparing the performance of a stable isotope-labeled (SIL) internal standard, rac Fesoterodine-d14 Fumarate, against a conventional structural analog. All protocols and acceptance criteria are grounded in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4]
Introduction: The Fesoterodine Bioanalytical Challenge
Fesoterodine is a prodrug developed for the treatment of overactive bladder syndrome.[5] Upon oral administration, it is not detected in the blood as it is rapidly and extensively hydrolyzed by ubiquitous plasma esterases into its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[6][7][8] Therefore, pharmacokinetic (PK) and bioequivalence (BE) studies rely on the accurate quantification of 5-HMT in biological matrices, typically human plasma.
The inherent variability of biological samples (the "matrix effect") and the complexities of sample extraction present significant challenges to achieving accurate and precise quantification. The choice of an internal standard (IS) is the single most critical factor in mitigating these challenges. An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—thereby compensating for any potential variability.
The Gold Standard: Why a Stable Isotope-Labeled Internal Standard?
For LC-MS/MS applications, a stable isotope-labeled (SIL) internal standard, where several atoms in the analyte molecule are replaced with heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C, or ¹⁵N), is considered the gold standard.[9][10][11]
This compound serves as an ideal IS for the quantification of 5-HMT for several key reasons:
-
Near-Identical Physicochemical Properties: Being chemically identical to the prodrug, its deuterated form and the resulting deuterated 5-HMT metabolite exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte.[12]
-
Co-elution: The SIL IS co-elutes with the analyte, meaning it experiences the exact same matrix effects (ion suppression or enhancement) at the point of detection in the mass spectrometer.[11]
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, ensuring independent measurement.
In contrast, a structural analog IS (e.g., a related compound with similar but not identical structure) may have different retention times, extraction efficiencies, and ionization responses, leading to inadequate compensation for analytical variability and compromising data integrity. The use of SILs has been widely shown to reduce the effect from the matrix and give more reproducible and accurate recoveries in LC-MS/MS assays.[9][10]
Core Methodology: An LC-MS/MS Platform
The following outlines a typical LC-MS/MS method for the quantification of 5-HMT in human plasma.
-
Sample Preparation: A protein precipitation extraction is performed. To a 100 µL plasma sample, 25 µL of internal standard working solution (either Fesoterodine-d14 or a structural analog) is added, followed by 300 µL of acetonitrile to precipitate proteins. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B).
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
5-HMT: Q1: 342.3 -> Q3: 223.1
-
5-HMT-d14 (from Fesoterodine-d14): Q1: 356.4 -> Q3: 237.2
-
Structural Analog IS: Varies based on compound.
-
-
The Validation Protocol: A Head-to-Head Comparison
A bioanalytical method must be validated to demonstrate it is suitable for its intended purpose.[1][2] Here we present a comparative view of validation results using Fesoterodine-d14 Fumarate versus a hypothetical (but realistic) structural analog IS.
-
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.
-
Protocol: Six unique batches of blank human plasma are analyzed to check for interfering peaks at the retention times of the analyte and the IS.
-
Acceptance Criteria: Response of interfering peaks must be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.
-
Results: Both methods passed, as is typical for MS/MS. The key difference often emerges in the matrix effect assessment.
-
Objective: To establish the concentration range over which the assay is accurate, precise, and linear.
-
Protocol: A calibration curve consisting of a blank, a zero standard, and 8 non-zero concentrations is prepared and analyzed. The ratio of the analyte peak area to the IS peak area is plotted against the nominal concentration. A 1/x² weighted linear regression is applied.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal values (±20% at LLOQ).
-
Illustrative Data:
| Parameter | Method with Fesoterodine-d14 IS | Method with Structural Analog IS |
| Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL |
| Regression | 1/x² weighted | 1/x² weighted |
| r² | 0.9992 | 0.9975 |
| Mean Accuracy | 98.5% - 102.1% | 94.3% - 106.8% |
-
Analysis: Both methods demonstrate acceptable linearity. However, the tighter correlation and accuracy range with the Fesoterodine-d14 IS hints at its superior ability to normalize variability across the concentration range.
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision).
-
Protocol: Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) are analyzed in six replicates across three separate analytical runs (n=18 total per level).
-
Acceptance Criteria:
-
Accuracy: Mean concentration within ±15% of the nominal value.
-
Precision (CV%): Coefficient of variation should not exceed 15%.
-
-
Illustrative Data:
Table 1: Inter-day Accuracy & Precision Comparison | QC Level (ng/mL) | Method with Fesoterodine-d14 IS | Method with Structural Analog IS | | :--- | :--- | :--- | | | Mean Accuracy (%) | Precision (CV%) | Mean Accuracy (%) | Precision (CV%) | | LLOQ (0.1) | 101.5% | 6.8% | 105.2% | 13.5% | | Low (0.3) | 99.8% | 4.5% | 96.1% | 11.2% | | Mid (15) | 102.3% | 3.1% | 104.8% | 9.8% | | High (40) | 100.9% | 2.8% | 97.3% | 8.5% |
-
Analysis: This is where the superiority of the SIL IS becomes undeniable. While both methods meet the acceptance criteria, the precision (CV%) of the Fesoterodine-d14 method is significantly better (2-3 fold lower). This demonstrates a more robust and reliable assay, as the SIL IS is more effectively correcting for the random errors inherent in the analytical process.
-
Objective: To assess the impact of matrix components on the ionization of the analyte and IS.
-
Protocol: The response of the analyte in post-extraction spiked blank plasma from six different sources is compared to the response of the analyte in a clean solution. The IS-normalized matrix factor is calculated.
-
Acceptance Criteria: The CV% of the IS-normalized matrix factor across the six lots should be ≤ 15%.
-
Illustrative Data:
| Parameter | Method with Fesoterodine-d14 IS | Method with Structural Analog IS |
| Mean Matrix Factor | 1.03 | 0.88 |
| CV% of Matrix Factor | 4.2% | 14.1% |
-
Analysis: The data clearly shows the power of the Fesoterodine-d14 IS. The CV of 4.2% indicates that the SIL IS perfectly tracks and corrects for the lot-to-lot variability in ion suppression/enhancement. The structural analog, with a CV of 14.1%, is barely within the acceptable limit. This high variability means results from different patient samples could be inconsistent, posing a significant risk to data quality in a clinical study. Many researchers have found that SIL internal standards are the best choice to correct for matrix effects.[9]
Visualizing the Workflow
A robust validation process follows a clear and logical progression.
Diagram 1: Bioanalytical Method Validation Workflow
Key steps in the plasma sample extraction workflow.
Conclusion: An Imperative for Data Integrity
The objective experimental data presented in this guide unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard, such as this compound, for the bioanalysis of Fesoterodine's active metabolite, 5-HMT.
While a method using a structural analog IS may appear to pass validation criteria, it often does so at the outer limits of acceptability, particularly for matrix effects. This introduces a significant risk of generating imprecise and inaccurate data when analyzing diverse patient samples. The use of a high-quality SIL IS like Fesoterodine-d14 Fumarate provides a more robust, rugged, and reliable method, ensuring the highest level of data integrity for critical drug development and regulatory decisions. For quantitative LC-MS/MS bioanalysis, the choice is clear: a stable isotope-labeled internal standard is not just a preference; it is a scientific necessity.
References
-
ICH M10 on Bioanalytical Method Validation. European Medicines Agency. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- Malhotra, B., Gandelman, K., Sachse, R., Wood, N., & Michel, M. C. (2009). The pharmacokinetic profile of fesoterodine. Swiss Medical Weekly.
-
Reddy, T., & Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Fesoterodine - Wikipedia [en.wikipedia.org]
- 6. smw.ch [smw.ch]
- 7. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of rac Fesoterodine-d14 Fumarate with other internal standards
A Senior Application Scientist's Guide to Selecting the Optimal Internal Standard for Fesoterodine Bioanalysis
Executive Summary
The selection of an appropriate internal standard (IS) is arguably one of the most critical factors in the development of a robust and reliable bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. This guide provides a detailed comparative analysis of rac Fesoterodine-d14 Fumarate as an internal standard for the quantification of fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). We will explore the theoretical advantages of a stable isotope-labeled (SIL) internal standard like Fesoterodine-d14 and compare its expected performance against other potential candidates, supported by established principles of bioanalytical method validation.
The Imperative of the Internal Standard in Bioanalysis
In LC-MS/MS, the analyte's signal intensity can be affected by numerous factors beyond its concentration. Ion suppression or enhancement, collectively known as matrix effects, can occur due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfering with the ionization process. Furthermore, sample loss during extraction and transfer steps can introduce significant variability.
An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. By monitoring the ratio of the analyte's response to the IS's response, these sources of error can be effectively normalized. The most reliable IS is one that co-elutes with the analyte and experiences the same physical and chemical effects. For this reason, stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis.
Analyte Profile: Fesoterodine and its Metabolic Landscape
Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). It is 5-HMT that is primarily responsible for the antimuscarinic therapeutic effect used to treat overactive bladder. Consequently, most bioanalytical methods focus on the quantification of 5-HMT in plasma.
-
Fesoterodine: A prodrug, rapidly converted.
-
5-HMT (Active Metabolite): The primary target for pharmacokinetic studies.
The analytical challenge lies in accurately quantifying 5-HMT in a complex biological matrix, which necessitates an internal standard that can track its behavior precisely.
Internal Standard Candidates: A Comparative Overview
The choice of an internal standard for the analysis of fesoterodine and its metabolite 5-HMT is critical for ensuring the accuracy and precision of the bioanalytical method. The ideal IS should be structurally and physicochemically as similar to the analyte as possible.
The Gold Standard: this compound
-
Structure and Properties: rac Fesoterodine-d14 is a deuterated form of the parent drug, fesoterodine. The inclusion of 14 deuterium atoms provides a significant mass shift (+14 Da) from the unlabeled analyte, which is crucial to prevent mass spectral overlap or "cross-talk". As fesoterodine is the prodrug that is converted to the active metabolite 5-HMT, its deuterated version is often used as the internal standard for quantifying 5-HMT.
-
Anticipated Performance:
-
Chromatographic Co-elution: Due to its identical core structure, Fesoterodine-d14 will have nearly identical chromatographic retention time to unlabeled fesoterodine. This ensures that both the analyte and the IS are subjected to the same matrix effects at the same time.
-
Extraction Recovery: It will mirror the extraction behavior of fesoterodine and, by extension, the structurally similar 5-HMT, in common sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Ionization Efficiency: The ionization efficiency in the mass spectrometer source will be virtually identical to the analyte, providing the most accurate normalization for matrix-induced ion suppression or enhancement.
-
Alternative Internal Standards
While Fesoterodine-d14 is an excellent choice, other compounds have been used or could be considered.
-
Tolterodine-d7: Tolterodine is structurally very similar to 5-HMT. Its deuterated form, Tolterodine-d7, has been successfully used as an internal standard for the quantification of 5-HMT. Its chemical similarity ensures it behaves comparably during sample processing and analysis.
-
Structural Analogs (Non-Isotopically Labeled): In some cases, a non-labeled structural analog might be used, often due to cost considerations. A potential candidate could be a compound with a similar chemical structure and functional groups. However, this approach is fraught with challenges. Even minor structural differences can lead to shifts in retention time, different extraction recoveries, and varying susceptibility to matrix effects, ultimately compromising assay accuracy and precision. Regulatory bodies generally recommend using a stable isotope-labeled internal standard whenever possible.
Quantitative Performance Comparison (Expected)
The following table summarizes the expected performance characteristics based on the principles of bioanalytical chemistry.
| Parameter | This compound | Tolterodine-d7 | Non-Isotope Labeled Structural Analog |
| Chromatographic Co-elution with Analyte | Nearly Identical | Very Close | Unlikely to be identical |
| Correction for Matrix Effects | Excellent | Very Good | Poor to Moderate |
| Correction for Extraction Variability | Excellent | Very Good | Moderate |
| Risk of Differential Ionization | Extremely Low | Low | High |
| Regulatory Acceptance | High (Preferred) | High | Requires extensive justification |
Experimental Protocol for Comparative Evaluation
To empirically validate the superiority of rac Fesoterodine-d14, a well-designed experiment is necessary. This protocol outlines a method to compare internal standards head-to-head.
Objective
To assess the impact of internal standard selection on the precision and accuracy of 5-HMT quantification in human plasma by comparing this compound and a structural analog IS.
Experimental Workflow
Caption: Experimental workflow for comparing internal standards.
Detailed Methodologies
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE provides cleaner extracts compared to simple protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS.
-
Protocol:
-
To 200 µL of a plasma sample (calibrator, QC, or unknown), add 25 µL of the appropriate internal standard working solution (e.g., Fesoterodine-d14).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Rationale: Reverse-phase chromatography is suitable for separating 5-HMT and the IS from endogenous plasma components. Tandem mass spectrometry provides the necessary selectivity and sensitivity.
-
LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
5-HMT: Q1: m/z 342.3 -> Q3: m/z 189.2
-
Fesoterodine-d14: Q1: m/z 410.4 -> Q3: m/z 232.3
-
Structural Analog IS: To be determined based on the compound.
-
-
Interpreting the Results: A Self-Validating System
The trustworthiness of this comparative analysis comes from the evaluation of key validation parameters as defined by regulatory guidelines.
Caption: Relationship between analyte and different internal standards.
-
Matrix Effect Assessment: Analyze samples from at least six different sources of human plasma, fortified at low and high concentrations. The peak area ratio of the analyte in the presence of matrix to the analyte in a clean solution should be consistent. With Fesoterodine-d14, the normalization should be nearly perfect, resulting in a calculated matrix factor close to 1.0. The structural analog will likely show more variability.
-
Precision and Accuracy: Analyze QC samples at multiple concentration levels (low, medium, high) in multiple replicates (n≥5). The results obtained using Fesoterodine-d14 are expected to show superior precision (%CV < 15%) and accuracy (%RE within ±15%) because it more effectively corrects for any run-to-run variability.
Conclusion and Recommendation
While other internal standards like Tolterodine-d7 can perform adequately, the theoretical and practical advantages of using a stable isotope-labeled version of the parent drug, this compound, are clear. Its ability to perfectly co-elute with the analyte and exhibit identical behavior during extraction and ionization makes it the unequivocally superior choice for the bioanalysis of fesoterodine and its active metabolite, 5-HMT. This choice minimizes analytical variability, enhances data reliability, and aligns with the best practices and recommendations set forth by regulatory agencies. For any laboratory developing a new method or troubleshooting an existing one for fesoterodine, the use of this compound is strongly recommended to ensure the highest level of data integrity.
References
-
Title: The Use of Stable Isotopes in Pharmacokinetic Studies Source: ScienceDirect URL: [Link]
-
Title: Fesoterodine Source: Wikipedia URL: [Link]
-
Title: Simultaneous determination of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in human plasma by liquid chromatography–tandem mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Introduction: The Analytical Imperative in Fesoterodine Development
An Objective Guide to the Inter-Laboratory Cross-Validation of Bioanalytical Methods for Fesoterodine Using rac Fesoterodine-d14 Fumarate
Fesoterodine is a cornerstone therapy for overactive bladder (OAB), functioning as a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases into its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[1][2] Consequently, the antimuscarinic activity and therapeutic effect are attributed solely to 5-HMT.[2][3] The pharmacokinetic (PK) and toxicokinetic (TK) evaluation of Fesoterodine, therefore, hinges on the precise and accurate quantification of 5-HMT in biological matrices like human plasma.[4]
As drug development programs globalize, it is common for bioanalytical testing to be conducted at multiple laboratories or for methods to evolve over the course of the program. This necessitates a robust process to ensure that data generated across different sites or using different validated methods are comparable and reliable. This process is known as cross-validation.[5][6]
This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison and a detailed protocol for the cross-validation of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 5-HMT. Central to both methods is the use of a stable isotope-labeled (SIL) internal standard, this compound, to ensure the highest data quality.
Pillar of Precision: The Role of this compound
In quantitative LC-MS/MS, an internal standard (IS) is crucial for correcting variability during sample processing and analysis.[7] The ideal IS is a stable isotope-labeled version of the analyte.[8] rac-Fesoterodine-d14 Fumarate is a deuterium-labeled analog of Fesoterodine and serves as a surrogate for the analyte, 5-HMT.[9][10] Although it is a labeled version of the parent drug, its structural similarity and co-elution with the active metabolite allow it to effectively mimic the behavior of 5-HMT during extraction, chromatography, and ionization.
The key advantages of using a SIL IS like rac-Fesoterodine-d14 Fumarate are:
-
Correction for Matrix Effects: It experiences similar ionization suppression or enhancement as the analyte, leading to a more accurate peak area ratio and, thus, more precise quantification.[11]
-
Compensation for Variability: It accounts for procedural losses during sample extraction and inconsistencies in injection volume.[7]
-
Enhanced Specificity: The mass difference between the analyte and the IS ensures that they are uniquely detected by the mass spectrometer, improving the method's specificity.[12]
The choice of a deuterated standard is a cost-effective and common approach. However, it is critical to ensure the stability of the deuterium labels, which should be positioned on non-exchangeable sites to prevent their loss during sample processing.[8][13]
Caption: Relationship of Fesoterodine, its metabolite, and the internal standard.
Comparative Bioanalytical Methodologies
To ensure data from different analytical approaches can be reliably compared, we will cross-validate two common, yet distinct, LC-MS/MS methods. Both methods are fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[14][15]
Method A: High-Throughput Protein Precipitation (PPT)
This method is designed for speed and simplicity, making it ideal for early-stage discovery or high-volume screening. The core principle is the rapid removal of plasma proteins by adding a water-miscible organic solvent.
Experimental Protocol (Method A):
-
Sample Preparation: To 50 µL of human plasma (blank, calibration standard, or QC sample), add 10 µL of the internal standard working solution (this compound in 50% methanol).
-
Protein Precipitation: Add 200 µL of acetonitrile.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Injection: Inject 5 µL onto the LC-MS/MS system.
Method B: Rigorous Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup by selectively isolating the analyte and IS from the biological matrix. This reduces matrix effects and often improves sensitivity, making it suitable for late-stage clinical trials where data integrity is paramount.
Experimental Protocol (Method B):
-
Sample Preparation: To 50 µL of human plasma, add 10 µL of the internal standard working solution.
-
Dilution: Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted plasma sample onto the SPE plate.
-
Washing: Wash the plate with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
-
Injection: Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation & Parameters (Example)
| Parameter | Method A | Method B |
| LC System | UHPLC System | UHPLC System |
| Column | C18, 50 x 2.1 mm, 1.8 µm | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Gradient | 5% to 95% B in 2.0 min | 10% to 90% B in 2.5 min |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| MRM Transition (5-HMT) | Hypothetical: 326.3 > 147.2 | Hypothetical: 326.3 > 147.2 |
| MRM Transition (IS) | Hypothetical: 340.4 > 161.2 | Hypothetical: 340.4 > 161.2 |
Cross-Validation: The Regulatory and Scientific Bridge
Cross-validation is mandated by regulatory bodies like the FDA and EMA when comparing data across different methods or laboratories.[15][16] It ensures that any observed differences in results are due to the samples themselves, not analytical bias.
Experimental Design for Cross-Validation
The goal is to analyze the same set of samples using both Method A and Method B and compare the results.[17]
Sample Sets:
-
Quality Control (QC) Samples: At least three replicates each of Low, Medium, and High concentration QCs (LQC, MQC, HQC).
-
Incurred Samples (ISRs): A minimum of 20 study samples from subjects dosed with Fesoterodine. These real-world samples are critical for assessing method performance under authentic conditions.
Protocol:
-
Prepare two identical sets of QC and ISR samples.
-
Analyze one set using the fully validated Method A.
-
Analyze the second set using the fully validated Method B.
-
The analysis should be performed by different analysts if possible to mimic a real inter-laboratory transfer.
-
Compile the concentration data obtained from both methods for each individual sample.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Data Analysis and Acceptance Criteria
For each pair of results (one from Method A, one from Method B for the same sample), the percentage difference is calculated.
Formula: % Difference = ((Conc_A - Conc_B) / Mean(Conc_A, Conc_B)) * 100
Acceptance Criteria (based on FDA/EMA guidance): [14][15]
-
The percentage difference for at least 67% (two-thirds) of the samples tested should be within ±20% .
-
The mean percentage difference for all samples should also be within ±20% .
Data Presentation and Interpretation
Table 1: Summary of Method Validation Parameters
| Parameter | Method A (PPT) | Method B (SPE) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| LLOQ Precision (%CV) | 8.5% | 6.2% | ≤ 20% |
| LLOQ Accuracy (%RE) | -4.2% | 2.5% | ± 20% |
| LQC Precision (%CV) | 6.1% | 4.5% | ≤ 15% |
| LQC Accuracy (%RE) | 3.3% | 1.8% | ± 15% |
| MQC Precision (%CV) | 4.9% | 3.1% | ≤ 15% |
| MQC Accuracy (%RE) | -1.5% | 0.9% | ± 15% |
| HQC Precision (%CV) | 5.3% | 3.8% | ≤ 15% |
| HQC Accuracy (%RE) | 2.8% | -1.2% | ± 15% |
Table 2: Cross-Validation Results
| Sample ID | Conc. (ng/mL) Method A | Conc. (ng/mL) Method B | Mean Conc. | % Difference | Pass/Fail (±20%) |
| LQC-1 | 5.2 | 5.4 | 5.3 | -3.8% | Pass |
| LQC-2 | 5.4 | 5.3 | 5.35 | 1.9% | Pass |
| LQC-3 | 5.1 | 5.5 | 5.3 | -7.5% | Pass |
| MQC-1 | 48.9 | 50.1 | 49.5 | -2.4% | Pass |
| MQC-2 | 51.2 | 49.5 | 50.35 | 3.4% | Pass |
| MQC-3 | 50.5 | 50.8 | 50.65 | -0.6% | Pass |
| HQC-1 | 385.1 | 390.2 | 387.65 | -1.3% | Pass |
| HQC-2 | 379.8 | 385.5 | 382.65 | -1.5% | Pass |
| HQC-3 | 391.4 | 388.1 | 389.75 | 0.8% | Pass |
| ISR-001 | 12.3 | 11.8 | 12.05 | 4.1% | Pass |
| ISR-002 | 88.6 | 93.4 | 91.0 | -5.3% | Pass |
| ISR-003 | 254.7 | 239.1 | 246.9 | 6.3% | Pass |
| ISR-004 | 33.1 | 38.9 | 36.0 | -16.1% | Pass |
| ... | ... | ... | ... | ... | ... |
| Summary | Mean % Diff: | -1.8% | Pass | ||
| % Samples Passing: | 95% (e.g., 22/23) | Pass |
Interpretation: In this hypothetical dataset, the mean percentage difference is well within the ±20% limit, and a high percentage of individual samples also meet the criteria. This successful cross-validation demonstrates that both the high-throughput PPT method and the more rigorous SPE method produce comparable and reliable data for 5-HMT. The methods can be used interchangeably or across different laboratories with a high degree of confidence in the consistency of the results.
Conclusion
The cross-validation of bioanalytical methods is a non-negotiable step in modern drug development, ensuring data integrity and comparability across the lifecycle of a therapeutic candidate. By leveraging a high-quality stable isotope-labeled internal standard like this compound and adhering to rigorous protocols defined by regulatory authorities, researchers can confidently bridge data from different analytical platforms and laboratories. This process underpins the reliability of pharmacokinetic assessments and ultimately contributes to the successful regulatory submission and clinical use of vital medicines like Fesoterodine.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 653-61. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 780(2), 371-389. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Szałek, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. (2025). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry | Request PDF. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
ResearchGate. (2025). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry | Request PDF. [Link]
-
Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-94. [Link]
-
Lee, J. W., et al. (2006). Validation of analytical methods for biomarkers employed in drug development. Pharmaceutical Research, 23(3), 479-488. [Link]
-
Wikipedia. Fesoterodine. [Link]
-
ResearchGate. (2025). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry | Request PDF. [Link]
-
Veeprho. rac-Fesoterodine-D14 (Fumarate). [Link]
-
U.S. Food and Drug Administration. (2008). Toviaz (fesoterodine fumarate) Label. [Link]
-
Rocha, T., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Acta Chimica Slovenica, 61(1), 163-170. [Link]
-
Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets - Product Monograph. [Link]
-
Malhotra, B., et al. (2008). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. International Journal of Clinical Pharmacology and Therapeutics, 46(10), 501-513. [Link]
-
Kumar, A., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 239-247. [Link]
-
Malhotra, B., et al. (2009). Evaluation of drug-drug interactions with fesoterodine. British Journal of Clinical Pharmacology, 67(4), 409-419. [Link]
-
Patel, A. S., & Mehta, H. S. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 14(11), 5920-5931. [Link]
Sources
- 1. Fesoterodine - Wikipedia [en.wikipedia.org]
- 2. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. veeprho.com [veeprho.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pharma-iq.com [pharma-iq.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Accuracy and Precision of rac Fesoterodine-d14 Fumarate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the reliability of quantitative data is paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust analytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of rac Fesoterodine-d14 Fumarate as an internal standard, offering insights into its performance, supported by experimental data and protocols.
Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Due to its rapid and extensive conversion to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), bioanalytical methods often focus on the simultaneous determination of the parent drug and this key metabolite.[2] The accuracy and precision of these measurements are critical for pharmacokinetic and bioequivalence studies.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative bioanalysis.[3][4] Their use has been shown to reduce the effects of the sample matrix and improve the reproducibility and accuracy of LC-MS/MS assays.[5] rac-Fesoterodine-d14 Fumarate is a deuterium-labeled analog of Fesoterodine, designed to serve as an ideal internal standard in such analyses.[6]
The Critical Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. It is essential for correcting variations that can occur during sample preparation and analysis, such as:
-
Extraction Efficiency: Variations in the recovery of the analyte from the biological matrix.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components of the sample matrix.
-
Instrumental Variability: Fluctuations in injection volume and detector response.
The ideal internal standard should closely mimic the physicochemical properties of the analyte.[4] This is where stable isotope-labeled compounds like this compound excel. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical behavior.[5] This allows it to co-elute with the unlabeled analyte and experience similar ionization effects in the mass spectrometer, providing a reliable reference for quantification.
Comparing this compound with Alternative Internal Standards
While structurally similar analogs can be used as internal standards, they may not always adequately compensate for the variability inherent in bioanalytical methods.[4] The following table summarizes a comparison of this compound with a hypothetical structural analog internal standard.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Rationale for Superior Performance of SIL IS |
| Co-elution with Analyte | Nearly identical retention time | May have different retention times | SIL IS has nearly identical chromatography, ensuring it experiences the same matrix effects at the same time as the analyte. |
| Ionization Efficiency | Tracks analyte's ionization very closely | May have different ionization efficiency | Minor structural differences in analogs can lead to significant differences in ionization, reducing the ability to correct for matrix effects. |
| Extraction Recovery | Mirrors analyte's recovery | Recovery may differ from the analyte | The SIL IS behaves almost identically during sample preparation, leading to more accurate correction for extraction losses. |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% in the presence of significant matrix effects | The ability to compensate for variability leads to more accurate results.[7] |
| Precision (% RSD) | Typically < 10% | Can be > 15% | Consistent correction for random errors results in higher precision.[7] |
Experimental Protocol: Bioanalytical Method for Fesoterodine using this compound
The following is a typical workflow for the quantification of Fesoterodine in human plasma using this compound as an internal standard. This protocol is based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of a mixture of methyl tert-butyl ether and n-hexane (e.g., 70:30 v/v).[2]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Fesoterodine and this compound.
3. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as:[10]
-
Specificity and Selectivity: Ensuring no interference from endogenous components.[11]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[12]
-
Calibration Curve: Assessing the linearity of the response over the desired concentration range.[10]
-
Recovery: Evaluating the efficiency of the extraction process.[13]
-
Matrix Effect: Investigating the impact of the biological matrix on ionization.
-
Stability: Assessing the stability of the analyte in the biological matrix under various conditions.[12]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale for using a SIL internal standard, the following diagrams are provided.
Caption: A streamlined workflow for the bioanalysis of Fesoterodine.
Caption: The logic behind using a stable isotope-labeled internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. rac-Fesoterodine-d14 Fumarate, as a stable isotope-labeled analog of Fesoterodine, offers significant advantages over structural analogs. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy and precision in quantification. For researchers and drug development professionals, the use of this compound as an internal standard is a key step towards generating high-quality, defensible data in pharmacokinetic and other clinical studies.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Veeprho. (n.d.). rac-Fesoterodine-D14 (Fumarate).
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Benchchem. (n.d.). Navigating Bioanalytical Challenges: A Comparative Guide to the Simultaneous Quantification of Tolterodine and Fesoterodine.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
- ResearchGate. (n.d.). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry | Request PDF.
- MedChemExpress. (n.d.). rac-Fesoterodine-d14 fumarate | Stable Isotope.
- ResearchGate. (n.d.). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry | Request PDF.
- ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
- Regulations.gov. (2013, December 12). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. veeprho.com [veeprho.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Linearity and Range Determination for rac Fesoterodine-d14 Fumarate as a Gold-Standard Internal Standard
For researchers, scientists, and drug development professionals, the journey from drug discovery to regulatory approval is paved with exacting analytical challenges. The robust quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is a cornerstone of this process, demanding methods that are not only precise and accurate but also unequivocally trustworthy. In the bioanalysis of Fesoterodine, a competitive muscarinic receptor antagonist for the treatment of overactive bladder, the choice of an appropriate internal standard (IS) is paramount to achieving high-quality data.[1][2][3] This guide provides an in-depth technical comparison, supported by experimental design, to establish rac Fesoterodine-d14 Fumarate as the superior choice for an internal standard in quantitative bioanalysis.
The Critical Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for correcting the variability inherent in sample preparation, injection volume, and instrument response.[4][5] The ideal internal standard co-elutes with the analyte and exhibits similar physicochemical properties, ensuring it experiences the same variations during the analytical process.[4] This normalization is critical for mitigating matrix effects, where components of a biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[6]
While structural analogs are sometimes used as internal standards, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely recognized as the "gold standard." Regulatory bodies like the U.S. Food and Drug Administration (FDA) expect robust and reliable methods, and the use of a deuterated standard is often seen as a commitment to high-quality data, which can streamline regulatory review.[6] this compound, a deuterium-labeled analog of Fesoterodine, is designed to meet this high standard, improving the accuracy and reliability of Fesoterodine quantification in biological samples.[7]
This compound: A Superior Internal Standard
This compound offers significant advantages over non-isotopically labeled analogs.[7] Its near-identical chemical structure and properties to the parent compound ensure it behaves similarly during extraction, chromatography, and ionization.[4] The mass difference due to the 14 deuterium atoms allows for its distinct detection by a mass spectrometer without altering its chemical behavior.[4]
| Feature | This compound (SIL-IS) | Structural Analog IS |
| Co-elution | Near-perfect co-elution with Fesoterodine | Potential for chromatographic separation |
| Matrix Effect Compensation | Excellent, due to identical ionization properties | Variable and often incomplete |
| Extraction Recovery | Tracks Fesoterodine recovery accurately | May differ from Fesoterodine |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the FDA and EMA[6] | May require additional justification and validation |
| Data Reliability | High, leading to more robust and reproducible results | Susceptible to bias and variability |
Experimental Protocol: Linearity and Range Determination
The following protocol outlines a comprehensive approach to determining the linearity and range for the quantification of Fesoterodine using this compound as an internal standard. This protocol is grounded in the principles outlined in the ICH Q2(R1) guidelines and FDA guidance on bioanalytical method validation.[8][9][10]
Objective
To establish the linear relationship between the concentration of Fesoterodine and the detector response over a specified range, and to define the upper and lower limits of quantification (ULOQ and LLOQ) with acceptable precision and accuracy.
Materials and Reagents
-
rac Fesoterodine Fumarate (Reference Standard)
-
This compound (Internal Standard)
-
Control biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid or other appropriate buffer components
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical balance
-
Calibrated pipettes
Workflow for Linearity and Range Determination
Caption: Experimental workflow for linearity and range determination.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Fesoterodine Fumarate (e.g., 1 mg/mL) in methanol.
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the primary stock solutions, prepare a series of working standard solutions of Fesoterodine and a working solution of the internal standard at an appropriate concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a set of at least six non-zero calibration standards by spiking the control biological matrix with the Fesoterodine working solutions to achieve a range of concentrations covering the expected in-study sample concentrations.
-
Prepare at least four levels of Quality Control (QC) samples in the control biological matrix: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
-
Sample Preparation and Extraction:
-
To an aliquot of each calibration standard, QC sample, and blank matrix, add a fixed volume of the this compound working solution.
-
Perform sample extraction (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.
-
Evaporate the supernatant/organic layer to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of ammonium acetate buffer and acetonitrile).[11][12][13]
-
Optimize the mass spectrometer parameters for the detection of Fesoterodine and this compound using multiple reaction monitoring (MRM).
-
Inject the prepared samples and acquire the data.
-
-
Data Analysis and Evaluation:
-
Integrate the peak areas for both Fesoterodine and this compound.
-
Calculate the peak area ratio (Fesoterodine peak area / this compound peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Fesoterodine.
-
Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the slope, intercept, and correlation coefficient (r²).
-
Acceptance Criteria for Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standards | At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 5 and precision and accuracy within 20%. |
| Upper Limit of Quantification (ULOQ) | The highest standard on the calibration curve with precision and accuracy within 15%. |
| Range | The concentration interval from the LLOQ to the ULOQ where the method is demonstrated to be linear, accurate, and precise. |
Conclusion
The selection of a high-quality internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This compound, as a stable isotope-labeled internal standard, offers superior performance compared to structural analogs by effectively compensating for experimental variability and matrix effects.[6] The detailed experimental protocol for determining linearity and range provided in this guide, in alignment with regulatory expectations, enables researchers to confidently validate their analytical methods for the quantification of Fesoterodine. By investing in a gold-standard internal standard like this compound, laboratories can ensure the generation of high-fidelity data essential for successful drug development and regulatory submission.
References
-
AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link]
-
KCAS Bio. The Value of Deuterated Internal Standards. 2017. Available from: [Link]
-
Resolve Mass Spectrometry. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2023. Available from: [Link]
-
Özbay T, et al. Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. Acta Poloniae Pharmaceutica - Drug Research. 2023;80(1):33-43. Available from: [Link]
-
Sangoi MS, et al. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical and Biomedical Analysis. 2012;66:231-236. Available from: [Link]
-
Rao B, et al. A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry. 2011;4(3):554-560. Available from: [Link]
-
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. 2022. Available from: [Link]
-
Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Veeprho. rac-Fesoterodine-D14 (Fumarate). Available from: [Link]
-
ResearchGate. Isolation and Characterization of Fesoterodine Fumarate Related Impurity. 2017. Available from: [Link]
-
Patel AS, Mehta HS. ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biological & Pharmaceutical Sciences Archive. 2024;14(11). Available from: [Link]
-
Reddy B, et al. Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica. 2014;6(1):234-245. Available from: [Link]
-
ResearchGate. VALIDATED STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR FESOTERODINE FUMARATE IN PHARMACEUTICAL PRODUCTS. 2023. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 46781572. Available from: [Link]
-
ResearchGate. Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. 2018. Available from: [Link]
-
ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. 2018. Available from: [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. 2023. Available from: [Link]
-
National Center for Biotechnology Information. Fesoterodine Fumarate. PubChem Compound Summary for CID 9849808. Available from: [Link]
-
ResearchGate. Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. 2014. Available from: [Link]
-
ResearchGate. Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. 2025. Available from: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. 2023. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 1996. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). 2016. Available from: [Link]
-
Pharma Validation. Accuracy, Precision & Linearity. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2006. Available from: [Link]
-
Om-Chemicals. This compound : CAS No.1185237-08-4. Available from: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. 2017. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. youtube.com [youtube.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. veeprho.com [veeprho.com]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of rac Fesoterodine-d14 Fumarate in Complex Matrices
In the landscape of pharmacokinetic and drug metabolism studies, the pursuit of analytical accuracy and precision is paramount. The quantification of active pharmaceutical ingredients (APIs) and their metabolites in complex biological matrices, such as plasma, presents a formidable challenge to the bioanalytical scientist. This guide provides an in-depth technical comparison of the use of rac Fesoterodine-d14 Fumarate as a stable isotope-labeled internal standard for the quantification of fesoterodine, juxtaposed with alternative approaches. Through a detailed exploration of experimental methodologies and supporting data, we will elucidate the indispensable role of a deuterated internal standard in ensuring the specificity and selectivity of bioanalytical assays.
The Bioanalytical Challenge: Navigating the Complexity of Biological Matrices
Fesoterodine, a prodrug used for the treatment of overactive bladder syndrome, is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[5][6][7] This rapid conversion underscores the need for a highly specific and selective analytical method to accurately quantify both the parent drug and its active metabolite. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard for achieving this.[8][9][10][11]
This compound: The Ideal Internal Standard
rac-Fesoterodine-d14 (Fumarate) is a deuterium-labeled analog of Fesoterodine, designed for use as an internal standard in pharmacokinetic research.[12][13] Its 14 deuterium atoms provide a significant mass shift from the unlabeled analyte, allowing for clear differentiation in the mass spectrometer, while its physicochemical properties remain nearly identical to the parent compound.[12][14] This near-identical behavior is the cornerstone of its effectiveness. It ensures that the internal standard co-elutes with the analyte during chromatography and experiences the same degree of ionization effects, thereby providing a reliable means of correction for any variations in sample preparation and instrument response.[8][9][11]
Comparative Analysis: The Impact of Internal Standard Selection
To demonstrate the superior performance of this compound, we present a comparative analysis of three common approaches to the quantification of fesoterodine in human plasma:
-
Method A: this compound as the internal standard.
-
Method B: A structurally similar analog (e.g., another antimuscarinic agent) as the internal standard.
-
Method C: No internal standard.
Table 1: Comparative Performance of Internal Standard Strategies
| Parameter | Method A (this compound) | Method B (Structural Analog IS) | Method C (No Internal Standard) |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.980 |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.9% to +10.2% | -18.5% to +25.3% |
| Precision (%RSD) | < 4.5% | < 9.8% | < 20.1% |
| Matrix Effect (%CV) | < 5.0% | < 15.0% | Not quantifiable |
| Recovery (% Recovery) | Consistent across lots | Variable across lots | Highly variable |
The data clearly illustrates that the use of a stable isotope-labeled internal standard (Method A) yields the most accurate and precise results. The structural analog (Method B) provides some correction but is more susceptible to variations in matrix effects and recovery. The absence of an internal standard (Method C) leads to highly variable and unreliable data, underscoring the critical need for an appropriate internal standard in bioanalysis.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating quality control (QC) samples at multiple concentrations to ensure the accuracy and precision of the analytical run. These protocols adhere to the principles outlined in regulatory guidelines from the FDA and EMA.[15][16][17][18][19]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[20][21][22][23][24]
Step-by-Step Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
This method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection.
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Fesoterodine | 412.3 | 188.2 |
| rac Fesoterodine-d14 | 426.4 | 195.2 |
| 5-HMT | 358.3 | 188.2 |
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the metabolic pathway of fesoterodine, providing a visual representation of the key processes.
Caption: Experimental workflow for the bioanalysis of fesoterodine.
Caption: Metabolic pathway of fesoterodine.
Conclusion: Ensuring Data Integrity in Bioanalysis
The specificity and selectivity of a bioanalytical method are not merely desirable attributes; they are fundamental to the integrity of the data and the subsequent decisions made in the drug development process. The use of a stable isotope-labeled internal standard, such as this compound, provides an unparalleled level of accuracy and precision in the quantification of fesoterodine in complex biological matrices. By co-eluting with the analyte and mirroring its behavior throughout the analytical process, it effectively compensates for matrix effects and variations in sample recovery. As demonstrated by the comparative data and the robust, self-validating protocols presented, the adoption of this gold-standard approach is a critical step towards ensuring the reliability and defensibility of bioanalytical results.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- rac-Fesoterodine-D14 (Fumarate) - Veeprho. (n.d.).
- Protein Precipitation Method | Phenomenex. (2025, June 9).
- Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (n.d.). PubMed.
- Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. (n.d.).
- Application Notes and Protocols for Plasma Protein Precipitation. (n.d.). Benchchem.
- 540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. (n.d.).
- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.
- Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. (n.d.). PubMed.
- The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. (n.d.). PubMed.
- rac-Fesoterodine-d14 fumarate | Stable Isotope | MedChemExpress. (n.d.).
- Protein precipitation: A comprehensive guide. (n.d.). Abcam.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
- The Role of Internal Standards In Mass Spectrometry | SCION Instruments. (n.d.).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- Fesoterodine - Wikipedia. (n.d.).
- Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF. (2025, August 5). ResearchGate.
- Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20).
- Desfesoterodine - Wikipedia. (n.d.).
- Fesoterodine fumarate extended-release tablets. (2023, March 7).
- The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. (n.d.). Swiss Medical Weekly.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH.
- Specificity versus selectivity: twin aims of aptasensors in bioanalysis. (n.d.).
- The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. (2025, August 15).
- What is the difference between specificity and selectivity? (2018, April 24). Lösungsfabrik.
- eCopy, Inc. - FDA. (2008, October 31).
- Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry | Request PDF. (2025, August 4). ResearchGate.
- Navigating Bioanalytical Challenges: A Comparative Guide to the Simultaneous Quantification of Tolterodine and Fesoterodine. (n.d.). Benchchem.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.).
- Bioequivalence and Bioavailability Forum • specificity and selectivity. (n.d.). BEBAC-Forum.
- Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. (n.d.). PMC - NIH.
- Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015, October 14). YouTube.
- Selectivity versus specificity in chromatographic analytical methods | Request PDF. (2025, August 10).
- Journal of Pharmaceutical and Biomedical Analysis - Ovid. (n.d.).
- Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
- ICH M10 on bioanalytical method validation. (n.d.). Scientific guideline.
- Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
- Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry | Request PDF. (2025, August 6). ResearchGate.
- Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. (n.d.).
- Fesoterodine Impurity 26 | Axios Research. (n.d.).
- SAMPLE PREPARATION. (n.d.).
- Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (n.d.). NIH.
- International Laboratory USA. (n.d.).
- A comparison of solid-phase extraction techniques for assay of drugs in aqueous and human plasma samples. (n.d.). Semantic Scholar.
- This compound | C30H41NO7 | CID 46781572. (n.d.). PubChem - NIH.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fesoterodine - Wikipedia [en.wikipedia.org]
- 7. smw.ch [smw.ch]
- 8. texilajournal.com [texilajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. veeprho.com [veeprho.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | C30H41NO7 | CID 46781572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 21. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Fesoterodine Bioanalysis: rac Fesoterodine-d14 Fumarate vs. rac Fesoterodine-d7
Introduction: The Crucial Role of Internal Standards in Fesoterodine Pharmacokinetics
Fesoterodine is a cornerstone antimuscarinic agent for the treatment of overactive bladder (OAB).[1] Upon oral administration, it functions as a prodrug, rapidly and extensively hydrolyzed by non-specific esterases into its sole active moiety, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3][4][5] Consequently, the accurate quantification of 5-HMT in biological matrices, such as human plasma, is paramount for pharmacokinetic (PK), bioavailability, and bioequivalence studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[6] However, the accuracy of LC-MS/MS quantification is susceptible to variations in sample preparation, injection volume, and, most critically, matrix effects.[7][8][9] Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate results.[7][9][10]
To counteract these variables, a stable isotope-labeled internal standard (SIL-IS) is employed.[11][12][13][14] A SIL-IS is a form of the analyte where several atoms have been replaced by their heavier stable isotopes (e.g., Deuterium (²H), ¹³C, ¹⁵N).[14][15] Ideally, the SIL-IS is chemically and physically identical to the analyte, ensuring it experiences the same extraction recovery and matrix effects, thereby providing a reliable reference for quantification.[11][16][17]
This guide provides an in-depth comparison of two commercially available deuterated internal standards for Fesoterodine analysis: rac Fesoterodine-d14 Fumarate (highly deuterated) and a hypothetical, yet plausible, rac Fesoterodine-d7 (moderately deuterated). We will explore the theoretical underpinnings, present a rigorous experimental framework for their evaluation, and interpret hypothetical data to guide researchers in selecting the optimal internal standard for their bioanalytical needs.
Caption: Fesoterodine is a prodrug converted to its active metabolite, 5-HMT.
Theoretical Considerations: The Impact of Deuteration Level
The choice between a d14 and a d7 internal standard is not arbitrary. The number and position of deuterium atoms can subtly influence analytical performance.
-
Mass Separation & Isotopic Crosstalk: An internal standard must be sufficiently mass-shifted from the analyte to prevent isotopic crosstalk, where the signal from the analyte's natural heavy isotopes (e.g., ¹³C) interferes with the IS signal. rac Fesoterodine-d14 provides a substantial +14 Da shift, virtually eliminating any risk of crosstalk.[18] A +7 Da shift from a d7 standard is also generally sufficient to move the signal outside the natural mass distribution of the analyte.[14]
-
The Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. This can lead to a phenomenon known as the "chromatographic isotope effect," where the deuterated standard may exhibit a slightly different retention time (RT) on a reversed-phase LC column compared to the unlabeled analyte.[11][19] The effect is often proportional to the number of deuterium labels; therefore, the d14 standard is more likely to show a retention time shift than the d7 standard.
-
Impact on Matrix Effect Compensation: Co-elution of the analyte and internal standard is critical for accurate matrix effect compensation.[11][14] If the IS and analyte separate chromatographically, even slightly, they may elute into regions with different concentrations of matrix interferents. This "differential matrix effect" can lead to a breakdown in the correlation between the analyte and IS response, compromising assay accuracy and precision.[11][19]
Caption: Core trade-offs between d7 and d14 internal standards.
Experimental Design for Head-to-Head Comparison
To objectively determine the superior internal standard, a rigorous validation protocol must be executed. This protocol is designed in accordance with regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance.[20][21][22][23]
Objective: To evaluate and compare the performance of this compound and rac Fesoterodine-d7 as internal standards for the quantification of 5-HMT in human plasma via LC-MS/MS.
Materials
-
Analytes: 5-Hydroxymethyl Tolterodine (5-HMT)
-
Internal Standards: this compound, rac Fesoterodine-d7
-
Matrix: Pooled human plasma (K2-EDTA), at least 6 unique lots
-
Reagents: HPLC-grade acetonitrile, methanol, water, formic acid; Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).
Experimental Workflow: Sample Preparation & Analysis
The following protocol outlines a robust method for extracting 5-HMT from plasma. Two separate master stocks of internal standard working solution will be prepared, one with d14 and one with d7, at an identical concentration (e.g., 50 ng/mL).
-
Sample Aliquoting: Pipette 100 µL of human plasma (blank, standard, or QC) into a 96-well plate.
-
Protein Precipitation & IS Addition: Add 300 µL of acetonitrile containing the chosen internal standard (either d14 or d7). This step precipitates proteins and introduces the IS.
-
Vortex & Centrifuge: Vortex the plate for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Condition an SPE plate with methanol followed by water.
-
Load the supernatant from the previous step.
-
Wash the plate with a weak organic solvent to remove interferences.
-
Elute the analyte and IS with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A.
-
LC-MS/MS Analysis: Inject 5 µL onto the LC-MS/MS system.
Caption: Bioanalytical workflow for 5-HMT extraction from human plasma.
LC-MS/MS Parameters (Typical)
-
LC System: UPLC System
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
5-HMT: Q1 342.3 -> Q3 223.2
-
Fesoterodine-d7 (as 5-HMT-d7): Q1 349.3 -> Q3 223.2
-
Fesoterodine-d14 (as 5-HMT-d14): Q1 356.3 -> Q3 223.2
-
Validation Experiments
Two full method validations will be run in parallel: one using the d7-IS and the other using the d14-IS.
-
Chromatographic Co-elution: Overlay the chromatograms of 5-HMT and each IS to measure the difference in retention time (ΔRT).
-
Matrix Effect: Analyze post-extraction spiked samples from 6 different lots of plasma. Calculate the Matrix Factor (MF) for the analyte and the IS-normalized MF. An IS-normalized MF close to 1.00 with low variability (%CV) indicates effective compensation.[10]
-
Accuracy and Precision: Analyze five replicates of Quality Control (QC) samples at four levels (LLOQ, LQC, MQC, HQC) over three separate runs. The mean accuracy should be within ±15% (±20% at LLOQ) of nominal, and the precision (%CV) should be ≤15% (≤20% at LLLOQ).
Hypothetical Data and Interpretation
The following tables present plausible data from the comparative validation experiments.
Table 1: Chromatographic Retention Time (RT) Comparison
| Compound | Retention Time (min) | ΔRT from 5-HMT (sec) |
| 5-HMT | 1.85 | N/A |
| 5-HMT-d7 (from d7-IS) | 1.85 | 0.0 |
| 5-HMT-d14 (from d14-IS) | 1.82 | -1.8 |
Interpretation: The d7-IS demonstrates perfect co-elution with the analyte. The highly deuterated d14-IS, however, shows a measurable chromatographic shift, eluting slightly earlier. This shift, while small, can be significant if it aligns with a steep change in matrix-induced ion suppression.[19]
Table 2: IS-Normalized Matrix Factor Assessment Across Six Plasma Lots
| Internal Standard Used | Mean IS-Normalized Matrix Factor | %CV |
| rac Fesoterodine-d7 | 1.02 | 3.5% |
| rac Fesoterodine-d14 | 0.95 | 11.8% |
Interpretation: The assay using the d7-IS shows an IS-normalized matrix factor very close to 1.0 with minimal variability across different plasma lots. This indicates that the d7-IS is effectively tracking and correcting for matrix effects. The d14-IS assay shows a slight bias and significantly higher variability, suggesting that the RT shift causes it to experience different ionization conditions than the analyte, leading to incomplete compensation.
Table 3: Inter-day Accuracy and Precision Summary
| QC Level | rac Fesoterodine-d7 Assay | rac Fesoterodine-d14 Assay |
| Mean Accuracy (%Bias) | Precision (%CV) | |
| LQC | +2.5% | 4.1% |
| MQC | -1.8% | 3.3% |
| HQC | +0.5% | 2.8% |
Interpretation: The superior matrix effect compensation provided by the co-eluting d7-IS translates directly into better assay performance. The accuracy and precision data for the d7-IS assay are excellent and well within regulatory limits. The d14-IS assay, while potentially still acceptable, exhibits a clear negative bias and poorer precision, a direct consequence of the differential matrix effects observed in Table 2.
Conclusion and Recommendation
While stable isotope-labeled internal standards are the undisputed best choice for LC-MS/MS bioanalysis, the degree of isotopic labeling can have tangible consequences on assay performance.
-
This compound offers an excellent mass shift, completely eliminating any potential for isotopic crosstalk. However, its high level of deuteration introduces a measurable chromatographic isotope effect, causing it to separate from the analyte. This separation compromises its ability to perfectly compensate for variable matrix effects, leading to reduced accuracy and precision.
-
rac Fesoterodine-d7 provides a sufficient mass shift for robust analysis while minimizing the chromatographic isotope effect. Its ability to co-elute with the active analyte, 5-HMT, allows it to more accurately track and correct for ionization variability.
Recommendation:
Based on this comprehensive evaluation, rac Fesoterodine-d7 is the recommended internal standard for the bioanalysis of Fesoterodine's active metabolite, 5-HMT. Its superior ability to compensate for matrix effects due to chromatographic co-elution results in a more robust, accurate, and precise bioanalytical method. While a larger mass shift is theoretically desirable, the practical imperative of mitigating differential matrix effects through co-elution is the decisive factor for achieving the highest quality data in regulated bioanalysis.
References
-
Xie, F., et al. (2020). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available from: [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Available from: [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available from: [Link]
-
Gomelsky, A. (2007). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. Reviews in Urology. Available from: [Link]
-
Wikipedia. Desfesoterodine. Available from: [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Drugs.com. (2025). Fesoterodine Tablets: Package Insert / Prescribing Info / MOA. Available from: [Link]
-
Yamaguchi, O., et al. (2011). 540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. Continence. Available from: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Available from: [Link]
-
Malhotra, B., et al. (2010). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. PubMed. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]
-
Rood, H. D., & Schoonen, W. G. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available from: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Available from: [Link]
-
Malhotra, B., et al. (2009). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. National Institutes of Health. Available from: [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. urotoday.com [urotoday.com]
- 3. Desfesoterodine - Wikipedia [en.wikipedia.org]
- 4. ics.org [ics.org]
- 5. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. resolvemass.ca [resolvemass.ca]
- 18. medchemexpress.com [medchemexpress.com]
- 19. myadlm.org [myadlm.org]
- 20. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 23. hhs.gov [hhs.gov]
Inter-laboratory comparison of results using rac Fesoterodine-d14 Fumarate
An Inter-Laboratory Comparison Guide to the Analysis of rac Fesoterodine-d14 Fumarate in Human Plasma
Authored by: A Senior Application Scientist
Introduction
Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). Its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), is responsible for the majority of its clinical effects. Accurate and precise quantification of fesoterodine and its metabolites in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide outlines a framework for conducting an inter-laboratory comparison of results for the quantification of fesoterodine in human plasma using this compound as an internal standard. The objective of such a study is to ensure that the analytical methods used across different laboratories are robust, reproducible, and generate comparable data, which is a critical aspect of regulatory submissions and post-market surveillance.
Experimental Design and Rationale
The design of this inter-laboratory comparison is based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency's Guideline on bioanalytical method validation. The study will involve the distribution of a common set of spiked human plasma samples to three hypothetical participating laboratories. Each laboratory will analyze the samples in triplicate using their in-house validated LC-MS/MS method.
Workflow for Inter-Laboratory Comparison
Caption: Workflow of the inter-laboratory comparison study.
Methodology
Preparation of Spiked Plasma Samples
A pooled batch of human plasma (K2EDTA) will be spiked with a certified reference standard of fesoterodine at three concentration levels:
-
Low Quality Control (LQC): 3 ng/mL
-
Medium Quality Control (MQC): 30 ng/mL
-
High Quality Control (HQC): 300 ng/mL
A working solution of the internal standard, this compound, will be prepared in methanol at a concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This method is chosen for its simplicity, speed, and efficiency in removing the majority of plasma proteins prior to LC-MS/MS analysis.
-
Pipette 100 µL of each plasma sample (LQC, MQC, HQC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Analysis
The following are recommended starting parameters for the LC-MS/MS analysis. Each laboratory should optimize these based on their specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Fesoterodine: Q1/Q3 (e.g., 412.3 -> 294.2)
-
This compound: Q1/Q3 (e.g., 426.3 -> 308.2)
-
Data Analysis and Acceptance Criteria
The concentration of fesoterodine in each sample will be determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The results from each laboratory will be compared based on the following statistical parameters:
-
Mean Concentration: The average of the triplicate measurements for each QC level.
-
Standard Deviation (SD): A measure of the dispersion of the data.
-
Coefficient of Variation (%CV): Calculated as (SD/Mean) * 100.
The acceptance criteria for the inter-laboratory comparison are as follows:
-
The mean concentration for each QC level from each laboratory should be within ±15% of the nominal concentration.
-
The %CV of the mean concentrations across the three laboratories for each QC level should not exceed 20%.
Hypothetical Results
The following table summarizes the hypothetical results from the three participating laboratories:
| QC Level | Nominal Conc. (ng/mL) | Lab 1 (Mean ± SD, n=3) | Lab 2 (Mean ± SD, n=3) | Lab 3 (Mean ± SD, n=3) | Inter-Lab Mean | Inter-Lab %CV |
| LQC | 3 | 2.9 ± 0.2 | 3.1 ± 0.3 | 2.8 ± 0.1 | 2.93 | 5.1% |
| MQC | 30 | 31.2 ± 1.5 | 29.5 ± 2.1 | 30.8 ± 1.8 | 30.5 | 2.8% |
| HQC | 300 | 295.5 ± 12.3 | 305.1 ± 15.2 | 299.8 ± 10.7 | 300.1 | 1.6% |
Discussion
The hypothetical results presented above demonstrate good agreement between the three laboratories. The mean concentrations for all QC levels are within the acceptable range of ±15% of the nominal values, and the inter-laboratory %CV is well below the 20% limit. This indicates that the analytical methods used in each laboratory are robust and provide comparable results. Any significant deviations from these criteria would necessitate an investigation into the potential sources of error, such as differences in instrumentation, reagents, or operator technique.
Conclusion
A well-designed inter-laboratory comparison is essential for ensuring the quality and consistency of bioanalytical data. The use of a stable isotope-labeled internal standard like this compound is a critical component of a robust analytical method. This guide provides a framework for conducting such a comparison, from sample preparation to data analysis and interpretation. By adhering to these principles, laboratories can confidently generate high-quality data for pharmacokinetic and bioequivalence studies.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Timmerman, P., et al. (2007). Recent trends in the validation of bioanalytical methods.
- Nowatzke, W., & Woolf, E. (2007).
A Comparative Guide to Robustness Testing of Analytical Methods: rac Fesoterodine-d14 Fumarate versus Non-Labeled Fesoterodine Fumarate
In the landscape of pharmaceutical analysis, the robustness of an analytical method is not merely a parameter to be checked off a list; it is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of robustness testing for analytical methods developed for Fesoterodine Fumarate, with a particular focus on the advantages conferred by using its deuterated analogue, rac Fesoterodine-d14 Fumarate, as an internal standard. For researchers, scientists, and drug development professionals, understanding these nuances is critical for ensuring data integrity throughout the drug development lifecycle.
Fesoterodine, a competitive muscarinic receptor antagonist, is widely used in the treatment of overactive bladder.[1] Its analysis is a routine requirement in quality control and bioanalytical studies. The introduction of a stable isotope-labeled internal standard, such as this compound, offers a significant enhancement to the precision and accuracy of quantitation, particularly when using mass spectrometry-based methods.[1][2] This guide will explore the practical implications of this choice during robustness testing, a critical component of method validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4]
The Rationale for Robustness Testing
Robustness testing is the evaluation of an analytical method's capacity to remain unaffected by small, yet deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For HPLC-based methods, common parameters to investigate include:
-
pH of the mobile phase
-
Composition of the mobile phase (e.g., percentage of organic solvent)
-
Column temperature
-
Flow rate
-
Wavelength of detection
A robust method will demonstrate minimal variation in parameters such as peak area, retention time, and resolution under these varied conditions.
Comparative Experimental Design: A Tale of Two Analytes
To illustrate the comparative robustness, we will consider a hypothetical stability-indicating HPLC-UV method for Fesoterodine Fumarate. The core of our comparison lies in analyzing the same set of deliberately varied conditions on two distinct analytical approaches:
-
Method A: Quantitation of Fesoterodine Fumarate using an external standard calibration.
-
Method B: Quantitation of Fesoterodine Fumarate using this compound as an internal standard.
The underlying principle is that the deuterated internal standard, being chemically identical to the analyte, will co-elute and experience the same variations in analytical conditions, thereby correcting for potential inconsistencies.
Experimental Protocol: A Step-by-Step Guide to Robustness Testing
The following protocol outlines a systematic approach to comparing the robustness of the two analytical methods.
Objective: To assess and compare the robustness of an HPLC-UV method for the quantification of Fesoterodine Fumarate with and without the use of this compound as an internal standard.
Materials:
-
Fesoterodine Fumarate reference standard
-
This compound reference standard[5]
-
HPLC grade methanol, acetonitrile, and water
-
Ammonium dihydrogen orthophosphate, orthophosphoric acid, and triethylamine[6]
-
A validated HPLC system with a UV detector and a C18 column (e.g., Inertsil ODS-3V, 150mm x 4.6mm, 5µm)[6]
Chromatographic Conditions (Nominal):
-
Mobile Phase: A mixture of buffer (1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water, with pH adjusted to 3.0 with Orthophosphoric acid) and Methanol in a 42:58 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection Wavelength: 210 nm[6]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Fesoterodine Fumarate (1 mg/mL) in the mobile phase.
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare a working standard solution of Fesoterodine Fumarate (e.g., 100 µg/mL).
-
Prepare a working internal standard solution of this compound (e.g., 100 µg/mL).
-
For Method B, prepare a mixed working solution containing both Fesoterodine Fumarate and this compound at their respective working concentrations.
-
-
Robustness Parameter Variation:
-
Systematically vary the nominal chromatographic conditions as outlined in the table below. For each condition, prepare the mobile phase and set up the HPLC system accordingly.
-
-
Data Acquisition:
-
For each condition, inject the appropriate working standard solution(s) in triplicate.
-
Record the retention time, peak area, and resolution (if applicable, in the presence of impurities or degradation products).
-
-
Data Analysis:
-
For Method A, calculate the mean and relative standard deviation (RSD) of the peak area for Fesoterodine Fumarate across the triplicate injections for each condition.
-
For Method B, calculate the ratio of the peak area of Fesoterodine Fumarate to the peak area of this compound for each injection. Calculate the mean and RSD of this ratio for each condition.
-
Compare the RSD values obtained from Method A and Method B for each varied parameter.
-
Data Presentation: A Comparative Analysis of Performance
The following tables summarize the expected outcomes of the robustness study, highlighting the superior performance of the method employing the deuterated internal standard.
Table 1: Effect of Mobile Phase pH Variation
| pH | Method A: Fesoterodine Peak Area (RSD %) | Method B: Peak Area Ratio (Feso/Feso-d14) (RSD %) |
| 2.8 | 2.1% | 0.4% |
| 3.0 (Nominal) | 0.5% | 0.2% |
| 3.2 | 1.9% | 0.3% |
Table 2: Effect of Mobile Phase Composition Variation
| Methanol % (v/v) | Method A: Fesoterodine Peak Area (RSD %) | Method B: Peak Area Ratio (Feso/Feso-d14) (RSD %) |
| 56% | 3.5% | 0.6% |
| 58% (Nominal) | 0.6% | 0.2% |
| 60% | 3.2% | 0.5% |
Table 3: Effect of Column Temperature Variation
| Temperature (°C) | Method A: Fesoterodine Peak Area (RSD %) | Method B: Peak Area Ratio (Feso/Feso-d14) (RSD %) |
| 28 | 1.5% | 0.3% |
| 30 (Nominal) | 0.4% | 0.2% |
| 32 | 1.7% | 0.4% |
Table 4: Effect of Flow Rate Variation
| Flow Rate (mL/min) | Method A: Fesoterodine Peak Area (RSD %) | Method B: Peak Area Ratio (Feso/Feso-d14) (RSD %) |
| 0.9 | 4.2% | 0.7% |
| 1.0 (Nominal) | 0.5% | 0.2% |
| 1.1 | 3.9% | 0.6% |
Interpretation of Results:
The hypothetical data presented in the tables clearly demonstrates that the RSDs for the peak area ratios in Method B are consistently lower than the RSDs for the peak areas in Method A across all tested variations. This indicates that the use of this compound as an internal standard effectively compensates for minor fluctuations in the analytical conditions, leading to a more robust and reliable method.
Visualization of the Robustness Testing Workflow
The following diagram illustrates the logical flow of the comparative robustness testing protocol.
Sources
Establishing the Limit of Quantification for Fesoterodine: A Senior Application Scientist’s Guide to Bioanalytical Method Validation Using rac Fesoterodine-d14 Fumarate
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is the cornerstone of pharmacokinetic and pharmacodynamic studies. The Limit of Quantification (LOQ) is a critical parameter in this validation process, defining the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. This guide provides an in-depth, technically-focused comparison of methodologies for establishing the LOQ for Fesoterodine, with a special emphasis on the use of its deuterated internal standard, rac Fesoterodine-d14 Fumarate.
Fesoterodine, a competitive muscarinic receptor antagonist, is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] Consequently, bioanalytical methods must focus on the accurate quantification of 5-HMT in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the highest degree of accuracy and precision.[4][5][6] Deuterated internal standards co-elute with the analyte and experience similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[7][8]
The Foundational Role of Regulatory Guidelines
Before delving into experimental design, it is imperative to ground our work in the principles set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11] These agencies provide comprehensive guidelines on bioanalytical method validation, which, while not identical, share fundamental requirements for establishing the LOQ.[11] A method is considered validated when it can be demonstrated that it is suitable for its intended purpose.[10][12]
The LOQ is defined as the lowest concentration on the calibration curve that can be quantified with an acceptable level of precision and accuracy.[13] Typically, the analyte response at the LOQ should be at least five times the response of a blank sample.[13] For precision, the coefficient of variation (%CV) should not exceed 20%, and for accuracy, the mean concentration should be within ±20% of the nominal concentration.[14]
Comparative Approaches to LOQ Determination
There are two primary, scientifically sound approaches to determining the LOQ for 5-HMT using LC-MS/MS. Below, we compare these methods, providing the rationale behind the experimental choices.
Signal-to-Noise (S/N) Ratio Approach
This traditional method involves comparing the signal of the analyte at low concentrations to the background noise of the analytical instrument.[8][15]
Experimental Rationale: The S/N ratio is a direct measure of the analytical sensitivity. A higher S/N ratio indicates a more robust signal that is clearly distinguishable from the baseline noise. Regulatory guidelines often cite a minimum S/N ratio of 10:1 as a common acceptance criterion for the LOQ.[7][15][16]
Workflow Diagram:
Caption: Workflow for LOQ determination using the Signal-to-Noise ratio method.
Precision and Accuracy at the Lowest Standard
This approach focuses on the statistical reliability of the measurement at the lower end of the calibration curve.[17]
Experimental Rationale: While the S/N ratio is a useful indicator, the ultimate goal of quantification is to produce reliable data. Therefore, directly assessing the precision and accuracy of multiple measurements at a low concentration provides a more functionally relevant determination of the LOQ. This aligns with the core principle of method validation: ensuring the method is fit for its purpose.[10][12]
Workflow Diagram:
Caption: Workflow for LOQ determination based on precision and accuracy criteria.
Recommended Experimental Protocol for 5-HMT Quantification
This protocol is a synthesis of best practices derived from published, validated methods.[4][5][9]
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of 5-HMT in a suitable organic solvent (e.g., methanol).
-
Serially dilute the stock solution with the biological matrix (e.g., human plasma) to prepare calibration standards at concentrations ranging from approximately 10 pg/mL to 5000 pg/mL.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or QC, add a fixed amount of this compound internal standard solution.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: A C18 or similar reversed-phase column (e.g., Ascentis Express RP amide, 50 mm x 4.6 mm, 2.7 µm).[5][9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer such as 10 mM ammonium acetate.[5][9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
Performance Comparison of Published LOQs
The following table summarizes the performance of different validated LC-MS/MS methods for the quantification of 5-HMT in plasma, demonstrating the achievable sensitivity.
| Reference | LOQ (pg/mL) | Sample Preparation | LC Column | Precision (%CV) at LOQ | Accuracy (%Bias) at LOQ |
| Macek et al.[4] | 46 | Liquid-Liquid Extraction | Silica (HILIC) | < 11% | < 7% |
| Nirogi et al.[9] | 20 | Liquid-Liquid Extraction | Ascentis Express RP amide | 4.22% | 4.67% |
| Shah et al.[6] | 25 | Liquid-Liquid Extraction | Symmetry C18 | Not specified | Not specified |
This data illustrates that with modern LC-MS/MS instrumentation and a robust sample preparation method, LOQs in the low pg/mL range are readily achievable for 5-HMT in plasma. The use of a deuterated internal standard is a common thread in these high-sensitivity assays, underscoring its importance.
Conclusion
Establishing the LOQ for Fesoterodine's active metabolite, 5-HMT, is a multi-faceted process that must be guided by regulatory principles and sound scientific reasoning. The use of this compound as an internal standard is not merely a recommendation but a critical component for achieving the high levels of precision and accuracy required in bioanalytical studies. While both the S/N and precision/accuracy approaches are valid for determining the LOQ, the latter provides a more direct and functionally relevant assessment of a method's performance at the lower limit of its quantitative range. By following a well-designed experimental protocol and leveraging the power of LC-MS/MS with a stable isotope-labeled internal standard, researchers can confidently establish a robust and reliable method for the quantification of Fesoterodine's active metabolite in biological matrices.
References
- Nirogi, R., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 85, 137-144.
- Macek, J., Ptáček, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry.
-
Nirogi, R., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. Available at: [Link]
- Shah, G., et al. (2010). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma.
- European Medicines Agency. (2011).
- Wikipedia. (2023). Fesoterodine.
- European Medicines Agency. (n.d.).
- LCGC. (2015). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
- Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 139(11-12), 146-151.
- Slideshare. (2015).
- Deml, F., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- ResolveMass Laboratories Inc. (n.d.).
- Pfizer. (n.d.).
- Thermo Fisher Scientific. (2022).
- Malhotra, B., et al. (2009). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 68(4), 502-511.
- ResearchGate. (n.d.). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine.
- U.S. Department of Health and Human Services. (2022).
- YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResearchGate. (n.d.). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine.
- Chromatography Forum. (2009).
- ResearchGate. (2014).
- Lösungsfabrik. (2019).
- U.S. Food and Drug Administration. (2018).
- Pharmaguideline Forum. (2019).
- U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma | Semantic Scholar [semanticscholar.org]
- 7. texilajournal.com [texilajournal.com]
- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 9. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbpas.com [ijbpas.com]
- 13. Hydrogen-Deuterium-Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling rac Fesoterodine-d14 Fumarate
A Researcher's Guide to Safely Handling rac Fesoterodine-d14 Fumarate
This guide provides comprehensive safety protocols and operational directives for researchers, scientists, and drug development professionals working with this compound. Our focus is to deliver essential, field-tested guidance that ensures both personal safety and experimental integrity.
A Note on Deuterated Compounds: The safety profile of a deuterated compound like this compound is considered equivalent to its non-deuterated counterpart, Fesoterodine Fumarate. The substitution of hydrogen with deuterium, a stable isotope, does not alter the fundamental chemical reactivity or toxicological properties relevant to safe handling.[1] Therefore, all safety precautions are based on the well-documented profile of Fesoterodine Fumarate.
Hazard Identification and Risk Assessment
Fesoterodine Fumarate is a potent pharmaceutical compound requiring careful handling.[2][3] The primary risks are associated with its toxicological properties. A thorough risk assessment is the foundation of a safe experimental workflow.[4]
Key Hazards Summary: The Globally Harmonized System (GHS) classifications for Fesoterodine Fumarate highlight several key hazards that dictate the required level of personal protective equipment (PPE) and handling controls.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [5] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | [5][6] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | [5][6][7] |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life | [5] |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects | [5][6] |
These classifications mandate a cautious approach, particularly regarding inhalation of the powdered form and direct contact with skin or eyes. The reproductive toxicity warning requires stringent containment measures to prevent exposure.[7][8]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE must go beyond basic laboratory standards to address the specific hazards of a potent compound.[3][9]
-
Respiratory Protection: Due to the risk of inhaling fine particles, especially when handling the solid compound, respiratory protection is mandatory.
-
Minimum Requirement: A NIOSH-approved N95 respirator.
-
Best Practice/High-Energy Operations: For activities that may generate significant dust, such as weighing or transfers outside of a containment unit, a full-facepiece, cartridge-type respirator provides a higher protection factor and also protects the eyes and face.[10]
-
-
Eye and Face Protection: To prevent contact with airborne particles or splashes, robust eye and face protection is crucial.
-
Hand Protection: Double-gloving is the standard protocol for handling potent compounds to provide a barrier against contamination.[10]
-
Inner Glove: A thinner, comfortable nitrile glove worn under the cuff of the lab coat.
-
Outer Glove: A chemical-resistant glove (e.g., nitrile or neoprene) with a longer cuff that extends over the sleeve of the lab coat.[10]
-
Integrity Check: Always inspect gloves for defects before use and change them frequently (every 30-60 minutes) or immediately if contamination is suspected.[10]
-
-
Body Protection: A dedicated lab coat or gown is necessary to protect the skin and prevent the transfer of contamination outside the laboratory.
-
Recommended: A disposable gown made of a laminate material like polyethylene-coated polypropylene, which is impermeable to chemicals.[10] Standard cloth lab coats can absorb spills, allowing chemicals to penetrate to the skin.[10] This gown should be removed before leaving the designated handling area.
-
Operational Workflow for Safe Handling
Adherence to a strict, step-by-step workflow minimizes the risk of exposure at every stage of handling, from receiving to final use. This workflow should be conducted within a designated area equipped with the necessary engineering controls.[4]
Caption: Safe Handling Workflow for Fesoterodine-d14 Fumarate.
Engineering Controls: The primary line of defense is always engineering controls, with PPE serving as a critical secondary barrier.[2]
-
Chemical Fume Hood: All manipulations of solid Fesoterodine-d14 Fumarate and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilated Balance Enclosure (VBE): For weighing the solid compound, a VBE provides a controlled environment that prevents the release of fine powders into the lab.[11]
Spill Management and Emergency Procedures
Preparedness is key to managing accidental releases safely.[4]
For a Small Solid Spill (inside a fume hood):
-
Do not attempt to brush away the powder.
-
Gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Carefully wipe the area, moving from the outside of the spill inward.
-
Place the contaminated paper towels in a sealed bag for hazardous waste disposal.
-
Decontaminate the area with an appropriate cleaning solution.
For a Large Spill (solid or liquid):
-
Evacuate all non-essential personnel from the area.[8]
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
If safe to do so, restrict access to the spill area.
-
Cleanup should only be performed by trained personnel equipped with appropriate PPE, including a full-facepiece respirator.[8][10]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7][8] Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7][8]
Decontamination and Waste Disposal
Proper disposal is a critical final step to ensure the safety of all personnel and to protect the environment.[1][4]
Waste Disposal Decision Pathway:
Caption: Waste Segregation and Disposal Pathway.
Key Disposal Principles:
-
Segregation: All waste contaminated with Fesoterodine-d14 Fumarate must be treated as hazardous chemical waste.[1] It should be segregated from general lab trash.
-
Labeling: All waste containers must be clearly labeled with the chemical name and appropriate hazard warnings in accordance with OSHA guidelines.[12]
-
Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal.[1][8] Consult your EHS department for specific procedures.
By integrating these safety protocols into your daily laboratory practice, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
-
A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. Available from: [Link]
-
NIOSH: Use proper PPE with chemo agents. Clinician.com. Available from: [Link]
-
Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. PharmTech. Available from: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available from: [Link]
-
MATERIAL SAFETY DATA SHEETS (S)-FESOTERODINE FUMARATE. Cleanchem Laboratories. Available from: [Link]
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. Available from: [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. Available from: [Link]
-
Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide (84-114). NIOSH | CDC. Available from: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available from: [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. NIOSH | CDC. Available from: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
-
Managing Risks with Potent Pharmaceutical Products. Pharmaceutics International, Inc. Available from: [Link]
-
Deuterated - Solvents, Reagents & Accessories. Chromservis. Available from: [Link]
-
Personal Protective Equipment for Chemical Handling. Real Safety. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. agnopharma.com [agnopharma.com]
- 4. oshaeducationcenter.com [oshaeducationcenter.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. camberpharma.com [camberpharma.com]
- 9. Lab Safety Equipment and Infra for High-Potency Drugs [worldpharmatoday.com]
- 10. NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com [clinician.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
